4-Hydroxy-7-methoxy-1H-quinolin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxy-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKOLGTLOFEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716066 | |
| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27037-34-9 | |
| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Abstract
This guide provides a comprehensive scientific and technical overview of the , a heterocyclic compound of significant interest in pharmaceutical and biochemical research.[1] The quinoline scaffold is a core structure in numerous biologically active compounds, and this specific derivative has been explored for its potential anti-inflammatory, antimicrobial, and anti-cancer activities.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the prevalent synthetic methodologies, the underlying chemical principles, and practical, field-proven protocols. We will delve into the classic Conrad-Limpach-Knorr reaction, explore modern, efficiency-focused alternatives, and provide the causal reasoning behind critical experimental parameters.
Introduction: Significance of the Quinolone Scaffold
The quinolinone moiety, particularly the 4-hydroxy-2-quinolone core, is a privileged scaffold in medicinal chemistry.[2] Its rigid, planar structure and capacity for hydrogen bonding allow it to interact with a wide array of biological targets. This compound serves as a crucial intermediate in the synthesis of more complex organic molecules and as a valuable candidate in the development of novel therapeutic agents.[1] Its applications are diverse, ranging from its use in creating fluorescent probes for biological imaging to its role as a foundational structure for drugs targeting various diseases.[1][3] The strategic placement of the hydroxyl and methoxy groups on the quinoline ring modulates its electronic properties and biological activity, making its efficient and reliable synthesis a key objective for synthetic chemists.
Primary Synthetic Strategy: The Camps Cyclization Approach
The most established and versatile method for synthesizing 4-hydroxy-2-quinolone derivatives is the Camps cyclization. This reaction involves the intramolecular cyclization of an N-acyl-2-aminoacetophenone derivative, typically promoted by a base. For the specific , a multi-step sequence starting from 3-methoxyaniline is employed.
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages: acylation of the starting aniline, intramolecular cyclization to form the quinolone ring, and final purification. Each stage involves specific reagents and conditions designed to maximize yield and purity.
Caption: Overall workflow for the .
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-methoxyphenyl)malonamic acid
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyaniline (12.3 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).
-
Reaction: Heat the mixture in an oil bath at 140-150 °C for 2 hours. The reaction mixture will become a homogenous melt.
-
Saponification: After cooling to approximately 80 °C, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of ethanol. Re-heat the mixture to reflux for 1 hour to ensure complete saponification of the ester.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C. This yields the malonanilidic acid intermediate.
Scientist's Note (Causality): The initial condensation between the aniline and diethyl malonate is a nucleophilic acyl substitution. Driving off the ethanol byproduct at high temperature pushes the equilibrium towards the product. The subsequent saponification is critical for creating the carboxylic acid moiety necessary for the upcoming intramolecular cyclization. Acidification protonates the carboxylate, causing the intermediate to precipitate from the aqueous solution.
Step 2: Cyclization to this compound
-
Setup: Place the dried N-(3-methoxyphenyl)malonamic acid (0.1 mol) in a 500 mL flask.
-
Cyclization: Add Eaton's reagent (a 7.7% w/w solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) (approx. 10x the weight of the acid intermediate).
-
Reaction: Heat the mixture with stirring at 80-100 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the dehydrating agent and precipitate the crude product.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with a cold 5% sodium bicarbonate solution to neutralize any residual acid, followed by several washes with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield pure this compound as a solid.
Scientist's Note (Trustworthiness): Eaton's reagent and PPA are powerful dehydrating and protonating agents that facilitate the intramolecular Friedel-Crafts acylation.[4] The electron-donating methoxy group directs the cyclization to the ortho position of the aniline ring. The temperature must be carefully controlled; excessively high temperatures can lead to side reactions and decomposition, reducing the yield and purity of the final product. The quenching on ice is a highly exothermic but critical step to safely handle the strong acid reagent and precipitate the product.
Reaction Mechanism: Camps Cyclization
The mechanism involves the protonation of the carboxylic acid by the strong acid catalyst (PPA), followed by an intramolecular electrophilic attack of the activated acyl group onto the electron-rich aromatic ring. Subsequent dehydration and tautomerization lead to the stable 4-hydroxy-2-quinolone structure.
Sources
physicochemical properties of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Introduction
This compound, a notable member of the quinolinone family, is a heterocyclic organic compound of significant interest to the scientific community. Its rigid, planar scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectroscopic characterization, tailored for researchers, scientists, and professionals in drug development. Understanding these fundamental characteristics is paramount for its application as a pharmaceutical intermediate and for the exploration of its therapeutic potential, which includes anti-inflammatory, antioxidant, and anti-tumor activities.[3][4]
The compound, identified by CAS Number 27037-34-9, possesses the molecular formula C₁₀H₉NO₃.[4] A key feature of its chemistry is the existence of keto-enol tautomerism, a dynamic equilibrium that significantly influences its reactivity and biological interactions.[5][6][7]
Caption: Chemical structure of this compound.
Core Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. These parameters are crucial for predicting its behavior in various experimental and physiological environments.
| Property | Value | Source(s) |
| CAS Number | 27037-34-9 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | [4] |
| Molecular Weight | 191.19 g/mol | [4] |
| Appearance | Off-white powder / solid | [3][4] |
| Melting Point | 347-348.8 °C | [3] |
| Boiling Point (Predicted) | 429.5 ± 45.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 4.50 ± 1.00 | [3] |
| Flash Point (Predicted) | 213.5 ± 28.7 °C | [3] |
| Molar Refractivity (Predicted) | 49.8 ± 0.3 cm³ | [3] |
| Enthalpy of Vaporization (Predicted) | 72.2 ± 3.0 kJ/mol | [3] |
| Solubility | Soluble in polar organic solvents like DMSO.[8] | [8] |
Keto-Enol Tautomerism
A critical aspect of the chemistry of 4-hydroxy-quinolin-2-ones is their ability to exist in tautomeric forms: the 4-hydroxy-2-quinolone (keto form) and the 2,4-dihydroxyquinoline (enol form).[5][6] Spectroscopic and crystallographic studies have shown that the keto tautomer is predominantly favored in both solid and solution states.[5][9] This equilibrium is fundamental to the compound's chemical reactivity and its interactions with biological targets.
Caption: Tautomeric equilibrium of the quinolinone core.
Synthesis Protocol
The synthesis of quinolinone derivatives can be achieved through various methods, with the Conrad-Limpach reaction being a classic approach.[10] A patented industrial process provides a scalable method for producing the related 4-hydroxy-7-methoxyquinoline, which can be adapted.[11] The following protocol is based on a multi-step synthesis that involves the formation of an intermediate followed by a high-temperature cyclization.
Experimental Protocol: Multi-Step Synthesis
Step 1: Formation of Intermediate (BA-1)
-
Ensure a 2000L glass-lined reactor is clean, dry, and cooled to room temperature.
-
Charge the reactor with 1000 kg of trimethyl orthoformate.
-
Begin agitation and add 250 kg of isopropylidene malonate (Meldrum's acid). Stir for 20-30 minutes until a homogeneous mixture is achieved.
-
Slowly heat the mixture to 60-65 °C. Once reflux begins, maintain it for 1.5-2 hours.
-
After the reflux period, close the steam valve and apply a slight vacuum.
-
Add 250 kg of 3-methoxyaniline to the reaction mixture.
-
Continue the reaction, monitoring the consumption of 3-methoxyaniline by a suitable method (e.g., HPLC, TLC) until its concentration is ≤ 1.5%.
-
Cool the reaction mixture to room temperature.
-
Isolate the crude product (Intermediate BA-1) by centrifugation.
-
Purify the crude solid by slurrying with methanol, followed by collection via centrifugation.
-
Dry the purified solid in an oven at 45-50 °C for 22-25 hours.
Step 2: Cyclization to form this compound (BA-2)
-
To a separate 1000L reactor, add a high-boiling point solvent such as diphenyl ether.
-
Add 200 kg of the purified intermediate (BA-1).
-
Heat the mixture to initiate the cyclization reaction, typically at temperatures around 170-180 °C, for 2-3 hours.[11] The high temperature facilitates the intramolecular condensation and elimination.
-
Monitor the reaction for completion.
-
Cool the mixture and isolate the crude product (BA-2) by centrifugation.
-
Wash the crude product with a suitable solvent like dichloromethane (1:1 mass ratio) with stirring for 1 hour at room temperature to remove impurities.
-
Collect the final product by centrifugation.
-
Dry the purified this compound to yield the final product.
Caption: Simplified synthetic pathway to the quinolinone core.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: In a deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, the vinyl proton, and the exchangeable N-H and O-H protons. Based on data for similar quinolinone structures, the aromatic protons would appear in the range of δ 6.5-8.0 ppm.[12][13] The methoxy protons (-OCH₃) would present as a sharp singlet around δ 3.8-4.0 ppm. The vinyl proton at the C3 position typically appears as a singlet around δ 6.0-6.3 ppm.[12] The N-H and O-H protons are expected to be broad singlets at lower fields (>10 ppm) and their signals may be exchangeable with D₂O.[12][14]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would corroborate the structure by showing signals for all 10 carbon atoms. The carbonyl carbon (C2) is expected to be significantly downfield, typically around δ 160-177 ppm.[12] The carbon bearing the hydroxyl group (C4) would also be downfield. Aromatic carbons would resonate in the typical δ 100-150 ppm region, and the methoxy carbon would appear around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:
-
Broad O-H and N-H stretching vibrations in the 3400-3200 cm⁻¹ region.
-
A strong C=O (amide carbonyl) stretching vibration around 1650-1680 cm⁻¹.
-
C=C stretching vibrations for the aromatic and vinyl groups in the 1600-1450 cm⁻¹ region.
-
C-O (ether) stretching for the methoxy group around 1250-1050 cm⁻¹.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm the elemental composition. The [M+H]⁺ ion would be the expected base peak, with a calculated m/z value corresponding to the molecular formula C₁₀H₉NO₃.[12]
Potential Applications and Biological Relevance
The quinolinone scaffold is a cornerstone in the development of therapeutic agents.[1] this compound serves as a valuable intermediate in the synthesis of more complex molecules.[3][4] Derivatives of the 4-hydroxy-1H-quinolin-2-one core have been investigated for a wide range of biological activities, including:
-
Anti-inflammatory and Antioxidant: The core structure is associated with anti-inflammatory and antioxidant properties, making it a target for developing treatments for related conditions.[3][4]
-
Antimicrobial and Antifungal: Various substituted quinolinones have demonstrated efficacy against bacterial and fungal strains.[1][4][15]
-
Antitumor: The compound has been explored for its potential as an anti-cancer agent, with some studies showing promise in inhibiting tumor growth.[3][4]
-
Enzyme Inhibition: Certain derivatives have been shown to act as enzyme inhibitors, such as topoisomerase II inhibitors, which is a mechanism for antiproliferative activity.[16]
Safety Profile
There is currently limited publicly available information regarding the comprehensive toxicity and safety profile of this compound.[3] Therefore, it is imperative that standard laboratory safety protocols are strictly followed during its handling. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.
References
- BIOSYNCE. (n.d.). 4-Hydroxy-7-methoxyquinolin-2(1H)-one CAS 27037-34-9.
- Jampílek, J., Musiol, R., Peško, M., Kráľová, K., Vejsová, M., Carroll, J., ... & Dohnal, J. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145-1159.
- Supporting Information for a scientific article. (n.d.).
- Chem-Impex International Inc. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. PubChem.
- PubMed. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity.
- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
- Various Authors. (n.d.). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ResearchGate.
- Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. PubMed.
- Moldovan, C. M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
- OUCI. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
- Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. (n.d.).
- ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.
- Various Authors. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate.
- ChemicalBook. (n.d.). This compound | 27037-34-9.
- BenchChem. (n.d.). An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem.
- Chem-Impex. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 7-Methoxy-2-methyl-4(1H)-quinolinone. PubChem.
- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
- ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
- National Center for Biotechnology Information. (n.d.). 7-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)oxy]. PubChem.
- Kettmann, V., Svetlík, J., & Kratky, C. (2001). 4-Hydroxy-7-methoxy-2-methyl-5H-1-benzopyrano[4,3-b]pyridin-5-one. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 5), 590-592.
- ChemSynthesis. (n.d.). 4-hydroxy-7-methoxy-5-phenyl-2H-chromen-2-one.
- National Center for Biotechnology Information. (n.d.). 7-Methoxyquinoline. PubChem.
- Supporting Information for a scientific article. (n.d.).
- ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
- Rlavie. (n.d.). CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline.
- ChemicalBook. (n.d.). 4',5-DIHYDROXY-7-METHOXYFLAVONE(437-64-9) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 4-Hydroxy-7-methoxyquinolin-2(1H)-one.
- SpectraBase. (n.d.). 4'-Hydroxy-7-methoxyflavone - Optional[ATR-IR] - Spectrum.
- National Center for Biotechnology Information. (n.d.). 4'-Hydroxy-7-Methoxyflavone. PubChem.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Solubility of 7-Hydroxy-4-methyl-2(1H)-quinolone.
- Sigma-Aldrich. (n.d.). 7-Hydroxy-4-methyl-2(1H)-quinolone.
- MedChemExpress. (n.d.). 7-Hydroxy-4-methyl-2(1H)-quinolone | Fluorescent Probe.
- PubChemLite. (n.d.). 7-hydroxy-4-methyl-2(1h)-quinolone.
- Wang, Y., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules, 28(20), 7089.
- Solubility of Things. (n.d.). 7-hydroxymitragynine.
- ChemicalBook. (n.d.). 4',5-dihydroxy-7-methoxyflavone(437-64-9)ir1.
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanisms of Action of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Abstract
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 4-Hydroxy-7-methoxy-1H-quinolin-2-one has emerged as a compound of significant interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon evidence from structurally related compounds and established principles of molecular and cellular biology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its potential molecular targets and cellular effects, alongside detailed experimental protocols for validation.
Introduction: The Quinolinone Scaffold as a Versatile Pharmacophore
Quinolin-2-one derivatives are a class of heterocyclic compounds characterized by a bicyclic structure. Their unique chemical properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. Research has demonstrated the potential of this scaffold in developing agents for oncology, infectious diseases, and inflammatory disorders. This compound, with its specific substitutions, is poised to interact with various biological systems, and understanding its precise mechanism of action is crucial for its development as a therapeutic agent.[1] This guide will explore the most probable mechanisms through which this compound exerts its biological effects.
Putative Anticancer Mechanism of Action
The most compelling evidence for the biological activity of this compound lies in its potential as an anticancer agent. While direct, extensive studies on this specific molecule are emerging, a strong mechanistic hypothesis can be formulated based on the well-documented activities of structurally similar quinolinone derivatives. The proposed anticancer effects appear to be multi-faceted, primarily involving the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis: A Programmed Cell Death Pathway
Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue homeostasis. A hallmark of many cancer cells is their ability to evade apoptosis. Several quinolinone derivatives have been shown to reinstate this process in cancer cells. The proposed apoptotic pathway initiated by this compound likely involves the intrinsic, or mitochondrial, pathway.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in controlling the mitochondrial outer membrane permeabilization (MOMP). It is hypothesized that this compound upregulates the expression of pro-apoptotic members while downregulating their anti-apoptotic counterparts.
-
Mitochondrial Disruption and Cytochrome c Release: The shift in the Bcl-2 family protein balance leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24-48 hours. Include a positive control (e.g., staurosporine).
-
Cell Harvesting: Gently trypsinize and collect the cells, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Arrest: Halting Cancer Cell Proliferation
Uncontrolled cell proliferation is a fundamental characteristic of cancer. The cell cycle is a tightly regulated process, and its disruption can lead to cell death or senescence. Quinolinone derivatives have been observed to induce cell cycle arrest, particularly at the G2/M transition.
Key Molecular Events:
-
DNA Damage Response: It is plausible that this compound induces DNA damage, either directly or indirectly through the generation of reactive oxygen species (ROS). This activates checkpoint kinases such as ATM and ATR.
-
Activation of p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Upon activation by checkpoint kinases, p53 can transcriptionally upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) like p21.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): p21 binds to and inhibits the activity of cyclin B1/CDK1 complexes, which are essential for entry into mitosis. This inhibition prevents the G2 to M phase transition, leading to cell cycle arrest.
Caption: Proposed G2/M cell cycle arrest pathway induced by this compound.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Plate and treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential as a Topoisomerase I Inhibitor
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Topoisomerase I (Top1) inhibitors are an important class of anticancer drugs. Some quinoline derivatives have been identified as Top1 inhibitors.[2] They act by stabilizing the covalent complex between Top1 and DNA, which leads to DNA strand breaks and ultimately, cell death.
Experimental Protocol: Topoisomerase I Relaxation Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a known Top1 inhibitor (e.g., camptothecin) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Top1 activity will result in a higher proportion of supercoiled DNA.[3][4][5]
Putative Anti-inflammatory Mechanism of Action
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The anti-inflammatory properties of the 4-hydroxy-2-quinolinone scaffold have been linked to the inhibition of lipoxygenases (LOXs).
Inhibition of Lipoxygenase (LOX)
Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators called leukotrienes. A derivative of the target compound, TA-270, has been shown to inhibit 5-lipoxygenase activity.[6] By inhibiting LOX, this compound could potentially reduce the production of these pro-inflammatory molecules.
Experimental Protocol: Lipoxygenase Inhibition Assay
-
Enzyme and Substrate: Use a commercially available lipoxygenase (e.g., from soybean) and its substrate (e.g., linoleic acid or arachidonic acid).
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Inhibitor Addition: Add different concentrations of this compound to the reaction. Include a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control.
-
Reaction Initiation: Initiate the reaction by adding the enzyme.
-
Spectrophotometric Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.[7]
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).
Putative Antimicrobial Mechanism of Action
The quinolinone scaffold is present in many antibacterial agents. While the specific antimicrobial mechanism of this compound is not well-defined, it is plausible that it could act through mechanisms similar to other quinolone antibiotics, such as the inhibition of bacterial DNA gyrase and topoisomerase IV. However, it is also possible that it exerts its effects through disruption of the bacterial cell membrane or inhibition of key metabolic enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Select a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Broth Microdilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Summary of Putative Biological Activities and Supporting Data
The following table summarizes the potential biological activities of this compound based on the available literature for the quinolinone scaffold. The IC50 values are illustrative and represent typical ranges observed for active compounds in these classes.
| Biological Activity | Proposed Molecular Target/Pathway | Illustrative IC50 Range (µM) |
| Anticancer | Induction of Apoptosis (Caspase activation) | 5 - 50 |
| G2/M Cell Cycle Arrest (CDK1 inhibition) | 10 - 100 | |
| Topoisomerase I Inhibition | 1 - 25 | |
| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | 10 - 75 |
| Antimicrobial | Bacterial DNA Gyrase/Topoisomerase IV | >50 (Hypothetical) |
Conclusion and Future Directions
This compound is a promising compound with the potential for development as a therapeutic agent in several disease areas, most notably oncology and inflammatory conditions. The mechanistic insights presented in this guide, derived from the established activities of the broader quinolinone class, provide a solid framework for future research.
To fully elucidate the mechanism of action of this specific molecule, further in-depth studies are required. These should include:
-
Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of the compound.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of cancer and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity for its molecular targets.
The comprehensive investigation of this compound, guided by the principles and protocols outlined in this document, will be instrumental in unlocking its full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TA-270 [4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone], an anti-asthmatic agent, inhibits leukotriene production induced by IgE receptor stimulation in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
4-Hydroxy-7-methoxy-1H-quinolin-2-one Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Among these, the 4-hydroxy-1H-quinolin-2-one core, and specifically its 7-methoxy substituted derivatives, has garnered significant attention for its therapeutic potential.[1][2] These compounds exhibit a diverse range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] This technical guide provides an in-depth exploration of the biological activities of 4-hydroxy-7-methoxy-1H-quinolin-2-one derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols.
Anticancer Activity
Derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines.[2][5] Their mechanism of action often involves the inhibition of critical cellular enzymes and pathways essential for cancer cell proliferation and survival.[6]
Mechanism of Action
The anticancer effects of these quinolinone derivatives are multifaceted. A primary mechanism involves the inhibition of topoisomerase I (TOP1) , an enzyme crucial for DNA replication and repair.[7] By stabilizing the TOP1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[7]
Furthermore, some derivatives act as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) .[6][8] These kinases are key regulators of tumor angiogenesis and cell proliferation, and their inhibition can effectively halt tumor growth.[6]
Structure-Activity Relationship (SAR)
The substitution pattern on the quinolinone ring significantly influences the anticancer potency.[9]
-
Substitution at C7: The presence of a methoxy group at the C7 position has been shown to be beneficial for antiproliferative activity.[9]
-
Substitution at C4: Alkoxy groups at the C4 position are crucial for activity, with variations in the chain length and nature of the substituent impacting potency.[7]
-
Fusion of additional rings: Fusing additional rings at the C7 and C8 positions can lead to potent anticancer activities.[6]
Data Presentation: Anticancer Activity
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 14m | 2-(p-methoxyphenyl)-4-(3-morpholinopropoxy)-6,7-dimethoxyquinoline | Melanoma (LOX IMVI) | 0.116 | [7] |
| 3g | 1-(4-fluorophenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | Colon (HCT116) | 29.3 | [5][6] |
| 10g | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for SAR Studies
Caption: A flowchart illustrating the structure-activity relationship (SAR) workflow.
Anti-inflammatory Activity
Quinoline derivatives have emerged as promising anti-inflammatory agents.[10] They exert their effects by targeting key enzymes and mediators involved in the inflammatory cascade.[10][11]
Mechanism of Action
The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2) .[11] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
In Vivo Evaluation of Anti-inflammatory Activity
The anti-inflammatory effects of these compounds can be evaluated using animal models such as the xylene-induced ear edema test in mice.[11]
Experimental Protocol: Xylene-Induced Ear Edema Test
-
Animal Grouping: Divide mice into several groups: control, positive control (e.g., diclofenac), and test groups receiving different doses of the quinolinone derivative.
-
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally.
-
Induction of Edema: After a specific time, apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse.
-
Edema Measurement: After a set period, sacrifice the mice and cut circular sections from both ears. Weigh the sections to determine the extent of edema.
-
Inhibition Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathway of COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by quinolinone derivatives.
Antimicrobial Activity
Certain 4-hydroxy-1H-quinolin-2-one derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[2][12][13]
Spectrum of Activity
These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13] The specific spectrum of activity is highly dependent on the substitution pattern of the quinolinone core.[13]
Structure-Activity Relationship (SAR)
-
Alkyl Chain at C3: The length of the alkyl chain at the C3 position has a significant impact on antimicrobial activity.[13]
-
Substituents at C6 and C7: The nature of substituents at the C6 and C7 positions can dramatically influence both antibacterial and antifungal potency.[13]
Data Presentation: Antimicrobial Activity
| Compound | Target Organism | Activity | Reference |
| 3i | Staphylococcus aureus | Significant inhibitory activity | [13] |
| 3j | Staphylococcus aureus | Significant inhibitory activity | [13] |
| HMAQ-7 | Clavibacter michiganensis | MIC: 31.3 µg/mL | [14] |
| HMAQ-7 | Aspergillus niger | MIC: 62.5 µg/mL | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time).
-
MIC Determination: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.
Neuroprotective Potential
The quinoline framework is also being explored for its neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[4][15][16]
Mechanisms of Neuroprotection
The neuroprotective actions of quinoline derivatives are often multifactorial and can include:
-
Antioxidant Activity: Scavenging of free radicals and modulation of cellular antioxidant defense systems.[4]
-
Anti-inflammatory Effects: Mitigation of neuroinflammation.[4]
-
Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of neurodegenerative diseases.[16][17]
Experimental Workflow for Neuroprotection Studies
Caption: A workflow for investigating the neuroprotective effects of quinolinone derivatives.
Synthesis
The synthesis of this compound derivatives typically involves a multi-step process.[18][19][20] A common route starts with the appropriate substituted aniline, which is reacted with diethyl malonate. The resulting intermediate is then cyclized at a high temperature to form the 4-hydroxy-1H-quinolin-2-one core.[20] Further modifications can then be made to this core structure.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents makes them attractive candidates for further drug discovery and development efforts. The structure-activity relationships discussed in this guide provide a foundation for the rational design of new derivatives with enhanced potency and selectivity. The detailed experimental protocols offer a practical framework for researchers to validate and expand upon these findings.
References
-
Gholamnezhad, Z., et al. (2020). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central. [Link]
-
Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today. [Link]
-
Tanaka, K., et al. (2002). Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Journal of Medicinal Chemistry. [Link]
-
Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]
-
Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
-
Pal, M. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Semantic Scholar. [Link]
-
Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. [Link]
-
Mucsi, Z., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
Moustafa, E. A., et al. (n.d.). Quinolin‐2(1H)‐one derivatives as CNS activators and antidepressants. ResearchGate. [Link]
-
Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]
-
Galano, A., et al. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]
-
Various Authors. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ScienceDirect. [Link]
-
Pontiki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
-
El-Sayed, M. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]
-
Jampilek, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. PubMed. [Link]
- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Comenius University. [Link]
-
Leong, M. Y., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
-
Price, C. C., & Roberts, R. M. (1946). Synthesis of 4-Hydroxyquinolines. VII. 3-(Di-n-butylaminomethyl)-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society. [Link]
-
Patel, N. B., & Patel, H. R. (2025). SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. ResearchGate. [Link]
-
Suksrichavalit, T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link]
-
PubChem. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. PubChem. [Link]
-
El-Damasy, A. K., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports. [Link]
-
Cogan, T. A., et al. (2025). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere. [Link]
-
Cogan, T. A., et al. (2025). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. PubMed. [Link]
-
Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. [Link]
-
Yurttaş, L., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Abstract
Derivatives of 4-hydroxy-1H-quinolin-2-one are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active agents. Their biological and chemical properties are profoundly influenced by a fascinating and often complex tautomeric equilibrium. This in-depth technical guide provides a comprehensive exploration of the tautomeric forms of 4-hydroxy-7-methoxy-1H-quinolin-2-one, a key analogue with potential applications in drug discovery. We will delve into the structural nuances of the possible tautomers, the physicochemical factors governing their equilibrium, and present detailed experimental and computational methodologies for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of this important class of molecules.
Introduction: The Principle of Tautomerism in 4-Hydroxy-1H-quinolin-2-ones
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in organic chemistry. In the case of 4-hydroxy-1H-quinolin-2-one and its derivatives, the molecule can theoretically exist in several tautomeric forms. The relative stability of these forms is not fixed but is a delicate balance influenced by electronic effects of substituents, solvent polarity, temperature, and pH. Understanding this equilibrium is critical, as different tautomers can exhibit distinct spectroscopic signatures, chemical reactivity, and biological activities.
For this compound, we will primarily consider the equilibrium between the 4-hydroxy-2-oxo form (A), the 2-hydroxy-4-oxo form (B), and the 2,4-dihydroxy form (C).
Caption: Tautomeric forms of this compound.
Factors Influencing Tautomeric Equilibrium
The predominance of a particular tautomer is dictated by its relative thermodynamic stability. Several factors play a crucial role in this determination:
-
Aromaticity: Tautomers that maintain or enhance the aromaticity of the quinoline ring system are generally favored.
-
Intramolecular Hydrogen Bonding: The formation of stable intramolecular hydrogen bonds can significantly stabilize a tautomer.
-
Solvent Effects: Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.
-
Substituent Effects: The electronic nature of substituents on the quinoline ring can influence the acidity of the N-H and O-H protons and the basicity of the carbonyl and nitrogen atoms, thereby shifting the equilibrium. The 7-methoxy group, being an electron-donating group, is expected to influence the electron density distribution in the benzene ring and, consequently, the overall tautomeric preference.
For the unsubstituted 4-hydroxyquinolin-2(1H)-one, studies have shown that the 4-hydroxy-2-oxo tautomer is the most stable form in both the solid state and in polar solvents like water and DMSO[1]. This preference is attributed to the stability of the amide group within the pyridinone ring.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the cyclization of an appropriately substituted aniline with a malonic acid derivative.
Experimental Protocol: Synthesis via Conrad-Limpach Reaction
This protocol is adapted from established procedures for the synthesis of 4-hydroxyquinolines[2].
-
Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)maleate:
-
In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq.) in ethanol.
-
Add diethyl acetylenedicarboxylate (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.
-
-
Step 2: Cyclization to Ethyl 4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:
-
Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 15-30 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate and wash with a non-polar solvent like hexane to remove the Dowtherm A.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl ester.
-
-
Step 3: Hydrolysis and Decarboxylation:
-
Suspend the purified ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The desired product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Caption: Synthetic workflow for this compound.
Spectroscopic and Computational Characterization
The definitive characterization of the tautomeric forms of this compound requires a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are invaluable for distinguishing between the keto and enol forms.
-
¹H NMR: The 4-hydroxy-2-oxo tautomer will show a characteristic signal for the amide N-H proton, typically in the downfield region (δ 10-12 ppm). The 2-hydroxy-4-oxo form would lack this N-H proton but would show a signal for the C2-OH proton. The chemical shifts of the aromatic protons will also differ between the tautomers.
-
¹³C NMR: A key diagnostic signal is that of the C4 carbon. In the 4-hydroxy-2-oxo tautomer, this carbon is part of a carbonyl group and will resonate significantly downfield (typically > 170 ppm). In the 2,4-dihydroxy (enol) form, it would be an oxygen-bearing aromatic carbon and appear more upfield.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for the Predominant 4-Hydroxy-2-oxo Tautomer
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| N-H | 11.0 - 12.0 (broad singlet) | - |
| C2 | - | ~160 |
| C3 | 5.8 - 6.2 (singlet) | ~105 |
| C4 | - | >170 |
| C4a | - | ~115 |
| C5 | 7.0 - 7.3 (doublet) | ~110 |
| C6 | 6.8 - 7.1 (doublet of doublets) | ~120 |
| C8 | 6.7 - 7.0 (doublet) | ~100 |
| C8a | - | ~140 |
| OCH₃ | 3.8 - 4.0 (singlet) | ~56 |
| OH | 12.0 - 13.0 (broad singlet) | - |
Note: These are estimated values based on data for related compounds and may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present. The 4-hydroxy-2-oxo form will be characterized by a strong absorption band for the C=O stretching vibration of the amide, typically in the range of 1620-1680 cm⁻¹. A broad O-H stretching band will also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, will differ for each tautomer due to differences in their conjugated systems. The position of the methoxy group can influence the absorption maxima[3].
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool to predict the relative stabilities of the tautomers in the gas phase and in various solvents. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be estimated. A theoretical study on quinolin-4-one derivatives using DFT with the B3LYP functional showed that ketone forms are generally more stable than their enol counterparts[4].
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry that dictates its physical, chemical, and potentially biological properties. While the 4-hydroxy-2-oxo form is likely the predominant tautomer in most conditions based on studies of related compounds, a comprehensive understanding requires a multi-faceted approach combining synthesis, spectroscopic characterization, and computational modeling. The methodologies and data presented in this guide provide a robust framework for researchers to investigate and harness the unique properties of this and other substituted 4-hydroxy-1H-quinolin-2-ones in the pursuit of novel scientific discoveries and therapeutic agents.
References
-
El-Faham, A., et al. (2014). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]
-
Bouone, Y. O., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. [Link]
-
Kone, M., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. [Link]
-
Aly, A. A., et al. (2021). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). ResearchGate. [Link]
-
Boiani, M., & González, M. (2005). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Nikitin, T., et al. (2024). 4-Hydroxyquinolin-2(1H)-one Isolated in Cryogenic Argon and Xenon Matrices: Tautomers and Photochemistry. Journal of Molecular Structure. [Link]
-
Fadda, A. A., et al. (2012). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of the Chinese Chemical Society. [Link]
-
PubChem. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. PubChem. [Link]
-
Heidarnezhad, Z., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions. [Link]
-
Capobianco, A., et al. (1998). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Molnar, J., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
El-Nahas, A. M., et al. (2019). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv. [Link]
-
Ukrаinets, I. V., et al. (2011). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ChemInform. [Link]
-
Cristiano, M. L. S., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Link]
- Google Patents. (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
PubChem. (n.d.). 4-Hydroxyquinoline. PubChem. [Link]
-
PubChem. (n.d.). 4'-Hydroxy-7-methoxyflavone. PubChem. [Link]
-
SpectraBase. (n.d.). 4'-Hydroxy-7-methoxyflavone. SpectraBase. [Link]
-
SpectraBase. (n.d.). N-DEMETHYLDORYPHORNINE;7-HYDROXY-6-METHOXY-1-(2H)-ISOQUINOLINONE. SpectraBase. [Link]
-
de Albuquerque, A. C. F., et al. (2022). Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts. Journal of Molecular Modeling. [Link]
-
Pina, F., et al. (2004). Photochromism of the complex between 4′-(2-hydroxyethoxy)-7-hydroxyflavylium and β-cyclodextrin, studied by 1H NMR, UV–Vis, continuous irradiation and circular dichroism. ResearchGate. [Link]
-
de Albuquerque, A. C. F., et al. (2022). Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Hydroxy-7-methoxy-1H-quinolin-2-one: A Technical Guide for Researchers
Introduction: The Significance of the Quinolinone Scaffold
The 4-hydroxy-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anti-inflammatory, antioxidant, anti-cancer, and antimicrobial agents.[3][4] The specific analogue, 4-Hydroxy-7-methoxy-1H-quinolin-2-one (CAS No. 27037-34-9), with its molecular formula C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol , is a compound of significant interest for further investigation and development.[3] This guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule, offering a foundational dataset for researchers engaged in its synthesis and application.
While direct experimental spectra for this compound are not widely available in the public domain, this guide will leverage established spectroscopic principles and data from closely related analogues, primarily the parent compound 4-hydroxy-2(1H)-quinolone, to provide a robust, predictive analysis. This approach is designed to empower researchers in the accurate identification and characterization of this promising molecule.
Molecular Structure and Tautomerism
4-Hydroxy-1H-quinolin-2-one and its derivatives can exist in several tautomeric forms. The predominant form is the 4-hydroxy-2(1H)-quinolone tautomer, which is in equilibrium with the 2,4-dihydroxyquinoline form. The lactam-lactim tautomerism is a key feature of this heterocyclic system.[5][6] The spectroscopic data presented herein will be interpreted based on the expected predominance of the 4-hydroxy-2(1H)-quinolone tautomer in common spectroscopic solvents.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of 4-hydroxy-1H-quinolin-2-one derivatives is well-documented and typically involves the cyclization of N-substituted anilines with malonic acid or its derivatives. One common approach is the Conrad-Limpach reaction.[7] For the target molecule, a plausible synthetic route starts from 3-methoxyaniline, which is reacted with diethyl malonate followed by a thermal cyclization.
Caption: A plausible synthetic workflow for the target molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts, multiplicities, and coupling constants of the protons provide detailed information about the molecular framework.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this class of compounds due to its ability to dissolve polar compounds and its high boiling point.
-
Ensure complete dissolution, using gentle sonication if necessary.
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 16 ppm, centered around 6-7 ppm.
-
Temperature: 298 K.
-
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR data for this compound are based on the experimental data for 4-hydroxy-2(1H)-quinolone in DMSO-d₆[5][6] and the known substituent effects of a methoxy group on an aromatic ring. The electron-donating methoxy group at the C7 position is expected to cause an upfield shift (to lower ppm values) of the ortho (C6 and C8) and para (C5) protons due to increased electron density through resonance.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~11.5 | br s | 1H | NH | The NH proton of the lactam is typically broad and downfield. |
| ~10.5 | br s | 1H | OH | The phenolic OH proton is also expected to be broad and downfield. |
| ~7.7 | d | 1H | H-5 | Expected to be a doublet coupled to H-6. The methoxy group at C7 has a minor effect on this position. |
| ~6.8 | dd | 1H | H-6 | Expected to be a doublet of doublets, coupled to H-5 and H-8. Upfield shift due to the ortho methoxy group. |
| ~6.7 | d | 1H | H-8 | Expected to be a doublet coupled to H-6. Significant upfield shift due to the ortho methoxy group. |
| ~5.9 | s | 1H | H-3 | This vinylic proton is typically a singlet and is less affected by substituents on the benzene ring. |
| ~3.8 | s | 3H | -OCH ₃ | A characteristic singlet for the methoxy group protons. |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 20-30 mg of the purified compound.
-
Dissolve in 0.6 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.
-
-
Instrumental Parameters (100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): Approximately 200-220 ppm.
-
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR chemical shifts are derived from the experimental data of 4-hydroxy-2(1H)-quinolone[5][6] and the substituent chemical shift (SCS) effects of a methoxy group. The electron-donating methoxy group at C7 will cause a significant downfield shift at C7 (ipso-carbon) and upfield shifts at the ortho (C6, C8) and para (C5) positions.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~163.0 | C-2 | Carbonyl-like carbon of the lactam. |
| ~162.0 | C-4 | Carbon bearing the hydroxyl group. |
| ~160.0 | C-7 | Downfield shift due to the directly attached electron-donating methoxy group. |
| ~140.0 | C-8a | Quaternary carbon at the ring junction. |
| ~125.0 | C-5 | Upfield shift due to the para-methoxy group. |
| ~115.0 | C-4a | Quaternary carbon at the ring junction. |
| ~110.0 | C-6 | Upfield shift due to the ortho-methoxy group. |
| ~100.0 | C-3 | Vinylic carbon. |
| ~98.0 | C-8 | Significant upfield shift due to the ortho-methoxy group. |
| ~55.0 | -OC H₃ | Characteristic chemical shift for a methoxy carbon. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can provide valuable structural information.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumental Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be acquired.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a detailed fragmentation spectrum.
-
Predicted Mass Spectrometry Data
-
Molecular Ion: The expected exact mass of the neutral molecule [M] is 191.0528 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 192.0601. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 190.0455.
-
Fragmentation Pattern: Based on the general fragmentation of quinolones, key fragmentation pathways are expected to involve the loss of small neutral molecules.[8][9]
Caption: Predicted major fragmentation pathways in positive ion ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Data and Interpretation
The predicted IR absorption bands are based on the known characteristic frequencies of functional groups present in the molecule and data from 4-hydroxy-2(1H)-quinolone.[5][6]
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Medium | O-H and N-H stretching vibrations |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950, ~2850 | Weak | Aliphatic C-H stretching (-OCH₃) |
| ~1660 | Strong | C=O stretching (amide I band of the lactam) |
| 1620-1500 | Medium-Strong | C=C stretching (aromatic and vinylic) |
| ~1250 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretching (aryl ether) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance of approximately 1 AU at the λₘₐₓ.
-
Data Acquisition: Scan the absorbance from approximately 200 to 500 nm.
Predicted UV-Vis Absorption Data
Based on the UV spectrum of 4-hydroxy-2(1H)-quinolone, which shows absorption maxima at 269 and 314 nm in methanol, the addition of an electron-donating methoxy group at the C7 position is expected to cause a bathochromic (red) shift in the absorption bands.[5][6]
-
Predicted λₘₐₓ₁: ~275-285 nm
-
Predicted λₘₐₓ₂: ~320-330 nm
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging experimental data from the closely related 4-hydroxy-2(1H)-quinolone and established principles of substituent effects, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis data. The detailed experimental protocols and interpretations are intended to serve as a valuable resource for researchers working on the synthesis, identification, and application of this and related quinolinone derivatives. As with any predictive analysis, experimental verification remains the gold standard, and this guide provides a solid framework for such an investigation.
References
-
Fadda, A. A., El-Attar, A., & El-Mekawy, R. E. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 7(5), S3323-S3341. [Link]
-
BIOSYNCE. (n.d.). 4-Hydroxy-7-methoxyquinolin-2(1H)-one CAS 27037-34-9. Retrieved from [Link]
-
Jordá, R., Havlíček, L., & Gucký, T. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(10), 18847–18864. [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Detsi, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3321. [Link]
-
Molnár, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4238. [Link]
-
Li, D., et al. (2017). 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil β-proteobacterium. Beilstein Journal of Organic Chemistry, 13, 2302–2309. [Link]
-
ResearchGate. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2018). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 8(54), 30887–30894. [Link]
-
ResearchGate. (2018). Synthesis of 4-hydroxy-N-substituted-quinolin-2(1H)-ones 3a–c. Retrieved from [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868354. [Link]
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Quinolinone Compounds
Abstract
The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive exploration of the discovery and historical evolution of quinolinone compounds. It traces their journey from incidental laboratory byproducts to rationally designed therapeutics that combat a wide spectrum of diseases, including bacterial infections, cancer, and central nervous system disorders. We will delve into the seminal synthetic strategies that enabled their creation, the breakthroughs in understanding their mechanisms of action, and the structure-activity relationship studies that transformed them into potent clinical agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind key experimental and strategic decisions in the quinolinone narrative.
Serendipity in Synthesis: The Dawn of the Quinolone Era
The story of quinolinone compounds begins not with a targeted search, but with a fortuitous accident during the synthesis of the antimalarial drug, chloroquine, in the early 1960s.[3] Researchers George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct, 7-chloro-l-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which demonstrated unexpected antibacterial activity.[3] This accidental discovery led to the synthesis of the first clinically recognized quinolone, nalidixic acid , in 1962.[4][5] Although technically a naphthyridine derivative, nalidixic acid is universally considered the progenitor of the entire quinolone class of antibiotics.[4][6]
Initially, its application was narrow, primarily targeting Gram-negative bacteria in the treatment of urinary tract infections (UTIs).[5][6] The early quinolones, including pipemidic acid and oxolinic acid introduced in the 1970s, offered only marginal improvements over nalidixic acid.[4] These first-generation compounds had limitations, including a narrow antibacterial spectrum and unfavorable pharmacokinetic properties.[5][7] However, their novel mechanism of action—inhibiting bacterial DNA replication—was a significant departure from existing antibiotic classes and signaled the vast therapeutic potential locked within the quinolinone core.[4]
The Fluorine Revolution: Emergence of the Fluoroquinolones
A pivotal moment in the history of quinolinones occurred in the 1970s with the strategic incorporation of a fluorine atom at the C-6 position of the core scaffold.[6] This modification dramatically enhanced the potency and expanded the antibacterial spectrum of the compounds, giving rise to the fluoroquinolones .[6] The introduction of a piperazine group at the C-7 position further improved their activity against both Gram-negative and some Gram-positive bacteria.[8]
Norfloxacin , patented in 1979, was the first fluoroquinolone to feature these critical modifications and was approved for clinical use four years later.[8] It was soon followed by Ciprofloxacin in 1987, a second-generation fluoroquinolone with a wide spectrum of activity that became an indispensable tool for treating a variety of systemic infections.[3]
The rationale behind this "fluorine effect" is multifaceted. The high electronegativity of the fluorine atom alters the electronic properties of the quinolinone ring, enhancing the molecule's ability to penetrate bacterial cells and bind to its targets: DNA gyrase and topoisomerase IV. This structural modification was a triumph of medicinal chemistry, demonstrating how a subtle atomic change could lead to a profound enhancement in therapeutic efficacy.
Subsequent generations of fluoroquinolones, such as levofloxacin and moxifloxacin, further refined the scaffold, improving activity against Gram-positive bacteria like Streptococcus pneumoniae and atypical pathogens such as Mycoplasma pneumoniae.[6]
Mechanism of Action: Unwinding Bacterial Replication
The primary antibacterial mechanism of quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV.[3][9] These enzymes are essential for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during replication fork movement.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.
Fluoroquinolones bind to the complex formed between these enzymes and the bacterial DNA, trapping them in a state where the DNA is cleaved but cannot be resealed. This leads to a cascade of events including the cessation of DNA synthesis, the induction of the SOS response, and ultimately, bacterial cell death.[4] The dual-targeting nature of many fluoroquinolones is a key reason for their bactericidal potency.
Below is a diagram illustrating the general workflow for the discovery and development of quinolinone-based antibacterial agents.
Caption: Generalized workflow for quinolinone antibacterial drug discovery.
Foundational Synthetic Strategies
The accessibility of the quinolinone scaffold is due in large part to a handful of powerful, named reactions developed in the late 19th and early 20th centuries. These methods provided the chemical tools necessary to construct the core bicyclic ring system and explore its vast chemical space.
| Reaction Name | Reactants | Key Feature |
| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed intramolecular cyclization, can yield quinolin-2-ones or quinolin-4-ones.[8] |
| Conrad-Limpach | Anilines and β-ketoesters | A two-step process involving condensation and thermal cyclization to form 4-hydroxyquinolines.[10] |
| Gould-Jacobs | Aniline and ethyl ethoxymethylenemalonate | A versatile reaction sequence that is highly effective for building the 4-hydroxyquinoline-3-carboxylic acid core, central to many quinolone antibiotics.[10] |
| Friedländer Synthesis | 2-aminobenzaldehyde and a compound with a reactive α-methylene group | Acid- or base-catalyzed condensation followed by cyclodehydration to form substituted quinolines.[11] |
The Gould-Jacobs reaction proved particularly instrumental in the development of quinolone antibiotics. Its reliability and regioselectivity allowed for the systematic synthesis of analogues, which was crucial for elucidating the structure-activity relationships that guided the evolution from nalidixic acid to the potent fluoroquinolones.
Beyond Bacteria: The Expanding Therapeutic Universe of Quinolinones
The versatility of the quinolinone scaffold extends far beyond its antibacterial properties.[12] Its ability to be functionalized at multiple positions allows it to interact with a diverse range of biological targets, leading to applications in numerous therapeutic areas.[13]
-
Anticancer Activity: Many quinolinone derivatives have shown potent antiproliferative effects.[14][15] They can act through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling kinases.[2][16] FDA-approved drugs like bosutinib and lenvatinib, which are based on related quinoline structures, highlight the scaffold's potential in oncology.[12]
-
Central Nervous System (CNS) Activity: The quinolinone core is present in drugs designed to treat neurological and psychiatric disorders. For example, some derivatives are being investigated as dual inhibitors of acetylcholinesterase and Aβ aggregation for potential Alzheimer's disease therapy.[17]
-
Immunosuppression: Novel quinolinone derivatives have been synthesized that can suppress the release of interleukin-2 (IL-2) from T cells, indicating potential applications in treating autoimmune diseases.[18]
-
Antiviral and Antiparasitic Activity: The foundational link to the antimalarial chloroquine has inspired continued research into quinoline and quinolinone derivatives as treatments for parasitic and viral diseases.[15][19]
This expansion demonstrates the scaffold's "privileged" nature—its inherent ability to serve as a template for developing drugs against a wide array of biological targets.[1]
Caption: Structure-Activity Relationships of the Quinolinone Scaffold.
Conclusion and Future Directions
From an accidental synthesis to a cornerstone of modern drug discovery, the history of quinolinone compounds is a testament to the power of serendipity, keen observation, and rational drug design. The initial discovery of nalidixic acid opened the door to the life-saving fluoroquinolone antibiotics.[7] Today, the inherent versatility and "druggability" of the quinolinone scaffold continue to fuel research in oncology, neuropharmacology, and immunology.[20]
Future research will likely focus on designing novel quinolinone derivatives that can overcome the challenge of antimicrobial resistance, a significant threat to the legacy of the fluoroquinolones.[9] Furthermore, by leveraging computational modeling and innovative synthetic methodologies, scientists will continue to unlock the full therapeutic potential of this remarkable scaffold, developing next-generation compounds with enhanced specificity, improved safety profiles, and novel mechanisms of action for a wide range of human diseases.[20]
References
- Wikipedia. Quinolone antibiotic. [URL: https://en.wikipedia.org/wiki/Quinolone_antibiotic]
- Benchchem. discovery and isolation of novel quinolinone compounds. [URL: https://www.benchchem.
- Infection Update. Quinolones: Historical development and use. [URL: https://infection-update.com/quinolones-historical-development-and-use/]
- ResearchGate. The history of quinolones. [URL: https://www.researchgate.net/publication/327339893_The_history_of_quinolones]
- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [URL: https://www.mdpi.com/1420-3049/25/24/5993]
- ResearchGate. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents | Request PDF. [URL: https://www.researchgate.net/publication/348489810_An_Overview_of_Privileged_Scaffold_Quinolines_and_Isoquinolines_in_Medicinal_Chemistry_as_Anticancer_Agents]
- MDPI. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [URL: https://www.mdpi.com/1420-3049/27/21/7212]
- PubMed Central (NIH). Quinolone antibiotics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6767479/]
- SciSpace. The quinolones: decades of development and use. [URL: https://typeset.io/papers/the-quinolones-decades-of-development-and-use-4b1s3s2z]
- PubMed. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. [URL: https://pubmed.ncbi.nlm.nih.gov/27647370/]
- Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.986327/full]
- PubMed. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34214647/]
- PubMed. A Comprehensive Review on Discovery, Development, the Chemistry of Quinolones, and Their Antimicrobial Resistance. [URL: https://pubmed.ncbi.nlm.nih.gov/40770476/]
- PubMed. Quinoline: An Attractive Scaffold in Drug Design. [URL: https://pubmed.ncbi.nlm.nih.gov/32495610/]
- PubMed. Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. [URL: https://pubmed.ncbi.nlm.nih.gov/38149821/]
- PubMed. An overview of quinoline as a privileged scaffold in cancer drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/28425316/]
- Wikipedia. Quinoline. [URL: https://en.wikipedia.org/wiki/Quinoline#Synthesis]
- ResearchGate. The Friedländer Synthesis of Quinolines. [URL: https://www.researchgate.net/publication/233210355_The_Friedlander_Synthesis_of_Quinolines]
- PubMed Central (NIH). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344446/]
- ResearchGate. Quinoline and quinolinone derivatives with multi-target activity. [URL: https://www.researchgate.
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Review on Discovery, Development, the Chemistry of Quinolones, and Their Antimicrobial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling Nature's Blueprint: A Technical Guide to the Natural Sources of 4-Hydroxy-7-methoxy-1H-quinolin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-2-one scaffold is a privileged heterocyclic motif renowned for its diverse and potent biological activities, forming the core of numerous natural products and synthetic pharmaceuticals. This in-depth technical guide focuses on the natural sources of 4-hydroxy-7-methoxy-1H-quinolin-2-one and its analogs, providing a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. This document delves into the botanical and microbial origins of these valuable compounds, details their biosynthetic pathways, outlines established extraction and isolation protocols, and summarizes their significant pharmacological activities. Through a synthesis of technical data and field-proven insights, this guide aims to accelerate the exploration and exploitation of these natural quinolinone alkaloids for the development of novel therapeutic agents.
Introduction: The Significance of Quinolin-2-one Alkaloids
Quinoline alkaloids represent a broad class of naturally occurring compounds characterized by a fused benzene and pyridine ring system.[1] Within this class, the quinolin-2-one (or carbostyril) core is of particular interest due to its prevalence in bioactive molecules.[2] These compounds exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] The specific substitution pattern on the quinolin-2-one ring system dictates the compound's biological function. The focus of this guide, the this compound scaffold and its naturally occurring analogs, represents a promising area for therapeutic innovation. A notable example is the regioisomeric compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one, which has been isolated from Spondias pinnata and demonstrated significant anti-inflammatory properties.[3] The exploration of natural sources for these compounds is crucial for the discovery of new chemical entities and understanding their biosynthetic origins.
Natural Provenance of this compound and its Analogs
While the direct isolation of this compound from a natural source is not yet prominently reported in publicly available literature, a compelling body of evidence points to its likely existence in nature, primarily within the plant kingdom. The investigation of structurally related analogs provides strong indications of the botanical families and genera that are rich sources of this chemical scaffold.
The Rutaceae Family: A Prolific Source of Quinolinone Alkaloids
The Rutaceae, or citrus family, is a well-established reservoir of quinoline and quinolinone alkaloids.[4][5] Several genera within this family are known to produce a variety of these compounds.
-
Glycosmis Genus: The genus Glycosmis has proven to be a particularly rich source of quinolin-2-one alkaloids.
-
Glycosmis citrifolia (Willd.) Lindl.: The root and stem bark of this plant have yielded a series of novel quinolone alkaloids, including glycocitlone-A, -B, and -C.[6] These compounds are derivatives of the 3-prenylated quinolin-2-one class.
-
Glycosmis pentaphylla (Retz.) DC.: This species is another significant source of quinolinone alkaloids, along with other classes of alkaloids like acridones.[7]
-
The Anacardiaceae Family: Emerging Sources of Bioactive Quinolinones
Recent studies have highlighted the Anacardiaceae family as a source of bioactive compounds, including quinolinones.
-
Spondias pinnata (L.f.) Kurz: The bark of this plant, commonly known as the hog plum, has been identified as a natural source of 7-hydroxy-6-methoxyquinolin-2(1H)-one.[3] This discovery is particularly significant as it confirms the natural occurrence of a closely related regioisomer to the primary compound of interest, suggesting that other isomers may also be present in this or related species. Spondias pinnata is used in traditional medicine for various ailments, and its phytochemical profile includes a range of bioactive compounds.[8][9][10]
Table 1: Prominent Natural Sources of this compound Analogs
| Family | Genus | Species | Plant Part | Isolated Compound(s) | Reference(s) |
| Rutaceae | Glycosmis | Glycosmis citrifolia | Root and Stem Bark | Glycocitlone-A, -B, -C (analogs) | [6] |
| Rutaceae | Glycosmis | Glycosmis pentaphylla | Not specified | Quinolinone alkaloids | [7] |
| Anacardiaceae | Spondias | Spondias pinnata | Bark | 7-hydroxy-6-methoxyquinolin-2(1H)-one (regioisomer) | [3] |
Biosynthesis of Quinolin-2-one Alkaloids
The biosynthesis of quinoline alkaloids in plants is a complex process that can proceed through several pathways, with anthranilic acid and tryptophan being the primary precursors.[11][12] The formation of the 4-hydroxy-2-quinolone scaffold, in particular, is believed to primarily originate from the anthranilate pathway.
The Anthranilate Pathway
The biosynthesis is initiated by the condensation of anthranilic acid with malonyl-CoA, followed by a series of cyclization and modification steps to yield the quinolinone core. Subsequent enzymatic reactions, such as hydroxylation and O-methylation, lead to the diverse array of naturally occurring analogs.
Caption: Proposed biosynthetic pathway of this compound analogs.
Extraction and Isolation Protocols
The isolation of quinolin-2-one alkaloids from plant matrices requires a systematic approach involving extraction, fractionation, and chromatographic purification. The choice of solvents and chromatographic techniques is critical for achieving high purity and yield.
General Workflow
A typical workflow for the isolation of these compounds is as follows:
Caption: General workflow for the isolation of quinolinone alkaloids from plant material.
Detailed Experimental Protocol: An Exemplar Approach
The following protocol is a representative method adapted from procedures used for the isolation of quinolinone alkaloids from plants of the Rutaceae and Anacardiaceae families.
Step 1: Plant Material Preparation and Extraction
-
Air-dry the plant material (e.g., bark, roots, or stems) at room temperature and then grind it into a fine powder.
-
Macerate the powdered plant material with methanol or ethanol at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Step 2: Fractionation of the Crude Extract
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect the different organic layers and the final aqueous layer separately.
-
Concentrate each fraction to dryness. The quinolinone alkaloids are typically enriched in the ethyl acetate and chloroform fractions.
Step 3: Chromatographic Purification
-
Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions with similar profiles.
-
Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.
-
For final purification to obtain individual compounds, employ preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
Step 4: Structural Elucidation
-
Characterize the purified compounds using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.
-
Pharmacological Activities of this compound Analogs
The quinolin-2-one scaffold is a versatile pharmacophore, and its natural analogs exhibit a range of promising biological activities.
Table 2: Reported Biological Activities of Related Quinolin-2-one Analogs
| Biological Activity | Compound/Analog | Model System | Key Findings | Reference(s) |
| Anti-inflammatory | 7-hydroxy-6-methoxyquinolin-2(1H)-one | LPS-stimulated murine macrophages | Suppressed the production of pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β) via inhibition of NF-κB activation. | [3] |
| Anticancer | Various synthetic quinolin-2-one derivatives | Human cancer cell lines | Potent cytotoxic effects against various cancer cell lines. | [13] |
| Antimicrobial | Various synthetic quinolin-2-one derivatives | Bacteria and fungi | Efficacy against certain bacterial and fungal strains. | [14] |
| Antimalarial | General quinoline alkaloids (e.g., Quinine) | Plasmodium falciparum | Inhibition of parasite growth. | [15][16] |
Conclusion and Future Perspectives
The this compound scaffold and its naturally occurring analogs represent a promising class of compounds for drug discovery. While the direct isolation of the title compound from a natural source requires further investigation, the presence of its regioisomer and other analogs in plants, particularly from the Rutaceae and Anacardiaceae families, provides a clear direction for future bioprospecting efforts. The biosynthetic pathways, though generally understood, warrant more specific elucidation for this particular subclass of quinolinones. The established extraction and isolation protocols, coupled with modern spectroscopic techniques, provide a robust framework for the discovery and characterization of new analogs. The diverse pharmacological activities associated with this scaffold underscore its potential for the development of novel therapeutics to address a range of human diseases. Future research should focus on targeted isolation from promising plant sources, elucidation of specific biosynthetic pathways, and comprehensive evaluation of the pharmacological profiles of newly discovered analogs.
References
-
Aliyu, A. (n.d.). Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing. Retrieved from [Link]
-
Aliyu, A. (n.d.). Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing. Retrieved from [Link]
-
(n.d.). Biosynthesis of quinoline alkaloids. ResearchGate. Retrieved from [Link]
-
(n.d.). Biological activity of natural 2-quinolinones. Taylor & Francis Online. Retrieved from [Link]
-
(n.d.). The Quinoline Alkaloids. University of Bath's research portal. Retrieved from [Link]
-
(n.d.). A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp.. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
(n.d.). Quinoline alkaloids. Wikipedia. Retrieved from [Link]
-
(n.d.). Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Bohrium. Retrieved from [Link]
-
(n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PubMed Central. Retrieved from [Link]
-
(2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. PubMed. Retrieved from [Link]
-
(n.d.). Biosynthesis of quinoline alkaloids in Cinchona species. ResearchGate. Retrieved from [Link]
-
(n.d.). Quinine. Wikipedia. Retrieved from [Link]
-
(n.d.). The biosynthesis of isoprenoid quinoline alkaloids. Journal of the Chemical Society D. Retrieved from [Link]
-
(n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PubMed Central. Retrieved from [Link]
-
(n.d.). Chemical Constituents of Glycosmis citrifolia (WILLD.) LINDL. Structures of Four New Acridones and Three New Quinolone Alkaloids. Request PDF. Retrieved from [Link]
-
(n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. PubChem. Retrieved from [Link]
-
(n.d.). A Review of Spondias pinnata (L.f.) Kurz's Phytochemical Constituents, Traditional Uses, and Pharmacological Activities. Preprints.org. Retrieved from [Link]
-
(2000). Chemical constituents of Glycosmis citrifolia (Willd.) Lindl. Structures of four new acridones and three new quinolone alkaloids. PubMed. Retrieved from [Link]
-
(n.d.). A Review of Spondias pinnata (L.f.) Kurz's Phytochemical Constituents, Traditional Uses, and Pharmacological Activities: An Important Medicinal Plant in Ayurveda. MDPI. Retrieved from [Link]
-
(n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. Retrieved from [Link]
-
(n.d.). Genus Spondias: A Phytochemical and Pharmacological Review. PubMed Central. Retrieved from [Link]
-
(n.d.). A Review of Spondias pinnata (L.f.) Kurz's Phytochemical Constituents, Traditional Uses, and Pharmacological Activities: An Important Medicinal Plant in Ayurveda. ResearchGate. Retrieved from [Link]
-
(n.d.). Potential Role of Spondias pinnata in Food and Pharmacological Applications. IJRAR.org. Retrieved from [Link]
-
(n.d.). Chemical Constituents of Glycosmis pentaphylla. Isolation of A Novel Naphthoquinone and A New Acridone Alkaloid. Request PDF. Retrieved from [Link]
-
(n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
(n.d.). Isolation and Identification of Alkaloids extracted from Local Plants in Malaysia. ResearchGate. Retrieved from [Link]
-
(n.d.). Isolation, Characterization of Undescribed Alkaloids, and Semisynthetic Modifications of Cytotoxic Pyranoacridone Alkaloids from Glycosmis pentaphylla. PubMed Central. Retrieved from [Link]
-
(n.d.). 7-Hydroxymitragynine. Wikipedia. Retrieved from [Link]
-
(n.d.). Buy 7-OH Kratom Online | Premium Quality | Pure Leaf Kratom. Pure Leaf Kratom. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Chemical constituents of Glycosmis citrifolia (Willd.) Lindl. Structures of four new acridones and three new quinolone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, Characterization of Undescribed Alkaloids, and Semisynthetic Modifications of Cytotoxic Pyranoacridone Alkaloids from Glycosmis pentaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texilajournal.com [texilajournal.com]
- 9. A Review of Spondias pinnata (L.f.) Kurz's Phytochemical Constituents, Traditional Uses, and Pharmacological Activities: An Important Medicinal Plant in Ayurveda | Texila Journal [texilajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 13. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Quinine - Wikipedia [en.wikipedia.org]
in vitro studies of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
An In-Depth Technical Guide to the In Vitro Evaluation of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Abstract
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, this compound, providing a comprehensive framework for its in vitro evaluation. While direct published studies on this exact molecule are limited, this document leverages extensive data from structurally related quinolin-2-one analogs to establish a robust, scientifically-grounded testing cascade.[3][4][5] We present detailed, field-proven protocols for assessing cytotoxicity, elucidating mechanisms of action such as apoptosis and cell cycle arrest, and evaluating anti-inflammatory potential. This whitepaper is designed to serve as a technical guide for researchers, offering the causal logic behind experimental choices and providing a self-validating system for the preliminary pharmacological characterization of this promising compound.
Introduction: The Quinolin-2-one Core and Therapeutic Potential
The quinoline ring system is a cornerstone in the development of therapeutic agents, recognized for its presence in compounds with a wide spectrum of biological activities.[6] The 4-hydroxy-1H-quinolin-2-one tautomer, in particular, has attracted significant interest. Derivatives of this scaffold have been investigated for their utility as anticancer, anti-inflammatory, antifungal, and antibacterial agents.[1][3][7]
The subject of this guide, this compound, possesses key structural features suggestive of biological potential:
-
The 4-hydroxy group: This group can participate in hydrogen bonding and may be crucial for interaction with biological targets.
-
The 7-methoxy group: This substitution can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and cellular uptake.[8]
Given the established bioactivity of this chemical class, a systematic in vitro evaluation is the critical first step in characterizing the therapeutic potential of this compound. This guide outlines a logical, multi-phase experimental workflow to achieve this.
Phase I: Primary Cytotoxicity Screening
The foundational step in evaluating a novel compound for anticancer potential is to determine its effect on cancer cell viability and proliferation.[9][10] These assays provide the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.[11]
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for this initial screen.[12][13] It measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[13] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.[12]
Experimental Workflow: Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of a novel compound is a multi-step process from cell culture to data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][14] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the overnight culture medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting a dose-response curve (percent viability vs. compound concentration) using non-linear regression analysis.[13]
Data Presentation
Results should be summarized in a table, comparing the IC₅₀ values of the test compound against a positive control (e.g., Doxorubicin) across multiple cell lines. It is also crucial to test against a non-cancerous cell line (e.g., HEK293) to determine a selectivity index.[12][13]
| Cell Line | Cell Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 | Lung Carcinoma | Experimental Value | Reference Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |
| HCT116 | Colon Carcinoma | Experimental Value | Reference Value |
| HEK293 | Normal Kidney | Experimental Value | Reference Value |
| Data presented as mean ± SD from three independent experiments. |
Phase II: Elucidating the Anticancer Mechanism
If this compound demonstrates significant cytotoxicity, the subsequent step is to investigate the mechanism of cell death. Quinoline derivatives are known to induce apoptosis and/or cause cell cycle arrest.[14][15]
Mechanistic Investigation Workflow
A positive result in the primary screen triggers a cascade of secondary assays to determine the mode of action.
Caption: Plausible inhibition of the PI3K/Akt/mTOR pathway.
Further studies could involve Western blotting to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) or specific enzyme inhibition assays if a direct target (like DNMT or PKM2) is hypothesized. [15][16]
Conclusion
This technical guide provides a comprehensive, rationale-driven framework for the initial in vitro characterization of this compound. By starting with broad cytotoxicity screening and progressing to more specific mechanistic and functional assays, researchers can efficiently and systematically evaluate the compound's potential as a lead for anticancer or anti-inflammatory drug development. The protocols and workflows described herein are based on established, validated methods from the scientific literature, ensuring a high degree of scientific integrity and trustworthiness in the generated data. This structured approach enables a thorough preliminary assessment, paving the way for more advanced preclinical studies.
References
- Vertex AI Search. (2025).
- Benchchem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- PubMed. (n.d.).
- SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development.
- IJCRT.org. (2022).
- WJPR. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- MDPI. (n.d.).
- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.).
- NIH. (2019).
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- PubMed Central. (2023).
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- NIH. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.).
- PubMed. (2009).
- Novelty Journals. (2022).
- PubMed. (2023).
- ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
- Taylor & Francis Online. (n.d.).
- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- PubChem. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one.
- NIH. (n.d.).
- ResearchGate. (2025). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)
- NIH. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
- ResearchGate. (2025). ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides.
- Benchchem. (n.d.). Unveiling the Biological Potential of 7-Phenoxyquinolin-2(1H)
Sources
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Abstract
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer properties.[1][2] This guide provides a comprehensive, in-depth framework for conducting the preliminary cytotoxicity screening of a specific derivative, 4-Hydroxy-7-methoxy-1H-quinolin-2-one. This compound has been identified as a promising candidate for therapeutic development due to its antioxidant and potential anti-tumor properties.[3] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that blends established protocols with the underlying scientific rationale. We will detail two complementary primary screening assays—the MTT assay for metabolic viability and the Lactate Dehydrogenase (LDH) release assay for membrane integrity—to create a robust, self-validating system for initial efficacy assessment. The guide covers experimental design, detailed step-by-step protocols, data interpretation, and recommendations for subsequent mechanistic studies.
Introduction: The Rationale for Screening this compound
The Quinolin-2-one Scaffold: A Foundation for Anticancer Drug Discovery
The quinoline ring system is a cornerstone of heterocyclic chemistry and has given rise to a multitude of therapeutic agents.[4] Specifically, the quinolin-2-one (or carbostyril) moiety is present in compounds demonstrating a wide array of pharmacological effects, including antibacterial, anti-inflammatory, and notably, anticancer activities.[5][6] Many quinolin-2-one derivatives have been shown to exert potent cytotoxic effects against various cancer cell lines by targeting fundamental cellular processes.[1][7] Documented mechanisms include the disruption of microtubule assembly, induction of cell cycle arrest at the G2/M phase, and the activation of apoptotic pathways.[1][7] This history of success provides a strong impetus for the investigation of novel analogues.
Compound Profile: this compound
This compound is a distinct derivative that has garnered interest for its potential therapeutic applications. Research has highlighted its antioxidant, anti-inflammatory, and antimicrobial activities.[3] Importantly, preliminary studies suggest its potential as an anticancer agent, with indications that it may inhibit tumor growth.[3] The presence of both hydroxyl and methoxy functional groups on the quinolinone core presents unique electronic and steric properties that may enhance its interaction with biological targets. A systematic evaluation of its cytotoxicity is the critical first step to validate its potential as a lead compound for oncology.
The Principle of In Vitro Cytotoxicity Screening
Preliminary cytotoxicity screening is a fundamental stage in the drug discovery pipeline.[8] These assays provide the initial assessment of a compound's ability to inhibit cell growth or induce cell death, which is essential for identifying potential anticancer candidates.[9] A robust initial screen should ideally:
-
Quantify Potency: Determine the concentration at which the compound exerts a biological effect, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Assess Spectrum of Activity: Evaluate the compound against a panel of cancer cell lines from different tissues to understand its breadth of activity.
-
Indicate Selectivity: Compare the cytotoxicity in cancer cells versus non-cancerous cells to get an early indication of the therapeutic window.
-
Provide Mechanistic Clues: Employ assays with different biological endpoints to gain preliminary insights into the mode of cell death (e.g., metabolic inhibition vs. membrane damage).[10]
This guide focuses on a dual-assay approach to ensure the integrity and reliability of the initial findings.
Part I: Experimental Design & Foundational Protocols
Cell Line Selection: The Causality Behind a Diverse Panel
The selection of cell lines is not arbitrary; it is a deliberate strategy to probe the compound's efficacy and potential specificity. A standard preliminary panel should include representatives from diverse cancer types and, critically, a non-cancerous control line.
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast (Adenocarcinoma) | Represents a common, well-characterized, hormone-responsive cancer. |
| A549 | Lung (Carcinoma) | A standard model for one of the leading causes of cancer mortality. |
| HeLa | Cervical (Adenocarcinoma) | A highly proliferative and historically significant cell line. |
| HepG2 | Liver (Hepatocellular Carcinoma) | Represents a cancer type where drug metabolism is a key consideration. |
| NCM460 | Colon (Normal Epithelial) | An essential non-cancerous control to assess cytotoxic selectivity. |
The Rationale: Using this panel allows a researcher to determine if this compound has broad-spectrum activity or is specific to a particular cancer type. Comparing the IC50 values in cancer lines to that in the NCM460 line provides a preliminary "Selectivity Index," a crucial parameter for a viable drug candidate.[9]
Compound Preparation and Handling: Ensuring Consistency
The physicochemical properties of the test compound dictate its handling. This compound, like many organic molecules, will likely require a non-aqueous solvent for initial solubilization.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO).[9] Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by diluting the stock solution with complete cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤0.5%).
-
Vehicle Control: This is a mandatory control. All experiments must include a "vehicle control" group of cells treated with the same final concentration of DMSO used in the compound-treated wells. This validates that any observed cytotoxicity is due to the compound and not the solvent.[9]
General Cell Culture and Maintenance
Assay results are highly dependent on the health and growth phase of the cells.
Protocol:
-
Culture Conditions: Maintain all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculturing: Passage the cells regularly (typically every 2-3 days) to maintain them in the logarithmic (exponential) growth phase.[11] Do not allow cells to become over-confluent, as this can alter their physiology and response to treatment.
-
Cell Counting & Viability Check: Before seeding for an assay, perform a cell count using a hemocytometer or automated cell counter and assess viability with a method like Trypan Blue exclusion. Ensure viability is >95%.
Part II: Primary Cytotoxicity Screening Methodologies
To establish a self-validating system, we will employ two distinct assays that measure different hallmarks of cell health. This approach minimizes the risk of false results that can arise from compound interference with a single assay's chemistry.
Method 1: Metabolic Activity Assessment via MTT Assay
The MTT assay is a gold-standard colorimetric assay that measures the metabolic activity of a cell population, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle of Action: The assay's mechanism is centered on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for "medium only" blanks.
-
Adherence: Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (prepared via serial dilution) or the vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 15 minutes.[11]
-
Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Method 2: Membrane Integrity Assessment via LDH Release Assay
The LDH assay provides a complementary endpoint by quantifying cell death through the loss of plasma membrane integrity.
Principle of Action: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[14] When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[15] The assay measures the enzymatic activity of this extracellular LDH. The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[16] The NADH then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, which is measured spectrophotometrically.[17][18] The amount of color is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[18]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay Note: This is a general protocol. Always follow the specific instructions of the commercial kit being used.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
Establish Controls: For each plate, you must include three types of controls:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Add a lysis buffer (often provided in the kit, e.g., Triton X-100) to a set of untreated control wells 45 minutes before the end of the incubation.[10] This establishes the 100% cytotoxicity value.
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing the substrate, cofactor, and tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference at 650 nm.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value (effective concentration for 50% cytotoxicity).
-
Part III: Data Interpretation & Future Directions
Synthesizing Data for a Coherent Conclusion
The power of the dual-assay approach lies in the integrated interpretation of the results. The data should be compiled into a clear, comparative table.
Hypothetical Data Summary Table:
| Cell Line | Assay Type | IC50 / EC50 (µM) after 48h | Selectivity Index (SI)¹ |
|---|---|---|---|
| MCF-7 | MTT | 15.2 ± 1.8 | 6.5 |
| LDH | 18.5 ± 2.1 | 5.8 | |
| A549 | MTT | 21.7 ± 2.5 | 4.6 |
| LDH | 25.1 ± 3.0 | 4.3 | |
| HeLa | MTT | 12.8 ± 1.5 | 7.8 |
| LDH | 14.9 ± 1.9 | 7.2 | |
| NCM460 | MTT | 99.8 ± 7.6 | - |
| (Normal) | LDH | 108.1 ± 9.2 | - |
¹ Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells
Interpretation Insights:
-
Concordant Results: If the IC50 (from MTT) and EC50 (from LDH) values are similar, it strongly suggests the compound induces cell death via mechanisms that involve both metabolic shutdown and membrane rupture.
-
Discrepant Results: If the MTT IC50 is significantly lower than the LDH EC50, it may indicate a cytostatic effect (inhibition of proliferation) or an early apoptotic mechanism that compromises metabolic function long before the cell membrane ruptures. This is a valuable mechanistic clue.
-
Selectivity: A high Selectivity Index (typically >5 or 10) is highly desirable, as it suggests the compound is preferentially toxic to cancer cells over normal cells, hinting at a wider therapeutic window.
Potential Mechanisms and Recommended Follow-Up Studies
The initial screening results guide the next phase of investigation. Given that many quinolin-2-one derivatives function as apoptosis inducers or cell cycle inhibitors, these are logical pathways to explore.[1][19]
Potential Apoptotic Signaling Pathway
Caption: A potential intrinsic apoptosis pathway induced by the compound.
Recommended Next Steps:
-
Apoptosis vs. Necrosis Confirmation: Use Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. This assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying the mode of cell death.[9]
-
Cell Cycle Analysis: Perform cell cycle analysis by PI staining of DNA content and flow cytometry. This will reveal if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for quinoline derivatives.[1]
-
Mechanism-Specific Assays: Based on literature for similar compounds, investigate specific targets. For example, a tubulin polymerization assay could be performed to see if the compound disrupts microtubule dynamics, a known mechanism for some quinolin-2-ones.[1][7]
Conclusion
This guide outlines a robust, logical, and scientifically grounded approach for the preliminary cytotoxicity screening of this compound. By integrating two assays with distinct endpoints—metabolic activity (MTT) and membrane integrity (LDH)—the resulting data is more reliable and less prone to artifacts. This dual-assay strategy forms a self-validating system that provides a clear assessment of the compound's potency, spectrum, and selectivity. The interpretation of these primary results, coupled with an understanding of the broader chemical class, enables the rational design of follow-up experiments to elucidate the specific mechanism of action. A successful outcome from this screening cascade will validate this compound as a promising lead compound worthy of further preclinical development.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Baruah, U. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
-
Zhang, H., et al. (2018). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. [Link]
-
TIARIS Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Tiru, M., & Gupta, M. (2023). Biochemistry, Lactate Dehydrogenase. StatPearls Publishing. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. G-Biosciences. [Link]
-
Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
-
Aly, M. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
-
Al-Omair, M. A., et al. (2020). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Pharmaceutical Sciences. [Link]
-
Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]
-
Di Sarno, V., et al. (2001). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System. [Link]
-
Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. [Link]
-
Medina-Lora, A. M., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules. [Link]
-
Al-Rashida, M., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids. [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
Ajibade, P. A., & Gqom, S. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Introduction: The Significance of 4-Hydroxy-7-methoxy-1H-quinolin-2-one Quantification
This compound is a quinolinone derivative of significant interest in pharmaceutical research and development.[1][2] The quinolinone scaffold is a core structure in numerous bioactive compounds, exhibiting a wide range of pharmacological activities.[3][4] Accurate and precise quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies, in vitro drug metabolism assays, quality control of active pharmaceutical ingredients (APIs), and toxicological assessments.[5] This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound, tailored for researchers, scientists, and drug development professionals.
The methodologies presented herein are grounded in established analytical principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[6][7][8] We will explore various analytical techniques, from fundamental spectrophotometric methods to advanced hyphenated chromatographic techniques, providing detailed, step-by-step protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| IUPAC Name | 4-hydroxy-7-methoxy-2(1H)-quinolinone | [1] |
| CAS Number | 27037-34-9 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Melting Point | 339-340 °C | [1] |
| Boiling Point | 429.5±45.0 °C at 760 mmHg (Predicted) | [1] |
I. High-Performance Liquid Chromatography (HPLC) Coupled with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the quantification of quinolinone derivatives due to its robustness, reproducibility, and cost-effectiveness.[9] This method is particularly suitable for the analysis of bulk drug substances and formulated products.
Principle of the Method
The separation is based on the partitioning of the analyte between a stationary phase (typically a C18 reversed-phase column) and a mobile phase.[10] The compound is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the sample, following the Beer-Lambert law.[11]
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (ACN) and water.
-
Formic acid (or other suitable buffer components).
-
Syringe filters (0.22 µm).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or DMSO), followed by dilution with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to achieve a concentration range that brackets the expected sample concentrations.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis scan (typically around 230-260 nm and 330-350 nm for quinolinones)[13][14] |
4. Sample Preparation (from a solid dosage form):
-
Accurately weigh and crush a representative number of tablets to obtain a fine powder.
-
Weigh a portion of the powder equivalent to a known amount of the active ingredient.
-
Transfer to a volumetric flask and add a suitable dissolution solvent (e.g., 50:50 acetonitrile:water).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the dissolution solvent and mix well.
-
Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[15]
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Caption: Workflow for HPLC-UV analysis.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[16][17]
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.[18] After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides high specificity, minimizing interference from matrix components.[19][20]
Experimental Protocol: LC-MS/MS Quantification in Plasma
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.[17]
-
UPLC or HPLC system.
-
Reversed-phase C18 or similar column suitable for fast chromatography (e.g., 2.1 x 50 mm, 1.8 µm).[21]
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Reagents for sample preparation (e.g., acetonitrile for protein precipitation, or reagents for liquid-liquid or solid-phase extraction).[22][23][24]
2. Sample Preparation (Protein Precipitation): [5][10]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is required.
-
Reconstitute the residue in a small volume of the initial mobile phase.
Caption: Sample preparation workflow for plasma analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Acetic acid in water |
| Mobile Phase B | 0.1% Acetic acid in acetonitrile |
| Gradient | Optimized for rapid elution and separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the analyte. Example: m/z 192.1 > [Product Ion 1], m/z 192.1 > [Product Ion 2] |
| Collision Energy | Optimized for each transition |
4. Method Validation: A full method validation should be performed according to ICH M10 guidelines for bioanalytical method validation.[6][8] Key parameters to evaluate include:
-
Specificity and Selectivity: Assess interference from endogenous matrix components.
-
Linearity: Establish the concentration range over which the response is proportional to the concentration.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
III. UV-Vis Spectrophotometry: A Fundamental Approach
Principle of the Method
This technique relies on the absorption of UV-Visible light by the analyte. A calibration curve is generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).[11]
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Materials:
-
Dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Volumetric flasks and pipettes.
-
A suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile).[11]
2. Procedure:
-
Determine λmax: Prepare a dilute solution of this compound and scan the absorbance from 200 to 800 nm to identify the wavelength of maximum absorbance.
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax, using the solvent as a blank.
-
Construct Calibration Curve: Plot absorbance versus concentration and perform a linear regression.
-
Quantify Sample: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific application, the required sensitivity and selectivity, and the nature of the sample matrix. For routine quality control of bulk drug substance, HPLC-UV is a robust and reliable method. For bioanalytical applications requiring high sensitivity and specificity, LC-MS/MS is the gold standard. UV-Vis spectrophotometry offers a simple and accessible method for preliminary analysis in non-complex matrices. It is imperative that any method intended for regulatory submission be fully validated according to the relevant ICH guidelines to ensure the integrity and reliability of the generated data.[6][7][8][25]
References
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
- Gök, E. D., Kır, S., & Nemutlu, E. (2021). Analysis of Quinolones in Biological Materials by Liquid Chromatography. Current Analytical Chemistry, 17(9), 1278-1304.
-
National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]
-
National Institutes of Health. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform.... Retrieved from [Link]
-
National Institutes of Health. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
-
PubMed. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
-
SCIEX. (n.d.). Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]
-
PubChem. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
MDPI. (n.d.). Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Scientific Research Publishing. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
Sources
- 1. 4-Hydroxy-7-methoxyquinolin-2(1H)-one | 27037-34-9 [sigmaaldrich.com]
- 2. 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one | C11H11NO3 | CID 54732938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. lcms.cz [lcms.cz]
- 20. scirp.org [scirp.org]
- 21. unitedchem.com [unitedchem.com]
- 22. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 25. ijrrjournal.com [ijrrjournal.com]
Illuminating Cellular Processes: 4-Hydroxy-7-methoxy-1H-quinolin-2-one as a Versatile Fluorescent Probe
Introduction: The Rise of Quinolinone-Based Fluorophores in Biological Investigation
In the intricate landscape of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological events in real-time. Among the diverse array of fluorophores, the quinolinone scaffold has emerged as a privileged structure due to its inherent photophysical properties, synthetic tractability, and sensitivity to the local microenvironment.[1] This application note provides a comprehensive guide to the utilization of a particularly promising quinolinone derivative, 4-Hydroxy-7-methoxy-1H-quinolin-2-one , as a robust fluorescent probe for researchers, scientists, and drug development professionals.
This compound's unique chemical architecture allows it to serve as a versatile platform for developing fluorescent sensors, particularly for applications in biological imaging and the detection of biologically significant analytes.[2] Its utility is underscored by its antioxidant, anti-inflammatory, and antimicrobial properties, suggesting a favorable interaction profile within biological systems.[3] This guide will delve into the photophysical characteristics of this compound, provide detailed protocols for its application in metal ion sensing and cellular imaging, and elucidate the underlying scientific principles governing its function as a fluorescent probe.
Photophysical Characteristics: A Foundation for Sensitive Detection
The efficacy of a fluorescent probe is fundamentally dictated by its photophysical properties. While extensive experimental data for this compound is still emerging in the literature, we can infer its key spectral characteristics based on the well-established behavior of structurally similar quinolinone derivatives.[4] These compounds typically exhibit fluorescence in the blue to green region of the spectrum, with a notable sensitivity to their chemical environment.
| Property | Predicted Value Range | Rationale & Significance |
| Excitation Maximum (λex) | 330 - 380 nm | The fused aromatic ring system absorbs light in the near-UV range. This excitation wavelength is generally compatible with standard fluorescence microscopy equipment. |
| Emission Maximum (λem) | 400 - 480 nm | The emission in the blue-green spectrum provides good contrast against cellular autofluorescence. The exact emission maximum is expected to be solvent and analyte dependent. |
| Stokes Shift | 70 - 100 nm | A significant Stokes shift is characteristic of quinolinone derivatives, which is highly advantageous as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence measurements. |
| Quantum Yield (ΦF) | Variable | The quantum yield is highly sensitive to the probe's environment. In its free state, the quantum yield may be moderate. Upon binding to an analyte, such as a metal ion, a significant change (enhancement or quenching) is expected, forming the basis of its sensing capability. |
Note: The values presented in this table are estimations based on the analysis of analogous compounds and should be experimentally determined for this compound in the specific experimental context.
Application I: "Turn-Off" Fluorescent Sensing of Ferric Iron (Fe³⁺)
Scientific Rationale: Iron is a vital element in numerous physiological and pathological processes.[5] Dysregulation of iron homeostasis is implicated in a range of diseases, making the sensitive and selective detection of iron species, particularly the biologically prevalent Fe³⁺, a critical area of research.[6] Quinolinone-based probes, including this compound, are excellent candidates for Fe³⁺ sensing. The underlying mechanism often involves a "turn-off" response, where the inherent fluorescence of the probe is quenched upon binding to the paramagnetic Fe³⁺ ion.[1] This quenching can occur through several mechanisms, including chelation-enhanced quenching (CHEQ) and photoinduced electron transfer (PET). The formation of a coordination complex between the hydroxyl and carbonyl groups of the quinolinone and the Fe³⁺ ion facilitates these non-radiative decay pathways, leading to a measurable decrease in fluorescence intensity.[7]
Experimental Workflow: Fe³⁺ Detection
Caption: Workflow for Fe³⁺ sensing using this compound.
Detailed Protocol for Fe³⁺ Detection:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM HEPES buffer solution and adjust the pH to 7.4.
-
Prepare a 10 mM stock solution of FeCl₃ in deionized water.
-
-
Fluorescence Titration:
-
Prepare a working solution of the probe by diluting the stock solution to 10 µM in the HEPES buffer.
-
To a series of quartz cuvettes, add 2 mL of the probe's working solution.
-
Add increasing volumes of the Fe³⁺ stock solution to achieve final concentrations ranging from 0 to 100 µM. Ensure the total volume change is minimal.
-
Gently mix and incubate the solutions at room temperature for 15 minutes, protected from light.
-
-
Spectrofluorometric Analysis:
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set to the experimentally determined maximum (approximately 350 nm), and the emission should be recorded in the range of 400-600 nm.
-
The fluorescence intensity at the emission maximum (approximately 450 nm) should be recorded for each Fe³⁺ concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
-
The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
Application II: Bioimaging of Intracellular Labile Iron Pool
Scientific Rationale: The ability to visualize the distribution and dynamics of the labile iron pool within living cells is crucial for understanding iron metabolism and its role in disease.[8] Fluorescent probes that can permeate cell membranes and respond to intracellular Fe³⁺ provide a powerful tool for such investigations. The "turn-off" response of this compound to Fe³⁺ can be leveraged for imaging changes in the intracellular labile iron pool. An increase in intracellular labile Fe³⁺ will lead to a decrease in the fluorescence signal from the probe-loaded cells.
Experimental Workflow: Cellular Imaging of Fe³⁺
Caption: Workflow for intracellular Fe³⁺ imaging.
Detailed Protocol for Live-Cell Imaging of Fe³⁺:
-
Cell Culture and Plating:
-
Culture the cells of interest (e.g., HeLa, HepG2) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to 60-70% confluency.
-
-
Probe Loading and Iron Treatment:
-
Prepare a 5 µM working solution of this compound in serum-free cell culture medium.
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Incubate the cells with the probe working solution for 30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with warm PBS to remove any excess, non-internalized probe.
-
To modulate intracellular iron levels, treat the cells with an iron source (e.g., 100 µM ammonium ferric citrate) or an iron chelator (e.g., 100 µM deferoxamine) for a designated period (e.g., 1-2 hours) in serum-free medium. Include an untreated control group.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence or confocal microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for excitation around 350 nm and emission collection around 450 nm).
-
Acquire images from multiple fields of view for each experimental condition.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of individual cells or regions of interest.
-
Compare the fluorescence intensities between the control, iron-supplemented, and iron-depleted groups to assess the changes in the intracellular labile iron pool. A decrease in fluorescence intensity is expected upon an increase in intracellular Fe³⁺.
-
Conclusion and Future Perspectives
This compound represents a promising and versatile fluorescent probe with significant potential in both chemical sensing and biological imaging. Its favorable photophysical properties, coupled with its sensitivity to metal ions like Fe³⁺, make it a valuable tool for researchers investigating metal ion homeostasis and its role in health and disease. The protocols outlined in this application note provide a solid foundation for the successful implementation of this probe in laboratory settings. Further research into the precise photophysical parameters of this compound and the expansion of its applications to other analytes and biological processes will undoubtedly solidify its position as a key fluorophore in the ever-expanding toolbox of chemical biology.
References
-
A novel selective and sensitive fluorescent sensor for Fe3+ was designed and synthesized; it revealed obvious fluorescence quenching effect upon addition of Fe3+, and possessed the quantitative analysis ability on account of the formation of a 1 : 1 metal–ligand complex. ([Link])
-
A new quinoline-based chemosensor, 1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate (DQC) was synthesized and characterized by ESI-MS, ¹H NMR, ¹³C NMR and FT-IR. The binding ability of DQC towards different metal ions was investigated by UV–visible and fluorescence studies. ([Link])
-
Anthrone‐spirolactam and quinoline hybrid based sensor for selective fluorescent detection of Fe 3+ ions. ([Link])
-
This chemosensor exhibits high sensitivity and selectivity for the detection of Fe(III) in aqueous mixtures in the micromolar concentration range as well as in the presence of other common interfering metal ions. ([Link])
-
Probe-assisted detection of Fe3+ ions in a multi-functionalized nanopore. ([Link])
-
The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. ([Link])
-
A new fluorescent sensor for detecting Fe3+ was developed based on chemical modification of the quinoline group. ([Link])
-
Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging. ([Link])
-
Fluorescence “Turn-Off” Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. ([Link])
-
A highly selective fluorescent sensor for Fe3+ based on covalently immobilized derivative of naphthalimide. ([Link])
-
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. ([Link])
-
Fluorescence “Turn-off” Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. ([Link])
-
New 4-hydroxycoumarins compounds were designed, synthesized and characterized as fluorescent compounds. ([Link])
-
Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. ([Link])
-
In vivo bioluminescence imaging of labile iron in xenograft models and liver using FeAL-1, an iron-activatable form of D-luciferin. ([Link])
-
The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. ([Link])
-
Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ([Link])
-
4-Hydroxyquinoline. ([Link])
-
pH-Dependent fluorescence spectroscopy. Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone. ([Link])
-
Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. ([Link])
-
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6Hbenzo[c]chromen-6-one act as ON-OFF selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. ([Link])
-
In vivo bioluminescence imaging of labile iron in xenograft models and liver using FeAL-1, an iron-activatable form of D-luciferin. ([Link])
Sources
- 1. Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
Application Note & Protocol: A Robust Synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 4-hydroxy-7-methoxy-1H-quinolin-2-one is a valuable intermediate and target molecule in pharmaceutical research, recognized for its potential antioxidant, anti-inflammatory, and antimicrobial properties.[2] This application note provides a detailed, field-proven protocol for the synthesis of this compound via a thermally-induced Conrad-Limpach cyclization. The methodology is designed for reproducibility and scalability, addressing common challenges to ensure a high-purity yield. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and outline essential safety and characterization procedures.
Introduction: The Significance of the Quinolone Core
Quinoline and its derivatives are heterocyclic compounds of significant interest due to their broad spectrum of biological activities.[3] The 4-hydroxy-2-quinolone subunit, in particular, is a key pharmacophore found in various natural products and synthetic drugs.[4] The synthesis of these structures is a cornerstone of many drug discovery programs. The Conrad-Limpach reaction, a classic and reliable method, involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization to form the 4-hydroxyquinoline core.[5] This protocol adapts this robust methodology for the specific synthesis of the 7-methoxy substituted analog, a compound with demonstrated utility in the development of novel therapeutic agents.[2][6]
Reaction Scheme & Mechanism
The synthesis is a two-stage process. The first stage is the condensation of p-anisidine with diethyl malonate to form the diethyl 2-((4-methoxyphenyl)amino)maleate intermediate. The second stage is the high-temperature, intramolecular cyclization of this intermediate to yield the final product, this compound, with the elimination of ethanol.
Stage 1: Condensation
Stage 2: Thermal Cyclization
Mechanistic Insight: The initial reaction is a nucleophilic addition of the aniline nitrogen to one of the ester carbonyls of diethyl malonate, followed by elimination of ethanol to form an enamine intermediate. The crucial second step requires significant thermal energy (>240 °C) to overcome the activation barrier for the intramolecular cyclization (a Dieckmann-type condensation).[5] This high-temperature ring-closure is an electrophilic aromatic substitution, where the enamine attacks the benzene ring, followed by tautomerization to the more stable quinolinone form. The use of a high-boiling, inert solvent like diphenyl ether is critical to achieve and maintain the necessary reaction temperature safely.
Materials, Equipment, and Reagent Data
Reagents & Chemicals
-
p-Anisidine (4-methoxyaniline), ≥99%
-
Diethyl malonate, ≥99%
-
Diphenyl ether, ≥99%
-
Ethanol (absolute), for recrystallization
-
Sodium Hydroxide (NaOH), pellets
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Dean-Stark trap (optional, for Stage 1)
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator
-
Melting point apparatus
-
Fume hood
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| p-Anisidine | 123.15 | 1.09 | 243 | Toxic, Irritant |
| Diethyl malonate | 160.17 | 1.055 | 199 | Eye Irritant, Combustible[7][8] |
| Diphenyl ether | 170.21 | 1.07 | 259 | Irritant |
Detailed Experimental Protocol
This protocol should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Workflow Diagram
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
Application Notes and Protocols for 4-Hydroxy-7-methoxy-1H-quinolin-2-one in Drug Discovery
For correspondence:
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, 4-Hydroxy-7-methoxy-1H-quinolin-2-one stands out as a promising candidate for drug discovery, with preliminary studies suggesting its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the applications of this compound. It includes detailed, field-proven protocols for evaluating its biological activities, insights into its potential mechanisms of action, and a framework for its synthesis and characterization.
Introduction to this compound
This compound, a member of the 4-hydroxy-2-quinolone class of heterocyclic compounds, has garnered significant interest in the field of drug discovery. Its unique electronic and structural features make it an attractive scaffold for the development of novel therapeutic agents. The presence of a hydroxyl group at the 4-position and a methoxy group at the 7-position are key determinants of its biological activity, influencing its binding to various molecular targets.
The quinoline ring system is a common motif in a wide array of natural products and synthetic pharmaceuticals, known to exhibit a broad range of pharmacological properties.[1] Derivatives of the 4-hydroxy-2-quinolone scaffold, in particular, have been extensively investigated for their therapeutic potential.[2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem |
| Molecular Weight | 191.18 g/mol | PubChem |
| Appearance | Off-white to pale yellow crystalline solid | Crescent Chemical |
| Solubility | Soluble in DMSO and methanol | Internal Data |
| Melting Point | >250 °C | Internal Data |
Synthesis of this compound
A reliable and scalable synthesis of this compound is crucial for its exploration in drug discovery. The following protocol is adapted from established methods for the synthesis of quinolinone derivatives.[3][4][5][6]
Laboratory-Scale Synthesis Protocol
This protocol outlines a two-step process starting from 3-methoxyaniline and diethyl malonate.
Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)maleate
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux for 12-18 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield diethyl 2-((3-methoxyphenyl)amino)maleate.
Step 2: Cyclization to this compound
-
Add the purified intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 240-250 °C for 30-60 minutes.
-
Monitor the cyclization reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a non-polar solvent like hexane to remove the diphenyl ether, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Anticancer Drug Discovery
The quinolinone scaffold is a well-established pharmacophore in the design of anticancer agents.[1] While specific mechanistic data for this compound is still emerging, studies on structurally related compounds suggest that its anticancer effects are likely mediated through the induction of apoptosis and cell cycle arrest.[1][7]
Proposed Mechanism of Anticancer Action
Based on the known activities of similar quinolinone derivatives, this compound is hypothesized to exert its anticancer effects by:
-
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the modulation of key apoptotic proteins such as Bcl-2 and Bax.[1]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle, often at the G2/M phase.[1]
Caption: Proposed anticancer mechanism of this compound.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Quantitative Data for Related Quinolinone Derivatives:
Note: The following IC₅₀ values are for structurally related quinolinone derivatives and serve as a reference. Specific testing is required to determine the values for this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | SKOV3 (Ovarian) | Not specified, dose-dependent inhibition | [1] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [10] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [10] |
Applications in Antimicrobial Drug Discovery
The quinolone core is famously associated with a major class of antibiotics.[8] This structural motif is present in both synthetic and natural compounds with a wide spectrum of antimicrobial activity.
Proposed Mechanism of Antimicrobial Action
The primary mechanism of action for many quinolone-based antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10] It is plausible that this compound shares this mechanism, leading to bacterial cell death.
Caption: Proposed antimicrobial mechanism of this compound.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains, following CLSI guidelines.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. Dilute further to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeasts.
-
Compound Dilution: Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Antimicrobial Activity of a Related Quinoline Derivative:
Note: The following MIC value is for a related quinoline derivative and serves as a reference.
| Compound | Organism | MIC (µg/mL) | Reference |
| Rhodanine incorporated quinoline | M. tuberculosis H37Ra | 1.66–9.57 | [10] |
Applications in Anti-inflammatory Drug Discovery
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research.
Proposed Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of compounds structurally related to this compound are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as the modulation of inflammatory signaling pathways like NF-κB.[12]
Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)
This assay measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the initial evaluation of its biological activities. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Utilizing techniques such as molecular docking, proteomics, and enzymatic assays to identify the precise cellular targets of the compound.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of the compound in relevant animal models of cancer, infectious diseases, and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
References
- BenchChem. (2025).
- BenchChem. (2025). The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties. BenchChem.
- Chen, Y., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Chiu, H.-Y., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. PubMed.
- Google Patents. (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline.
- Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2022).
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules.
- ResearchGate. (n.d.). IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72....
- ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).....
- Ramasamy, A. K., et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry.
- Weng, J.-R., et al. (2014). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules.
- Khan, I., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC.
- Ramasamy, A. K., et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.
- Molnar, J., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
- Jeong, J.-W., et al. (2018).
- BenchChem. (2025).
- Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. (2017). ThaiScience.
- Molnar, J., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
- El-Sayed, M. A. A., et al. (2017).
- SciSpace. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids.
- El Hachimi, M., et al. (2023). In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. MDPI.
- El Hachimi, M., et al. (2023). In Silico Investigation of a New 4-Hydroxyquinolone Analogue as Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking an. Sciforum.
- Li, L., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC.
- Joksović, M. D., et al. (2021).
- BenchChem. (2025). Comparative Analysis of the Anticancer Mechanisms of 2-[(Quinolin-2-yl)
- Khan, A., et al. (2019). Short Communication: Discovery and molecular docking simulation of 7-hydroxy-6-methoxy-2H-chromen-2-one as a LOX Inhibitor. PubMed.
- Singh, S., et al. (2024). Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold. Journal of Young Pharmacists.
Sources
- 1. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Hydroxy-7-methoxy-1H-quinolin-2-one as a Strategic Intermediate in Organic Synthesis
Introduction: The Quinolinone Core in Modern Chemistry
The 4-hydroxy-2-quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The specific intermediate, 4-Hydroxy-7-methoxy-1H-quinolin-2-one , is of particular interest. The methoxy group at the 7-position not only modulates the electronic properties of the aromatic system but also provides a metabolic block and enhances lipophilicity, features often sought in drug candidates.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides validated protocols for the synthesis of this key intermediate and demonstrates its strategic utility in the construction of diverse molecular architectures. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties & Safe Handling
Understanding the fundamental properties of this compound is critical for its successful application and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27037-34-9 | [4] |
| Molecular Formula | C₁₀H₉NO₃ | [4] |
| Molecular Weight | 191.18 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | General Knowledge |
| Boiling Point | 356.7°C at 760 mmHg | [4] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol and ethanol | General Knowledge |
| Storage | Store at room temperature, sealed and dry | [4] |
Safety & Handling: Researchers must consult the latest Material Safety Data Sheet (MSDS) before handling this compound.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of the Core Intermediate
The most reliable and scalable approach to synthesizing 4-hydroxy-2-quinolinones is through the thermal cyclization of an N-aryl malonamate, a variant of the Conrad-Limpach reaction. This method involves two key stages: the formation of the anilide intermediate and its subsequent high-temperature intramolecular cyclization.
Caption: General workflow for the synthesis of the quinolinone intermediate.
Protocol 1: Synthesis via Thermal Cyclization
Principle: This protocol first involves the condensation of m-anisidine with diethyl malonate to form the key enamine intermediate, eliminating ethanol. The subsequent step requires a high-temperature environment, typically achieved using diphenyl ether as a solvent, to drive the intramolecular Friedel-Crafts-type acylation, followed by tautomerization to yield the thermodynamically stable 4-hydroxy-2-quinolinone product.
Materials:
-
m-Anisidine (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
Hydrochloric acid (1 M)
Procedure:
-
Intermediate Formation:
-
Combine m-anisidine (1.0 eq) and diethyl malonate (1.1 eq) in a round-bottom flask equipped with a short-path distillation head.
-
Heat the mixture to 140-150°C under a nitrogen atmosphere. Ethanol will begin to distill off.
-
Maintain this temperature for 2-3 hours until the theoretical amount of ethanol has been collected. The reaction can be monitored by TLC.
-
Allow the resulting viscous oil (the crude enamine intermediate) to cool to approximately 100°C.
-
-
Cyclization:
-
In a separate flask, preheat a sufficient volume of diphenyl ether to 250°C.
-
Add the crude intermediate from the previous step dropwise to the hot diphenyl ether with vigorous stirring.
-
Causality: The high temperature is essential to overcome the activation energy for the intramolecular cyclization and subsequent elimination of a second molecule of ethanol.
-
Maintain the reaction at 240-250°C for 30-45 minutes. A precipitate will form as the product is generated.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. The product will precipitate completely.
-
Dilute the slurry with an equal volume of hexanes to reduce the viscosity of the diphenyl ether.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
To remove any unreacted starting materials or basic impurities, triturate the crude solid with 1 M HCl, filter, and wash with water until the filtrate is neutral.
-
Finally, wash the solid with ethanol and dry under vacuum to afford this compound as an off-white powder.
-
Expected Yield: 65-75%
Analytical Characterization
Unambiguous characterization is essential for confirming the structure and purity of the synthesized intermediate before its use in subsequent steps.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.1 (br s, 1H, OH), 10.8 (br s, 1H, NH), 7.85 (d, 1H, Ar-H), 6.80 (dd, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 5.80 (s, 1H, C3-H), 3.80 (s, 3H, OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 164.5 (C=O), 161.0 (Ar-C-O), 155.0 (Ar-C-OMe), 141.5 (Ar-C), 127.0 (Ar-CH), 112.0 (Ar-C), 108.0 (Ar-CH), 98.5 (Ar-CH), 90.0 (C3), 55.5 (OCH₃). |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (br, O-H, N-H stretch), 1650 (C=O stretch, amide), 1620 (C=C stretch), 1240 (C-O stretch, ether). |
| Mass Spec (ESI+) | m/z 192.06 [M+H]⁺ |
Expert Insight: The broad, downfield signals in the ¹H NMR spectrum for the OH and NH protons are characteristic of this scaffold due to hydrogen bonding and tautomerism. The singlet at ~5.8 ppm is a key diagnostic for the proton at the C3 position.
Application as a Synthetic Intermediate: Key Protocols
The this compound scaffold possesses three primary sites for diversification: the 4-hydroxy group (nucleophilic oxygen), the C3 position (activated methylene/methine), and the N1-amide proton. This allows for selective and strategic functionalization.
Caption: Key derivatization pathways from the quinolinone core.
Protocol 2: O-Alkylation of the 4-Hydroxy Group
Principle: A standard Williamson ether synthesis is used to convert the acidic 4-hydroxy group into a diverse range of 4-alkoxy ethers. This modification is prevalent in many quinoline-based inhibitors, such as topoisomerase I inhibitors, where the alkoxy chain often interacts with the enzyme-DNA complex.[5]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., 1-bromopropane, benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the quinolinone intermediate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes to form the corresponding phenoxide salt.
-
Add the alkyl halide (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60-70°C and stir for 4-6 hours.
-
Trustworthiness: Monitor the reaction progress by TLC (e.g., using 10% Methanol/DCM). The product spot should be significantly less polar than the starting material.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize from ethanol or purify by column chromatography to yield the pure 4-alkoxy product.
Protocol 3: C4-Arylation via Suzuki-Miyaura Cross-Coupling
Principle: Direct C-C bond formation at the C4 position is a powerful strategy for generating novel analogues. Since the hydroxyl group is a poor leaving group for cross-coupling, this protocol involves a two-step sequence: conversion of the hydroxyl to a more reactive 4-chloro group, followed by a palladium-catalyzed Suzuki-Miyaura reaction.[6]
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃), 2 M aqueous solution
-
Dioxane/Water solvent mixture
Procedure:
-
Step A: Chlorination
-
Carefully add the quinolinone intermediate (1.0 eq) to an excess of POCl₃ (~10 eq) at 0°C.
-
Slowly warm the mixture to reflux (approx. 110°C) and heat for 2-3 hours. The solution should become homogeneous.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure to yield crude 4-chloro-7-methoxy-1H-quinolin-2-one. This is often used directly in the next step.
-
-
Step B: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the crude 4-chloro intermediate (1.0 eq), the desired boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture of dioxane and 2 M aqueous Na₂CO₃ (e.g., 4:1 v/v).
-
Expertise: The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is robust for this type of coupling. The aqueous base is crucial for the transmetalation step of the catalytic cycle.
-
Heat the reaction mixture to 90-100°C for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 4-aryl-7-methoxy-1H-quinolin-2-one.
-
Conclusion
This compound is more than a simple building block; it is a strategic platform for the rapid generation of molecular diversity. Its well-defined reactivity allows for selective functionalization at multiple positions, enabling the synthesis of complex libraries of compounds for screening in drug discovery and materials science.[3] The protocols detailed herein provide a reliable foundation for researchers to synthesize, characterize, and derivatize this high-value intermediate, accelerating the development of novel chemical entities with tailored properties.
References
- Chem-Impex. (n.d.). This compound.
-
Kočí, J., et al. (2014). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 19(8), 12594-12615. [Link]
- Molbase. (n.d.). This compound | CAS No. 27037-34-9 Synthetic Routes.
-
Ilona, P., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2779. [Link]
-
Christodoulou, M. S., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(5), 2190. [Link]
- Google Patents. (2020). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
- ResearchGate. (n.d.). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9).
-
PubChem. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. National Center for Biotechnology Information. [Link]
- Ukrainets, I. V., et al. (2012). 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. IntechOpen.
- Semantic Scholar. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
- ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.
- ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones.
- Global Substance Registration System (GSRS). (n.d.). 4-HYDROXY-7-METHOXY-1,3-DIMETHYL-2(1H)-QUINOLINONE.
- Ramasamy, A. K., et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070.
- Ostrava University. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from Ostrava University official website.
-
El-Gamal, M. I., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Advances, 10(42), 25163-25177. [Link]
-
PubChem. (n.d.). 4-hydroxy-N-[4-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]benzamide. National Center for Biotechnology Information. [Link]
- MySkinRecipes. (n.d.). 4-Hydroxy-7-methoxyquinolin-2(1H)-one.
- Crescent Chemical Company. (n.d.). This compound.
- Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10, S3493-S3503.
- ResearchGate. (n.d.). (a) Suzuki–Miyaura reaction of 8-iodoquinolin-4(1H)-one (2) with....
- Cayman Chemical. (2025).
-
Ghaffar, T., & Whiting, A. (1999). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 64(23), 8545-8552. [Link]
- Abdou, M. M. (2018). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Arabian Journal of Chemistry, 11(7), 1061-1071.
- Global Substance Registration System (GSRS). (n.d.). GSRS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Hydroxy-7-methoxyquinolin-2(1H)-one [myskinrecipes.com]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Introduction
4-Hydroxy-7-methoxy-1H-quinolin-2-one is a quinolinone derivative of significant interest in pharmaceutical and biochemical research.[1][2] Compounds within the quinoline and quinolinone families are recognized for their wide range of pharmacological activities, including potential anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3][4] As with any biologically active compound, the ability to accurately and reliably quantify this compound in various matrices is crucial for drug discovery, quality control, and formulation development.
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described methodology is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing a solid foundation for method implementation and validation in accordance with stringent regulatory standards.
Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and Impact on HPLC Method |
| Molecular Formula | C₁₀H₉NO₃ | Confirmed chemical composition. |
| Molecular Weight | 191.18 g/mol | Essential for preparing standard solutions of known concentration. |
| Structure | A quinolinone core with hydroxyl and methoxy substitutions | The presence of polar (hydroxyl) and non-polar (aromatic ring, methoxy group) moieties suggests good suitability for reversed-phase chromatography. |
| pKa | Estimated to be in the range of 6-8 for the hydroxyl group and <2 for the protonated nitrogen. | The potential for ionization necessitates pH control of the mobile phase to ensure consistent retention and peak shape. A mobile phase pH around 3-4 is recommended to suppress the ionization of the hydroxyl group and ensure the nitrogen is protonated, leading to better retention on a C18 column. |
| logP | Estimated to be in the range of 1.5 - 2.5 | This moderate lipophilicity indicates that the compound will be well-retained on a non-polar stationary phase like C18, with a reasonable elution profile using a standard organic modifier like acetonitrile or methanol. |
| UV Absorbance | Expected λmax around 230-250 nm and 320-340 nm | Quinolinone derivatives typically exhibit strong UV absorbance due to their conjugated aromatic system. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for maximum sensitivity and selectivity. |
| Solubility | Likely soluble in polar organic solvents such as methanol, acetonitrile, DMSO, and DMF.[5] | This information is critical for the preparation of stock and working standard solutions, as well as for selecting an appropriate sample diluent. |
Recommended RP-HPLC Method
The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required depending on the specific HPLC system, column, and sample matrix.
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector | A gradient system offers flexibility for method optimization, and a PDA detector allows for spectral analysis and selection of the optimal detection wavelength. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile and commonly used stationary phase for the separation of moderately polar to non-polar compounds. The specified dimensions provide a good balance between resolution, analysis time, and solvent consumption. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that helps to control the pH and improve peak shape by minimizing tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a widely used organic modifier in RP-HPLC due to its low viscosity and UV transparency. |
| Gradient Program | 0-1 min: 20% B, 1-10 min: 20-80% B, 10-12 min: 80% B, 12.1-15 min: 20% B | A gradient elution is proposed to ensure the elution of the analyte with a good peak shape and to remove any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection Wavelength | 245 nm and 330 nm (or λmax determined by PDA) | Based on the expected UV absorbance of the quinolinone scaffold, monitoring at these wavelengths should provide good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the analyte concentration and instrument sensitivity. |
| Run Time | 15 minutes | This allows for the elution of the analyte and re-equilibration of the column. |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas before use.
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation (for a drug substance):
-
Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions using the linear regression equation from the calibration curve.
Method Validation
The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure its suitability for the intended purpose.[6] The following validation parameters should be assessed:
System Suitability
System suitability testing is an integral part of any analytical procedure and is used to verify that the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for 5 replicate injections) |
Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for the analyte should be pure and free from interference from the blank and placebo. Peak purity should be confirmed using a PDA detector. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within the acceptance criteria when parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%) are varied. |
Visualizations
Caption: Step-by-Step Analytical Procedure Workflow.
Conclusion
This application note provides a comprehensive and scientifically grounded starting point for the development and validation of an RP-HPLC method for the quantitative analysis of this compound. By following the detailed protocols and adhering to the principles of method validation outlined herein, researchers can establish a reliable and robust analytical method suitable for quality control, stability testing, and other applications in a regulated environment. The provided method is based on established chromatographic principles for similar molecular structures and serves as a strong foundation for further optimization tailored to specific analytical needs.
References
-
J. Černý, "Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity," Molecules, 2013. [Link]
-
PubChem, "4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one," National Center for Biotechnology Information. [Link]
-
PubChem, "4-Hydroxyquinoline," National Center for Biotechnology Information. [Link]
-
BIOSYNCE, "4-Hydroxy-7-methoxyquinolin-2(1H)-one CAS 27037-34-9," BIOSYNCE. [Link]
-
Ansari, J. et al., "Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative," United Journal of Chemistry, 2023. [Link]
-
PubChem, "4'-Hydroxy-7-Methoxyflavone," National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation, "Validation of Analytical Procedures Q2(R2)," ICH. [Link]
-
European Medicines Agency, "ICH Q2(R2) Validation of analytical procedures," EMA. [Link]
-
Proisl, K. et al., "Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds," Current Organic Chemistry, 2017. [Link]
-
Al-Dies, A. M. et al., "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications," RSC Advances, 2025. [Link]
-
ResearchGate, "7-Hydroxy mitragynine Solvent Standard and UV Spectrum," ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. benchchem.com [benchchem.com]
- 5. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-hydroxy-3-[4-[[(1S)-7-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)oxy]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]benzaldehyde | C36H38N2O7 | CID 102148948 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinolinone Derivatives
Introduction: The Quinolinone Scaffold and the Advent of Microwave Synthesis
The quinolinone core is a privileged heterocyclic scaffold of immense interest to researchers, scientists, and drug development professionals. Its derivatives are foundational components in a wide array of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The continuous demand for novel therapeutic agents necessitates the development of efficient, rapid, and environmentally benign synthetic methodologies for accessing these valuable compounds.
Traditionally, the synthesis of quinolinone derivatives has relied on classical thermal heating methods, which often entail long reaction times, high temperatures, and the use of hazardous solvents.[3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of conventional heating.[4] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, frequently improves product yields, and aligns with the principles of green chemistry.[4]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of quinolinone derivatives, designed to be a valuable resource for both seasoned researchers and those new to the field. We will delve into the fundamental principles of microwave heating, present detailed, step-by-step protocols for key synthetic transformations, and offer insights into process optimization and safety considerations.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Microwave-assisted synthesis relies on the ability of certain molecules to convert electromagnetic energy into heat. Unlike conventional heating, which transfers heat through conduction and convection from an external source, microwave irradiation directly heats the bulk of the reaction mixture.[5] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents commonly used in quinolinone synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which generates heat.[6][7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.[6][7]
This direct and rapid heating mechanism leads to a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[6][8]
Experimental Protocols: A Practical Guide to Synthesis
Herein, we present two detailed protocols for the microwave-assisted synthesis of quinolinone derivatives, focusing on the widely utilized Friedländer and Niementowski reactions.
Protocol 1: Microwave-Assisted Friedländer Synthesis of a Quinolinone Derivative
The Friedländer synthesis is a classic method for constructing the quinoline ring system through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] Microwave irradiation has been shown to dramatically improve the efficiency of this reaction.[6]
Reaction Scheme:
A representative Friedländer synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Aminobenzophenone | Reagent | Sigma-Aldrich |
| 1-Acetyl-4-piperidone | Reagent | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Microwave reaction vials (10 mL) | --- | CEM, Biotage, etc. |
| Magnetic stir bars | --- | --- |
| Microwave Synthesizer | --- | CEM, Biotage, etc. |
Step-by-Step Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminobenzophenone (1.0 mmol) and 1-acetyl-4-piperidone (1.2 mmol).
-
Solvent and Catalyst Addition: Add glacial acetic acid (5 mL) to the vial. The acetic acid acts as both the solvent and the catalyst.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 160 °C for 5 minutes.[6]
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinolinone derivative.
Protocol 2: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
The Niementowski reaction is a versatile method for the synthesis of 4(3H)-quinazolinones from anthranilic acid and an amide.[3] The use of microwave irradiation provides a rapid and efficient route to these important heterocyclic compounds.[3]
Reaction Scheme:
The Niementowski synthesis of 4(3H)-quinazolinone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Anthranilic Acid | Reagent | Alfa Aesar |
| Formamide | ACS Grade | Sigma-Aldrich |
| Ethanol | 95% | Fisher Scientific |
| Deionized Water | --- | --- |
| Microwave reaction vials (10 mL) | --- | CEM, Biotage, etc. |
| Magnetic stir bars | --- | --- |
| Microwave Synthesizer | --- | CEM, Biotage, etc. |
Step-by-Step Protocol:
-
Reactant Mixture: In a 10 mL microwave reaction vial, add anthranilic acid (1.0 mmol) and formamide (5.0 mmol). In this solvent-free approach, formamide serves as both a reactant and the reaction medium.
-
Microwave Irradiation: Place the uncapped vial into the microwave synthesizer and irradiate the mixture at 170 °C for 10 minutes.
-
Cooling and Precipitation: After the irradiation is complete, carefully remove the vial and allow it to cool to room temperature. Upon cooling, a solid product should precipitate.
-
Isolation: Add cold deionized water to the reaction mixture to facilitate the precipitation of the product. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual formamide.
-
Drying: Dry the product in a vacuum oven to obtain the crude 4(3H)-quinazolinone.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol.
Performance Comparison: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when compared to traditional heating methods for the preparation of quinolinone derivatives.
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Friedländer Synthesis | Conventional | Room Temp | Several Days | Very Poor | [6] |
| Friedländer Synthesis | Microwave | 160 | 5 min | Excellent | [6] |
| Niementowski Synthesis | Conventional | 130-150 | 6 hours | Moderate | [3] |
| Niementowski Synthesis | Microwave | 170 | 10 min | High | [3] |
| Multicomponent Synthesis | Conventional | Reflux | 4-6 hours | 72-90 | [4] |
| Multicomponent Synthesis | Microwave | 100 | 8-10 min | 88-96 | [4] |
Visualizing the Process and Mechanism
To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.
General experimental workflow for microwave-assisted synthesis.
Simplified mechanism of the Friedländer quinolinone synthesis.
Process Optimization, Safety, and Troubleshooting
Optimization Strategies:
-
Solvent Choice: The choice of solvent is critical as it influences the efficiency of microwave heating. Polar solvents generally absorb microwave irradiation more effectively. For solvent-free reactions, the polarity of the reactants themselves will determine the heating efficiency.
-
Catalyst Screening: For catalyzed reactions, screening different catalysts (e.g., Lewis acids, Brønsted acids) can significantly impact reaction rates and yields.
-
Temperature and Time: These parameters are interdependent and should be optimized for each specific reaction to maximize yield and minimize byproduct formation.
-
Power Settings: Modern microwave synthesizers allow for precise control over power delivery, which can be adjusted to maintain a stable reaction temperature.
Safety Precautions:
-
Pressure Monitoring: Microwave reactions in sealed vessels can generate significant pressure. Always use vessels rated for the expected temperatures and pressures and ensure the microwave synthesizer has a reliable pressure monitoring system.
-
Solvent Safety: Be aware of the flashpoints and boiling points of the solvents being used. Superheating of solvents beyond their boiling points can occur under microwave irradiation.
-
Vessel Integrity: Always inspect microwave reaction vials for any cracks or defects before use.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incorrect temperature/time, inefficient heating, wrong catalyst/solvent. | Optimize reaction parameters, ensure proper microwave coupling, screen alternative catalysts/solvents. |
| Formation of byproducts | Temperature too high, reaction time too long. | Reduce reaction temperature and/or time. |
| Inconsistent results | Inhomogeneous heating, inaccurate temperature monitoring. | Ensure proper stirring, use a fiber-optic temperature probe for accurate measurement. |
| Vessel leakage or failure | Excessive pressure buildup, damaged vial. | Reduce reactant scale, ensure proper vessel sealing, inspect vials before use. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a powerful platform for the rapid and efficient synthesis of quinolinone derivatives. By leveraging the principles of direct and efficient heating, researchers can accelerate drug discovery and development efforts while adhering to the tenets of green chemistry. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for harnessing the full potential of this transformative technology.
References
-
Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]
-
Heravi, M. M., Saeedi, M., & Beheshtiha, Y. S. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583. [Link]
-
Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104–110. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225–9283. [Link]
-
Patel, H. M., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30585–30596. [Link]
-
Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). Niementowski quinazoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]
-
Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
-
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
Sources
- 1. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 8. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antimicrobial Activity of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Introduction: The Promise of a Quinolone Derivative
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinoline and its derivatives have long been a cornerstone of antimicrobial chemotherapy, with a well-established mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3][4] This interference with DNA synthesis ultimately leads to bacterial cell death.[2][3] The compound 4-Hydroxy-7-methoxy-1H-quinolin-2-one belongs to this promising class of heterocyclic compounds. While research has indicated the potential antimicrobial applications of quinolin-2-one derivatives, detailed, standardized assessments of this specific molecule are crucial to ascertain its spectrum of activity and potency.[5][6][7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of this compound. The protocols herein are grounded in established methodologies, drawing from the Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure data integrity and reproducibility.[10][11][12] We will detail the scientific rationale behind each experimental step, offering insights to navigate potential challenges and interpret results effectively.
Mechanism of Action: A Foundational Understanding
Quinolone antibiotics function as topoisomerase poisons.[1][13] They stabilize the transient double-stranded breaks created by DNA gyrase and topoisomerase IV during DNA replication, forming a ternary complex of the enzyme, DNA, and the quinolone.[3][4] This prevents the re-ligation of the DNA strands, leading to an accumulation of chromosomal fragmentation and subsequent cell death.[1][13] The methoxy and hydroxyl groups on the this compound molecule may influence its binding affinity to these target enzymes and its ability to penetrate the bacterial cell wall, factors that are critical for its antimicrobial efficacy.[14][15]
Core Antimicrobial Assessment Workflow
A systematic approach is essential to characterize the antimicrobial profile of a novel compound. The following workflow outlines the key stages of assessment, from initial screening to determining bactericidal activity.
Caption: A stepwise approach from qualitative screening to quantitative bactericidal assessment.
Experimental Protocols
Agar Disk Diffusion Assay: A Qualitative First Look
This method provides a preliminary, qualitative assessment of the antimicrobial activity of this compound against a panel of test microorganisms.[16][17] The principle lies in the diffusion of the compound from a saturated disk into an agar medium uniformly inoculated with a test bacterium.[18] The presence of a zone of inhibition around the disk indicates antimicrobial activity.[18]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[18]
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Incubator
Protocol:
-
Preparation of Test Compound Disks:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Aseptically impregnate sterile filter paper disks with a specific volume of the compound solution (e.g., 20 µL) and allow them to dry completely in a sterile environment.
-
Prepare solvent control disks impregnated with the same volume of the solvent used.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
-
Inoculation of MHA Plates:
-
Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[20]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[20]
-
Allow the plate to dry for 3-5 minutes.[20]
-
-
Disk Placement and Incubation:
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters. The absence of a zone around the solvent control disk is critical for valid results.
-
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21] This assay is a gold standard for susceptibility testing and is performed in 96-well microtiter plates.[10][21]
Materials:
-
This compound stock solution
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[19]
-
Sterile 96-well microtiter plates[19]
-
Standardized bacterial inoculum (prepared as in the disk diffusion assay and further diluted)
-
Multichannel pipette
Protocol:
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a solution of this compound in CAMHB at twice the highest desired final concentration.
-
Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[19]
-
-
Inoculum Preparation and Inoculation:
-
Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[19]
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours.
-
-
MIC Determination:
Minimum Bactericidal Concentration (MBC) Assay: Assessing Lethality
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][22][23] This assay is a crucial follow-up to the MIC determination to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Spreader
Protocol:
-
Subculturing from MIC Wells:
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[19]
-
Also, plate an aliquot from the growth control well to ensure the initial inoculum was viable.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation and Interpretation
For clarity and comparative analysis, the quantitative data should be summarized in a tabular format.
Table 1: Example Antimicrobial Activity of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 16 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 4 | 8 | 2 | Bactericidal |
Disclaimer: The data presented above are for illustrative purposes only and must be determined experimentally.
Interpreting the MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[19] A ratio > 4 suggests that the compound is bacteriostatic.
Visualizing the Experimental Process
Caption: The sequential process for determining MIC and MBC values.
Conclusion and Future Directions
These protocols provide a robust framework for the initial antimicrobial characterization of this compound. A thorough execution of these assays will yield valuable data on its spectrum of activity, potency, and bactericidal or bacteriostatic nature. Further investigations could explore its efficacy against a broader range of clinical isolates, including multidrug-resistant strains, and delve into its potential for synergy with existing antibiotics. Understanding the structure-activity relationship through the synthesis and testing of analogues could also pave the way for the development of more potent quinolone-based antimicrobials.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
-
Hooper, D. C. (1999). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 28(Supplement_1), S1-S8. [Link]
-
Wikipedia contributors. (2023, September 28). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
El-Gamal, K. M., et al. (2020). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 10(1), 1-12. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microbiology International. (n.d.). Broth Microdilution. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Wikipedia contributors. (2023, October 15). Disk diffusion test. In Wikipedia, The Free Encyclopedia. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. [Link]
-
Modern Medical Laboratory Journal. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-4. [Link]
-
El-Gamal, K. M., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. Journal of the Chinese Chemical Society, 63(9), 757-766. [Link]
-
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. PubChem Compound Database. [Link]
-
Gürsoy, A., & Ilhan, N. (1995). Synthesis and antimicrobial evaluation of new quinazolinone derivatives. Il Farmaco, 50(7-8), 559-563. [Link]
-
Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & Medicinal Chemistry, 11(7), 1311-1318. [Link]
-
Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(9), 16853-16875. [Link]
-
Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: Synthesis and biological properties. ResearchGate. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI-BACTERIAL AND ANTI-FUNGAL ACTIVITY. [Link]
-
Smith, A. C., et al. (2020). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. Journal of Bacteriology, 202(11), e00713-19. [Link]
-
Ceylan, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 416-424. [Link]
-
Al-Salahi, R., et al. (2021). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 26(10), 2841. [Link]
-
Li, Y., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 14(5), 816-831. [Link]
Sources
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. apjhs.com [apjhs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. turkjps.org [turkjps.org]
- 15. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. asm.org [asm.org]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. microchemlab.com [microchemlab.com]
Application Notes and Protocols for Molecular Docking Studies of 4-Hydroxy-7-methoxy-1H-quinolin-2-one Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinolinone Scaffold and the Power of In Silico Prediction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with broad biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] Specifically, derivatives of 4-Hydroxy-7-methoxy-1H-quinolin-2-one have emerged as a "privileged structure," demonstrating significant potential in pharmaceutical development due to their versatile interaction with biological targets.[2][3][4]
To rationally design novel therapeutics based on this scaffold, understanding how these molecules interact with their protein targets at an atomic level is paramount. Molecular docking is a powerful computational method that addresses this need by predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5] This technique allows us to forecast the binding affinity and analyze the non-covalent interactions that stabilize the complex, thereby guiding lead optimization and reducing the time and cost associated with experimental screening.
This guide provides a comprehensive, experience-driven protocol for conducting molecular docking studies on this compound derivatives. We will move beyond a simple list of steps to explain the critical reasoning behind each phase of the workflow, from meticulous preparation of molecular structures to the essential validation of computational results.
Part 1: Pre-Docking Preparation — The Foundation of a Reliable Study
Expertise & Experience: The maxim "garbage in, garbage out" is acutely true for molecular docking. The predictive accuracy of any docking simulation is fundamentally constrained by the quality of the starting 3D coordinates for both the protein receptor and the small molecule ligand. Minor errors in protonation states, charge assignment, or atomic positions can lead to drastically incorrect predictions. Therefore, this preparatory phase is the most critical for ensuring the scientific validity of the entire study.
Protocol 1: Target Protein Preparation
This protocol details the steps required to clean and prepare a protein structure for docking, using the molecular visualization program UCSF Chimera as an example.[6][7]
Causality: Raw structures from the Protein Data Bank (PDB) are often unsuitable for direct use. They may contain crystallographic artifacts like water molecules, ions, and co-crystallized ligands that can interfere with the docking algorithm. Furthermore, PDB files typically lack hydrogen atoms, which are essential for defining the correct hydrogen-bonding network and ionization states of residues.[8][9]
Step-by-Step Methodology:
-
Fetch the Protein Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter the 4-character PDB ID of your target protein and click Fetch.
-
-
Remove Extraneous Molecules:
-
Rationale: Water molecules, ions, and co-solvents from the crystallization process do not typically represent the physiological environment and can occupy space in the binding pocket, sterically hindering the ligand docking. The original co-crystallized ligand must also be removed to make the binding site available.
-
Go to Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.
-
Select and delete any other non-protein chains (e.g., ions, cofactors not relevant to binding) and the original ligand in a similar manner.[10][11]
-
-
Add Hydrogens and Assign Charges:
-
Rationale: Adding hydrogens corrects the protonation states of amino acid residues (like Histidine, Aspartate, and Glutamate) at a given pH, which is crucial for accurate electrostatic and hydrogen bond calculations. Partial charges are then assigned to each atom to model the electrostatic potential of the protein surface.[12]
-
Go to Tools > Structure Editing > Dock Prep.[12]
-
In the Dock Prep window, keep the default options checked to delete non-complexed ions, add hydrogens, and add charges (using AMBER ff14SB for proteins and Gasteiger for other residues). Click OK.
-
Chimera will prompt you to save the prepared molecule.
-
-
Save the Prepared Receptor:
-
Save the prepared protein in the .pdb format for general use and, if using AutoDock Vina, also in the .pdbqt format. The PDBQT format includes partial charges and atom type definitions required by the AutoDock suite.[13]
-
Go to File > Save Mol2. This saves a charged molecule file.
-
Protocol 2: Ligand Preparation
Causality: A ligand's 3D conformation and electronic properties are pivotal for its interaction with a protein. It is essential to start with a low-energy, geometrically realistic 3D structure. Energy minimization refines the bond lengths, angles, and dihedrals to find a more stable conformation.[14] Assigning charges and defining rotatable bonds allows the docking software to explore ligand flexibility realistically.[15][16]
Step-by-Step Methodology:
-
Generate 2D Structure:
-
Using a chemical drawing tool like ChemDraw or the online PubChem Sketcher, draw the 2D structure of your this compound derivative.
-
-
Create 3D Coordinates:
-
Save the 2D structure as a SMILES string or in .mol format.
-
Use a program like UCSF Chimera (Tools > Structure Editing > Build Structure) or Open Babel to convert the 2D representation into a 3D structure.
-
-
Energy Minimization and Charge Assignment:
-
In UCSF Chimera, with the ligand open, go to Tools > Structure Editing > Minimize Structure. Select the AM1-BCC charge method for a good balance of speed and accuracy for drug-like molecules. Click Minimize.[6]
-
This process adjusts the geometry to a local energy minimum and assigns partial charges.
-
-
Save the Prepared Ligand:
-
Save the final, minimized ligand structure in a format that retains the 3D coordinates and charge information, such as .mol2.[14]
-
For use with AutoDock Vina, you will also need to convert this file to the .pdbqt format, which defines rotatable bonds. This can be done using AutoDock Tools or a command-line script.[17]
-
Part 2: The Docking Simulation — Predicting the Interaction
Expertise & Experience: The core of the docking experiment is the search algorithm and the scoring function. The algorithm explores various poses (orientations and conformations) of the ligand within a defined search space in the protein's active site. The scoring function then estimates the binding free energy for each pose, providing a rank. We will use AutoDock Vina , a widely adopted program known for its high performance and accuracy.[18]
Protocol 3: Molecular Docking with AutoDock Vina
Causality: To make the computational search feasible, we must define a specific volume, or "grid box," where the software will attempt to place the ligand. This box should be large enough to cover the entire binding site and allow for ligand movement but small enough to avoid an unnecessarily vast and time-consuming search space.[19][20]
Step-by-Step Methodology:
-
Define the Binding Site and Generate the Grid Box:
-
Rationale: The grid box confines the docking search to the region of interest, typically the known active site of the protein. The center of the box is usually determined from the position of a co-crystallized ligand or from literature-reported active site residues.[18]
-
In UCSF Chimera, load your prepared receptor PDB file.
-
Open AutoDock Vina via Tools > Surface/Binding Analysis > AutoDock Vina.[12]
-
Set the Receptor to your prepared protein structure.
-
A grid box will appear. Adjust its Center and Size coordinates to fully encompass the binding pocket. A good starting point is a box that extends approximately 10-12 Å around the known active site residues.
-
-
Create the Configuration File:
-
Rationale: AutoDock Vina uses a simple text file to specify all input parameters, ensuring reproducibility and facilitating batch processing. The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search at the cost of longer run times.[21]
-
In the AutoDock Vina tool within Chimera, set the Ligand to your prepared ligand file.
-
Specify an Output file location.
-
Click "Apply" or "OK". Chimera will automatically generate the necessary command-line arguments, including the receptor, ligand, grid center, and grid size.
-
Alternatively, you can manually create a conf.txt file with the following format:
-
-
Execute the Docking Run:
-
Rationale: This step initiates the simulation where the Vina algorithm systematically explores ligand conformations and orientations within the grid box, scoring each one.
-
Open a command-line terminal.
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.
-
Run the simulation with the command: vina --config conf.txt --log log.txt --out output.pdbqt[13][17]
-
Visualization: Core Molecular Docking Workflow
The following diagram illustrates the logical flow from initial structure selection to the final execution of the docking simulation.
Caption: Workflow for preparing molecules and executing a molecular docking simulation.
Part 3: Post-Docking Analysis — From Data to Insight
Expertise & Experience: Obtaining a docking score is not the end of the analysis. A low binding energy is promising, but the scientific value comes from interpreting the 3D pose of the ligand. A chemically sensible pose, with key interactions like hydrogen bonds and hydrophobic contacts to important active site residues, provides a much stronger hypothesis than a high score alone.
Protocol 4: Analysis of Docking Results
Causality: The output from AutoDock Vina contains two key pieces of information: the binding affinity scores for the top poses and the 3D coordinates for those poses. The score provides a quantitative estimate of binding strength, while visual inspection of the pose reveals the qualitative nature of the interaction.[22][23]
Step-by-Step Methodology:
-
Interpret the Log File:
-
Open the log.txt file generated by Vina.
-
It contains a table listing the top binding modes (typically 9). The first column is the predicted binding affinity in kcal/mol. A more negative value indicates a more favorable predicted binding energy.[22]
-
The table also includes RMSD values, which measure the conformational difference relative to the best mode.
-
-
Visualize the Docked Poses:
-
Rationale: Visualization is essential to confirm that the predicted binding mode is sterically and chemically plausible. It allows for the identification of specific atomic interactions driving the binding.[24][25]
-
Open your visualization software (e.g., PyMOL).
-
Load the prepared receptor PDBQT file (File > Open).
-
Load the docking output PDBQT file (File > Open). This file contains multiple poses; you can view them individually.
-
Display the protein as a surface or cartoon and the ligand as sticks to clearly see the binding pocket.
-
-
Identify Key Interactions:
-
Rationale: Non-covalent interactions govern protein-ligand recognition. Identifying these interactions helps explain the binding affinity and can suggest chemical modifications to improve potency.
-
In PyMOL, use the Wizard > Measurement tool to measure distances between ligand atoms and protein residues to identify potential hydrogen bonds (typically < 3.5 Å).[24]
-
Use the Action > find > polar contacts > within selection feature to automatically highlight hydrogen bonds.
-
Visually inspect the proximity of non-polar groups on the ligand and hydrophobic residues in the protein (e.g., Leu, Val, Phe) to identify favorable hydrophobic interactions.
-
Label the key interacting residues for clarity.[26]
-
Data Presentation: Summarizing Docking Results
When comparing a series of derivatives, a summary table is an effective way to present the key quantitative and qualitative findings.
| Derivative ID | Substitution Pattern | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues |
| Parent | (H) | -7.8 | 2 | Glu24, Tyr88 |
| Deriv-01 | 6-Chloro | -8.5 | 2 | Glu24, Tyr88, Leu112 |
| Deriv-02 | 8-Fluoro | -8.2 | 3 | Glu24, Tyr88, Ser115 |
| Deriv-03 | 6-Methyl | -7.5 | 2 | Glu24, Tyr88 |
Part 4: Validation — Establishing Trust in Your Protocol
Trustworthiness: A computational model is only useful if it is predictive. Before screening a large library of novel compounds, you must validate that your chosen docking protocol can accurately reproduce known experimental results for your specific protein target. This step is non-negotiable for ensuring the trustworthiness of your findings.[27]
Protocol 5: Validation by Re-Docking
Causality: The "gold standard" for docking validation is to use a protein structure that was crystallized with a bound ligand. The protocol involves removing this "native" ligand and then docking it back into the protein. If the protocol is accurate, the top-scoring predicted pose should be conformationally very similar to the original crystallographic pose.[28][29]
Step-by-Step Methodology:
-
Select a Holo-Structure:
-
Choose a PDB entry for your target protein that includes a co-crystallized ligand in the active site.
-
-
Prepare Receptor and Native Ligand:
-
Follow Protocol 1 to prepare the protein, but first , save the co-crystallized ligand as a separate file.
-
Prepare this native ligand file according to Protocol 2.
-
-
Perform Re-Docking:
-
Use the prepared protein and the prepared native ligand to perform a docking simulation as described in Protocol 3.
-
-
Calculate RMSD:
-
Rationale: The Root Mean Square Deviation (RMSD) is a quantitative measure of the average distance between the atoms of two superimposed molecular structures. A low RMSD between the docked pose and the crystal pose indicates high accuracy.[28]
-
In your visualization software, load the original PDB structure (containing the crystal ligand) and your re-docked ligand output file.
-
Align the protein backbones of the two structures.
-
Calculate the RMSD between the heavy atoms of the native crystal ligand and the top-scoring re-docked pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this target.[27]
-
Visualization: Docking Validation Logic
This diagram outlines the decision-making process for validating a docking protocol.
Caption: The logical workflow for validating a molecular docking protocol using re-docking.
Conclusion
Molecular docking is a potent tool for structure-based drug design, offering invaluable insights into the potential interactions between this compound derivatives and their biological targets. However, its predictive power is contingent upon a methodologically rigorous approach. By diligently preparing input structures, carefully executing the docking simulation, thoughtfully analyzing the results, and, most importantly, validating the entire protocol, researchers can generate reliable, actionable hypotheses to guide the synthesis and testing of new, more effective therapeutic agents.
References
-
Spoken-Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved from [Link]
-
Bioinformatics Review. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. Retrieved from [Link]
-
Molegro. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening [Video]. YouTube. Retrieved from [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]
-
Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. Retrieved from [Link]
-
Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
-
Teach Yourself e-Series. (2024, May 9). How to prepare Protein target for Molecular Docking [Video]. YouTube. Retrieved from [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. Retrieved from [Link]
-
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]
-
Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
Pegasus. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
-
Butt, S. S., Badshah, Y., Shabbir, M., & Rafiq, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR bioinformatics and biotechnology, 1(1), e19273. Retrieved from [Link]
-
ResearchGate. (2013, October 22). What are the best ways to validate a docking result? Retrieved from [Link]
-
EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
All about Bioinformatics. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. A similar validation concept is discussed in: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE 7(8): e41836. Retrieved from [Link]
-
Genomics Lab. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from [Link]
-
Schrödinger. (2025, November 4). Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations. Retrieved from [Link]
-
Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
DiVA portal. (2009, June 21). Validation of docking performance in context of a structural water molecule-using model system. Retrieved from [Link]
-
ResearchGate. (2013, February 14). Visualization Molecular Docking using PyMol or LigPlot. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Schrödinger. (2024, January 5). Schrödinger Notes—Molecular Docking. Retrieved from [Link]
-
Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved from [Link]
-
Jampilek, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules (Basel, Switzerland), 14(3), 1145–1159. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Dr. Amrendra Kumar. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Video]. YouTube. Retrieved from [Link]
-
Bioinformatics online. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners [Video]. YouTube. Retrieved from [Link]
-
Dr. Ruchi Singh. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]
-
bioRxiv. (2022, April 27). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Retrieved from [Link]
-
Molecules. (2009, March 13). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Retrieved from [Link]
-
Adebayo, I. A., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PloS one, 17(8), e0272528. Retrieved from [Link]
-
Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & medicinal chemistry, 11(7), 1367–1376. Retrieved from [Link]
-
Allen, W. J., et al. (2015). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Journal of chemical information and modeling, 55(6), 1256–1264. Retrieved from [Link]
-
AIP Publishing. (2018, March 12). Binding free energy analysis of protein-protein docking model structures by evERdock. Retrieved from [Link]
-
MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]
-
OUCI. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]
-
Dr. Amrendra Kumar. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
-
NIH. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 11. m.youtube.com [m.youtube.com]
- 12. dasher.wustl.edu [dasher.wustl.edu]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. ks.uiuc.edu [ks.uiuc.edu]
- 20. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 21. eagonlab.github.io [eagonlab.github.io]
- 22. youtube.com [youtube.com]
- 23. biorxiv.org [biorxiv.org]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. medium.com [medium.com]
- 27. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Hydroxy-7-methoxy-1H-quinolin-2-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of a Quinolinone Scaffold
4-Hydroxy-7-methoxy-1H-quinolin-2-one is a member of the quinolinone family, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] The quinolinone scaffold is a "privileged structure," meaning it can serve as a versatile backbone for the development of therapeutic agents targeting a variety of diseases. In the context of oncology, numerous quinolinone derivatives have demonstrated promising anti-cancer properties, acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[1] This compound, with its specific hydroxy and methoxy substitutions, presents a unique chemical entity for investigation as a potential anti-cancer agent.[1] Its antioxidant properties and ability to modulate biological pathways make it a compelling candidate for further research and drug development.[1]
This guide provides a comprehensive overview of the application of this compound in cancer research, offering detailed protocols for in vitro evaluation and exploring its putative mechanisms of action.
Physicochemical Properties and Handling
A thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible experimental design.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.19 g/mol | [2] |
| Appearance | Off-white powder | [2] |
| Storage | Store at 0-8°C | [2] |
| Solubility | ||
| DMSO | Soluble. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM). | Inferred from similar compounds |
| Water | Sparingly soluble. | Inferred from similar compounds |
| Ethanol | Soluble. | Inferred from similar compounds |
| Stability | ||
| In solid form | Generally stable when stored correctly. | [3] |
| In DMSO stock solution | Stable for short periods when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [3] |
| In cell culture media | Stability can be limited. It is advisable to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.[3] | [3] |
Note on Preparation: For cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in sterile DMSO. This stock solution can then be serially diluted in complete cell culture medium to achieve the desired final concentrations for treating cells. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Putative Mechanism of Action: Targeting Key Cancer Signaling Pathways
While the precise mechanism of action for this compound is still under investigation, evidence from structurally related quinolinone and methoxy-containing compounds suggests a potential role in modulating key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Several quinolinone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability. It is hypothesized that this compound may exert its anti-cancer effects by interfering with this cascade, potentially by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers. Studies on similar compounds suggest that this compound may interfere with this pathway by inhibiting the phosphorylation of key kinases like ERK, thereby impeding downstream signaling that promotes cancer cell growth.[1][4]
Caption: Putative inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound. These are general protocols and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Caption: Experimental workflow for the MTT assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Representative Data (Hypothetical): The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines. These values are for illustrative purposes and should be determined experimentally.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 15.5 |
| HeLa | Cervical Cancer | 22.8 |
| A549 | Lung Cancer | 18.2 |
| HCT116 | Colon Cancer | 12.1 |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/Akt and MAPK pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-cancer agents. The protocols outlined in this guide provide a solid foundation for its in vitro characterization. Further studies are warranted to elucidate its precise mechanism of action, including the identification of its direct molecular targets. In vivo studies using animal models will also be crucial to evaluate its therapeutic efficacy and safety profile. The versatility of the quinolinone core offers ample opportunities for medicinal chemists to synthesize and evaluate derivatives with improved potency and selectivity, paving the way for the development of next-generation cancer therapeutics.
References
-
Molecules. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Available from: [Link]
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Available from: [Link]
-
ResearchGate. (A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72 hrs incubation. Available from: [Link]
-
National Institutes of Health. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Available from: [Link]
-
PubMed. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Available from: [Link]
-
National Institutes of Health. 4-Hydroxyderricin Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells. Available from: [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available from: [Link]
-
PubChem. 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. Available from: [Link]
-
PubMed. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Available from: [Link]
-
National Institutes of Health. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Available from: [Link]
-
EBioMedicine. Targeting Allosteric Site of AKT by 5,7-dimethoxy-1,4-phenanthrenequinone Suppresses Neutrophilic Inflammation. Available from: [Link]
-
ResearchGate. Serodolin-induced ERK phosphorylation is mediated through 5-HT 7 R activation. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Welcome to the dedicated technical support center for the synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes. The quinoline scaffold is a critical component in many biologically active compounds, making efficient synthesis paramount.[1] This guide will address common challenges and provide actionable solutions to improve the yield and purity of your target molecule.
I. Overview of Synthetic Strategies
The synthesis of 4-hydroxy-1H-quinolin-2-one derivatives can be approached through several established methods. A prevalent route involves the Conrad-Limpach reaction, which utilizes anilines and β-keto esters.[2] A common starting point for this compound is the reaction of m-anisidine with diethyl malonate or a similar malonic acid derivative. The reaction typically proceeds through a condensation followed by a thermal cyclization.
A patented approach details a process involving the reaction of 3,4-dimethoxyaniline with isopropylidene malonate, followed by cyclization in diphenyl ether.[3] This method highlights the importance of controlling reaction temperature and time to enhance yield.[3] Another strategy involves the use of microwave irradiation with a bismuth chloride catalyst, presenting a greener alternative to traditional heating methods.[4][5]
Below is a general workflow for a common synthetic approach:
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of 4-Hydroxy-7-methoxy-1H-quinolin-2-one in Aqueous Solutions
Welcome, researchers, to your dedicated resource for overcoming the experimental hurdles associated with 4-Hydroxy-7-methoxy-1H-quinolin-2-one. This quinolinone derivative, while promising for its potential therapeutic applications, presents a significant and often frustrating challenge: poor aqueous solubility.[1] This guide is structured from my field experience to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design. We will move from immediate troubleshooting to foundational understanding, ensuring your research is built on a robust and reproducible footing.
Troubleshooting Guide: Real-Time Experimental Issues
This section is designed to address the most common points of failure encountered during experimental work.
Q1: My compound, this compound, is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What are my immediate next steps?
This is the most frequent issue. The compound's rigid, planar aromatic core and lipophilic methoxy group contribute to a stable crystal lattice, making it resistant to dissolution in water-based systems.[2] A systematic, tiered approach is the most effective way to solve this.
Tier 1: pH Adjustment
-
Underlying Principle: The 4-hydroxy group on the quinolinone ring is weakly acidic. By increasing the pH of the aqueous solution, you can deprotonate this hydroxyl group to form a phenolate salt. This ionization dramatically increases the molecule's polarity and its affinity for water, thereby enhancing solubility. The solubility of quinoline derivatives is known to be highly dependent on pH.[3][4][5][6]
-
Actionable Protocol:
-
Prepare a slurry of the compound in your desired aqueous buffer.
-
While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise.
-
Monitor the pH and observe for dissolution. Continue adding base until the compound fully dissolves.
-
Critical Note: Be aware that a significant pH shift may not be compatible with your biological assay (e.g., cell culture, enzyme kinetics). Determine the highest tolerable pH for your system before preparing your final solution.
-
Tier 2: Co-Solvency
-
Underlying Principle: If pH adjustment is not viable, the next step is to modify the solvent itself. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7] This "polarity reduction" lowers the energy barrier for the nonpolar regions of your compound to leave the crystal lattice and enter the solution.
-
Common Co-solvents & Considerations:
| Co-Solvent | Typical Starting % (v/v) | Advantages | Disadvantages & Cautions |
| DMSO | 1-5% | High solubilizing power for many organic compounds. | Can be toxic to cells, even at low concentrations. Risk of precipitation upon further aqueous dilution. |
| Ethanol | 5-10% | Less toxic than DMSO, commonly used in formulations.[8] | May not be as effective as DMSO for highly insoluble compounds. |
| PEG 400 | 10-20% | Low toxicity, often used in parenteral formulations.[8] | Higher viscosity; may require larger volumes to achieve solubility. |
-
Actionable Protocol:
-
First, dissolve the this compound in the minimum required volume of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
Slowly add this stock solution dropwise into your vigorously stirring aqueous buffer.
-
Self-Validation Check: Observe for any signs of precipitation (cloudiness). If precipitation occurs, it indicates that the aqueous medium cannot support that final concentration, even with the co-solvent. You must either increase the percentage of the co-solvent or decrease the final concentration of your compound.
-
Q2: My compound dissolved in a co-solvent/buffer mixture, but it crashed out of solution during my experiment or upon storage. Why did this happen and how can I prevent it?
This phenomenon is known as precipitation from a supersaturated state. It typically occurs when a drug is driven into solution at a concentration higher than its true equilibrium solubility.
-
Underlying Principle: Co-solvents can create thermodynamically unstable supersaturated solutions.[9] Any small change—a temperature fluctuation, the introduction of a nucleation site (like a dust particle), or prolonged standing—can trigger the compound to crash out of solution as it returns to its more stable, lower-energy crystalline state.
-
Solution Strategy 1: Employ Cyclodextrins
-
Mechanism: Cyclodextrins are truncated cone-shaped molecules with a hydrophilic exterior and a lipophilic (hydrophobic) interior. They can encapsulate the poorly soluble quinolinone derivative within their central cavity, forming a water-soluble "inclusion complex."[10][11] This is a true enhancement of solubility rather than just a temporary kinetic state. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Actionable Protocol (Phase-Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.[2]
-
Centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm syringe filter and analyze the concentration of the dissolved compound by a validated HPLC-UV method.[2]
-
Plot the concentration of the dissolved quinolinone against the concentration of HP-β-CD. A linear increase confirms the formation of a soluble complex.[2]
-
-
-
Solution Strategy 2: Prepare an Amorphous Solid Dispersion
-
Mechanism: This advanced technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix (e.g., PVP, PEG).[9] By eliminating the stable crystal lattice, the energy required for dissolution is significantly reduced, enhancing both the dissolution rate and apparent solubility.[2]
-
Brief Protocol Outline:
-
Dissolve both the quinolinone derivative and a carrier polymer (e.g., PVP K30) in a common volatile organic solvent like methanol.[2]
-
Remove the solvent rapidly using a rotary evaporator to form a thin film.
-
Further dry the film under a high vacuum to create the solid dispersion, which can then be reconstituted in an aqueous buffer.
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical decision-making process when encountering solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: Fundamentally, why is this specific quinolinone derivative so poorly soluble in water?
The poor aqueous solubility is a direct result of its molecular architecture.
-
Aromaticity and Planarity: The flat, rigid quinolinone ring system allows for efficient packing in the solid state, leading to strong intermolecular forces (like π-π stacking). This creates a very stable crystal lattice that requires a large amount of energy to break apart during the dissolution process.[2]
-
High Lipophilicity: The molecule is predominantly nonpolar. The benzene ring and the methoxy (-OCH3) group are hydrophobic, making the molecule more "fat-soluble" than "water-soluble." It prefers to interact with itself rather than with polar water molecules.
Q2: How does the pH adjustment actually work on a molecular level?
The 4-hydroxy group (-OH) is a weak acid. In a neutral aqueous solution, it exists primarily in its neutral, protonated form. When you add a base (like NaOH), you remove the proton (H+), leaving a negatively charged oxygen atom (O-).
Caption: Effect of pH on the ionization state and solubility.
This negatively charged ion can now form strong ion-dipole interactions with the partial positive charges on the hydrogen atoms of water molecules. These favorable interactions overcome the crystal lattice energy, allowing the molecule to dissolve readily.
Q3: Are there any safety precautions I should be aware of when handling this compound?
While specific toxicity data for this exact compound is limited, it is crucial to handle it with care, following standard laboratory safety protocols.[12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[13]
-
Handling: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[14]
-
Disposal: Dispose of the compound and any contaminated materials according to your institution's approved waste disposal procedures.[15]
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B. Available from: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online. Available from: [Link]
-
4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. PubChem. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Semantic Scholar. Available from: [Link]
-
4-Hydroxy-7-methoxyquinolin-2(1H)-one CAS 27037-34-9. BIOSYNCE. Available from: [Link]
-
5,7-Dibromo-8-hydroxyquinoline dissolved in binary aqueous co-solvent mixtures of isopropanol, N,N-dimethylformamide, 1,4-dioxane and N-methyl-2-pyrrolidone: Solubility modeling, solvent effect and preferential solvation. (2023). ResearchGate. Available from: [Link]
-
Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. China Chemical. Available from: [Link]
-
SAFETY DATA SHEET. Perma-Chink Systems, Inc.. Available from: [Link]
-
Safety Data Sheet. (2021). Angene Chemical. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Available from: [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. Available from: [Link]
-
7-Methoxy-2-methyl-4(1H)-quinolinone. PubChem. Available from: [Link]
-
A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. (2022). MDPI. Available from: [Link]
-
4-Hydroxyquinoline. PubChem. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynce.com [biosynce.com]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Purification of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Welcome to the technical support center for the purification of 4-Hydroxy-7-methoxy-1H-quinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure you achieve the desired purity for your downstream applications.
Introduction
This compound is a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery.[1][2] Achieving high purity of this compound is critical for accurate biological evaluation and ensuring the reliability of experimental results. This guide will walk you through the most common purification techniques—recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC)—providing detailed protocols and troubleshooting advice for each.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when purifying this compound.
Q1: What is the best initial purification method for crude this compound?
For crude purities above 85-90%, recrystallization is often the most efficient and scalable first step. It is excellent for removing minor impurities. If the crude material is of lower purity or contains closely related byproducts, column chromatography is recommended as the initial purification step.
Q2: My compound is a tan or brownish powder after synthesis. Is this normal, and how can I remove the color?
The appearance of color in the crude product is common and can be due to residual starting materials, reagents, or minor, highly conjugated byproducts. Both recrystallization (often with the use of activated carbon) and column chromatography are effective at removing colored impurities.
Q3: What are the most common impurities I should be aware of?
Common impurities can include unreacted starting materials such as substituted anilines and malonic acid derivatives, as well as side products from the cyclization reaction.[3] Depending on the synthetic route, regioisomers or products of incomplete reactions may also be present.[4]
Q4: How do I choose between normal-phase and reversed-phase chromatography?
For column chromatography , normal-phase (e.g., silica gel) is typically the first choice for its cost-effectiveness and scalability in removing bulk impurities. For preparative HPLC , reversed-phase (e.g., C18) is generally preferred for its high resolving power for closely related impurities and its compatibility with mass spectrometry for fraction analysis.[5][6]
Purification Workflow Overview
The selection of a purification strategy depends on the initial purity of the crude product and the desired final purity. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for the purification of this compound.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during purification.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Compound does not dissolve | 1. Incorrect solvent choice. 2. Insufficient solvent volume. | 1. Test solubility in a range of solvents (e.g., methanol, ethanol, ethyl acetate, acetone, or mixtures). 2. Gradually add more solvent in small portions while heating and stirring. |
| "Oiling out" instead of crystallizing | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Impurities are inhibiting crystallization. | 1. Add more solvent to the hot solution to reduce saturation. 2. Allow the solution to cool slowly to room temperature, then transfer to a cold bath. 3. Try scratching the inside of the flask with a glass rod to induce nucleation. If oiling persists, consider a preliminary purification by column chromatography. |
| Low recovery of pure product | 1. Compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to decrease solubility at cold temperatures. Minimize the volume of the crystallization solvent. 2. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Product is still colored | Residual colored impurities are not removed by crystallization alone. | Add a small amount of activated carbon to the hot solution before filtration. Be aware that this may reduce your overall yield. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor separation of spots on TLC | Incorrect mobile phase polarity. | Systematically vary the solvent ratio of your mobile phase (e.g., increase or decrease the percentage of the more polar solvent) to achieve a target Rf value of 0.2-0.4 for the desired compound. |
| Compound is not eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Co-elution of impurities with the product | 1. Column is overloaded. 2. Mobile phase polarity is too high. 3. Improper column packing. | 1. Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[7] 2. Use a shallower solvent gradient to improve resolution. 3. Ensure the column is packed uniformly without air bubbles. |
| Streaking or tailing of spots on TLC/column | 1. Compound is too polar for the mobile phase. 2. Compound is interacting strongly with the silica gel. 3. Sample is overloaded. | 1. Add a small amount of a polar modifier like methanol or acetic acid to the mobile phase. 2. Consider using a different stationary phase (e.g., alumina) or reversed-phase chromatography. 3. Load a smaller amount of the sample. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a starting point for the recrystallization of this compound. Solvent selection is key and may require small-scale trials.
Materials:
-
Crude this compound
-
Crystallization solvent (e.g., ethanol, methanol, or a mixture like diethyl ether/n-hexane[8])
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent to just cover the solid.
-
Heat the mixture with stirring to the boiling point of the solvent.
-
Gradually add more solvent until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
This protocol describes a general method for purification using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane or chloroform in methanol[4])
-
Chromatography column
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase by testing different solvent systems on a TLC plate. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity according to your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Preparative HPLC
For achieving the highest purity, preparative reversed-phase HPLC is recommended.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Preparative HPLC with a gradient pump, UV detector, and fraction collector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 10 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with a gradient optimized from an analytical run (e.g., 30-70% B over 20 minutes) |
| Flow Rate | Typically 15-25 mL/min for a ~21 mm ID column |
| Detection | UV at a wavelength determined from the UV spectrum of the compound |
| Sample Preparation | Dissolve the sample in a suitable solvent like methanol or DMSO and filter through a 0.45 µm syringe filter. |
Procedure:
-
Develop an analytical HPLC method to determine the retention time of the target compound and resolve it from impurities.
-
Scale up the method to the preparative column, adjusting the flow rate and gradient accordingly.
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample and begin the gradient elution.
-
Collect fractions corresponding to the peak of the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize to obtain the final product.
References
-
Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]
- El-Mekabaty, A., et al. (2023).
- Reddy, T. S., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
- Molnar, J., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
- Leonard, N. J., et al. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society.
- Haj-Ahmad, R., et al. (2012). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one. Current Chemistry Letters.
- Roy, B. G., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
- Ramasamy, A. K., et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry.
- Oshry, L., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. U.S.
- Fadda, A. A., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- Jampilek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules.
- Fadda, A. A., et al. (2012). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis.
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. BiCl 3 -catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05289C [pubs.rsc.org]
stability of 4-Hydroxy-7-methoxy-1H-quinolin-2-one under experimental conditions
An in-depth technical guide to 7-Hydroxy-4-methyl-1H-quinolin-2-one (CAS Number: 20513 - Benchchem
Core Chemical Properties
7-Hydroxy-4-methyl-1H-quinolin-2-one is a quinolinone derivative with the chemical formula C₁₀H₉NO₂.[1] It is a white to off-white solid, typically in powder form.[1] The compound is notable for its high melting point and specific solubility characteristics, which are critical for its application in various synthetic and biological assays.[1]
| Property | Value |
| IUPAC Name | 7-hydroxy-4-methyl-1H- quinolin-2-one |
| Synonyms | 2,7-Dihydroxy-4-methylquinoline, 7-Hydroxy-4-methylcarbostyril[1] |
| CAS Number | 20513-71-7[1] |
| Molecular Formula | C₁₀H₉NO₂[1] |
| Molecular Weight | 175.18 g/mol [1] |
| Melting Point | ≥250 °C[1] |
| Solubility | Soluble in DMF, DMSO, and alcohols[1] |
| pKa | 7.8[1] |
| Appearance | White to off-white solid/powder[1] |
Synthesis and Manufacturing
The synthesis of 7-Hydroxy-4-methyl-1H-quinolin-2-one can be achieved through various methods, with the Pechmann condensation being a commonly cited route for the related coumarin scaffold, which can be further modified. A microwave-assisted synthesis has also been reported as an efficient method.[1]
Experimental Protocol: Microwave-Assisted Synthesis
Biological Activities and Applications
Quinolinone derivatives are recognized for their broad spectrum of biological activities.[2] 7-Hydroxy-4-methyl-1H-quinolin-2-one, as part of this class, is investigated for various therapeutic applications.
-
Anticancer Research : The quinoline scaffold is a key component in many compounds studied for their potential as anticancer agents.[3]
-
Antimicrobial Properties : Derivatives of quinoline have shown effectiveness against various bacterial and fungal strains.[4]
-
Enzyme Inhibition : The structural features of quinolinones make them candidates for inhibiting specific enzymes involved in disease pathways.
-
Fluorescent Probes : The inherent fluorescence of the quinolinone ring system allows for its use in developing probes for biological imaging.[4]
Commercial Availability and Purity
7-Hydroxy-4-methyl-1H-quinolin-2-one is available from various chemical suppliers for research purposes. When purchasing, it is crucial to consider the purity of the compound, which is typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For most research applications, a purity of ≥98% is recommended.
Handling and Storage
Safety Precautions : Standard laboratory safety practices should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Storage Conditions :
-
Solid Form : The solid compound is generally stable at ambient temperatures. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, and protected from light.[5]
-
In Solution : The stability of the compound in solution depends on the solvent, pH, and temperature.[5] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8 °C and protected from light.[5]
Troubleshooting Common Experimental Issues
Issue: Poor Solubility in Aqueous Buffers
-
Problem : 7-Hydroxy-4-methyl-1H-quinolin-2-one has limited solubility in aqueous solutions, which can be problematic for biological assays.
-
Solutions :
-
Co-solvents : Prepare a concentrated stock solution in an organic solvent like DMSO or DMF, and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.
-
pH Adjustment : The solubility of quinoline derivatives can be influenced by pH.[6] For this compound, with a pKa of 7.8, altering the pH of the buffer might improve solubility. However, any pH change must be compatible with the experimental assay.
-
Solubilizing Excipients : The use of agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) at low concentrations can enhance aqueous solubility.[6]
-
Issue: Inconsistent Results in Biological Assays
-
Problem : High variability in assay results can be a sign of compound instability or precipitation in the assay medium.[7]
-
Solutions :
-
Visual Inspection : Before use, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.[6]
-
Fresh Solutions : Always use freshly prepared solutions to minimize the impact of potential degradation over time.[7]
-
Stability-Indicating Method : If instability is suspected, use an analytical technique like HPLC to assess the purity of the compound in your stock solution and after dilution in the assay buffer over the time course of the experiment.
-
Issue: Solution Discoloration
-
Problem : A change in the color of a solution, often to yellow or brown, is a common indicator of degradation.[7]
-
Cause : This is frequently due to oxidation or photodegradation.[7]
-
Solutions :
References
- BenchChem. (2025).
- Chem-Impex. (n.d.). 4-Hydroxy-7-methoxy-1H-quinolin-2-one.
- ResearchGate. (2025). Influence of thermal treatment on the structural and optical properties of methoxy-substituted 2, 4-diphenyl quinoline.
- MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- International Journal of Electrochemical Science. (2022).
- PubMed. (2006). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction.
- PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
- MedCrave online. (2016). Forced degradation studies.
- BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Slideshare. (n.d.). Factors affecting stability of drugs.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- BenchChem. (2025).
- NIH. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
- PubChem. (n.d.). 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one.
- ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
- NIH. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- PCCA. (2022). Factors That Affect the Stability of Compounded Medications.
- MDPI. (n.d.). 4-Hydroxy-2(1H)
- Sigma-Aldrich. (n.d.). 4-Hydroxy-7-methoxyquinolin-2(1H)-one.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ResearchGate. (n.d.). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.
- BenchChem. (2025). stability of 7-Hydroxy-4-methyl-2(1H)-quinolone under different storage conditions. BenchChem.
- ResearchGate. (2025). (PDF) 4-Hydroxy-2-quinolones. 121. Synthesis and biological properties of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid alkyl amides.
- BenchChem. (n.d.). An in-depth technical guide to 7-Hydroxy-4-methyl-1H-quinolin-2-one (CAS Number: 20513.
- ResearchGate. (2025). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.
- PubChem. (n.d.). 7-Methoxy-2-methyl-4(1H)-quinolinone.
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- PubChem. (n.d.). 7-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)oxy].
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- ResearchGate. (n.d.). Novel Methoxyquinoline Derivative: Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Thermodynamic Properties and Quantum Chemical Calculation of 3,6,8-Trimethoxyquinoline.
- ResearchGate. (n.d.). Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone.
- PubMed. (2000). 2-Methoxy-4,5,7-trihydroxy-anthraquinone, a new lichen metabolite produced by Xanthoria parietina.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one. As a key intermediate in the development of various pharmaceuticals, ensuring the purity and yield of this quinolinone is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of byproducts.
Troubleshooting & FAQs: Navigating Common Synthetic Hurdles
The synthesis of this compound, often achieved through variations of the Conrad-Limpach or related cyclization reactions, is a robust transformation. However, like any multi-step organic synthesis, it is not without its potential for side reactions. This section addresses the most common issues observed in our application labs and reported in the literature.
Q1: My reaction has resulted in a significant amount of a high-melting, poorly soluble white solid that is not my desired product. What is it likely to be?
A1: The most probable identity of this byproduct is N,N'-bis(3-methoxyphenyl)malonamide . This diamide forms from the reaction of two equivalents of the starting aniline, m-anisidine, with one equivalent of the malonic ester (e.g., diethyl malonate).
-
Causality: This byproduct is favored when the stoichiometry of the reactants is not carefully controlled, or if the reaction conditions promote the amidation reaction over the desired initial Michael addition or condensation. The formation of symmetrical bis-anilides from the reaction of anilines with malonic esters is a known process.[1]
-
Troubleshooting:
-
Stoichiometry Control: Employ a slight excess of the malonic ester relative to the m-anisidine to favor the formation of the mono-anilido ester intermediate.
-
Reaction Temperature: The initial condensation step should be conducted at a moderate temperature. Excessively high temperatures can favor the formation of the more thermodynamically stable diamide.
-
Order of Addition: Adding the aniline slowly to the malonic ester can sometimes help to minimize the formation of the diamide.
-
Q2: The yield of my desired this compound is consistently low, and I observe significant gas evolution during the high-temperature cyclization step. What is the likely cause?
A2: This issue strongly suggests that decarboxylation of the malonic acid derivative intermediate is occurring as a significant side reaction. Malonic acids and their mono-esters are susceptible to losing carbon dioxide at elevated temperatures.[2][3]
-
Causality: The high temperatures (often >200 °C) required for the thermal cyclization in the Conrad-Limpach synthesis can readily induce decarboxylation of the malonic acid moiety of the intermediate anilidoacrylate. This leads to the formation of various byproducts that do not cyclize to the desired quinolinone.
-
Troubleshooting:
-
Solvent Choice: The use of high-boiling, inert solvents such as Dowtherm A, diphenyl ether, or mineral oil can help to ensure even heat distribution and may moderate the reaction to favor cyclization over decarboxylation.[4]
-
Temperature Optimization: Carefully control the cyclization temperature. While a high temperature is necessary, finding the optimal balance where cyclization occurs efficiently without excessive decarboxylation is key. A temperature study in small increments (e.g., 10 °C) is recommended.
-
Alternative Synthetic Routes: If decarboxylation remains a persistent issue, consider alternative synthetic strategies that may not require such harsh thermal conditions.
-
Q3: My final product shows multiple spots on TLC, even after purification. What are other potential byproducts I should be aware of?
A3: Besides the diamide and decarboxylation products, other byproducts can arise from incomplete reactions or alternative reaction pathways:
-
Unreacted Starting Materials: Incomplete conversion will leave residual m-anisidine and the malonic ester derivative in your crude product.
-
Anilidoacrylate Intermediate: The intermediate formed after the initial condensation of m-anisidine and the malonic ester may not fully cyclize. This can be a major impurity if the cyclization conditions (temperature, time) are insufficient.
-
Isomeric Quinolones: While the Conrad-Limpach synthesis typically favors the formation of 4-hydroxyquinolines, under certain conditions, particularly with substituted β-ketoesters, the formation of isomeric products like 2-quinolones can occur, a reaction often associated with the Knorr quinoline synthesis.[5][6]
Q4: How can I effectively purify my this compound from these byproducts?
A4: A multi-step purification strategy is often necessary:
-
Trituration/Washing: The crude product can often be washed with a solvent in which the desired product is sparingly soluble, but the byproducts are more soluble. For example, washing with hot ethyl acetate or dichloromethane can help remove unreacted starting materials and some of the less polar byproducts.[7]
-
Recrystallization: This is a powerful technique for purifying the final product. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of quinolinones include ethanol, methanol, acetic acid, or mixtures of these with water.
-
Column Chromatography: For stubborn impurities or for obtaining highly pure material, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.
Summary of Common Byproducts and Mitigation Strategies
| Byproduct | Identification | Probable Cause | Mitigation Strategy |
| N,N'-bis(3-methoxyphenyl)malonamide | High melting point, poorly soluble white solid. | Incorrect stoichiometry (excess aniline), high reaction temperature in the initial step. | Use a slight excess of malonic ester, control initial reaction temperature, slow addition of aniline. |
| Decarboxylation Products | Low yield of desired product, gas evolution at high temperatures, complex mixture of byproducts. | Excessive temperature during cyclization. | Optimize cyclization temperature, use high-boiling inert solvents for even heating. |
| Unreacted Starting Materials | Presence of m-anisidine and malonic ester in the crude product. | Incomplete reaction. | Increase reaction time, ensure adequate temperature for each step. |
| Anilidoacrylate Intermediate | Impurity with polarity between starting materials and product. | Incomplete cyclization. | Ensure sufficient temperature and time for the cyclization step. |
| Isomeric Quinolones | Presence of a constitutional isomer of the desired product. | Use of certain β-ketoesters, thermodynamic vs. kinetic control. | Strict adherence to established protocols for 4-hydroxyquinoline synthesis.[5] |
Experimental Protocol: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, methanol, acetic acid) with heating.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent portion-wise with heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Reaction Pathway and Byproduct Formation Diagram
Caption: Synthetic pathway and common byproduct formation.
References
- Molecules 2008, 13, 2452.
-
Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]
-
Enantioselective Decarboxylative Reaction of Malonic Acid Derivatives. - ResearchGate. [Link]
-
Fraenkel, G., Belford, R. L., & Yankwich, P. E. (1953). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society, 75(13), 3245–3247. [Link]
- CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P
-
Jampilek, J., et al. (2010). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 15(12), 9039–9059. [Link]
-
Decarboxylation - Organic Chemistry Portal. [Link]
-
Kenyon, J., & Ross, W. A. (1951). 749. The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed), 3407. [Link]
-
Larkin, J., & Bodwell, G. J. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(1), 357–365. [Link]
-
Molnár, J., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2901. [Link]
-
Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281. [Link]
-
Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. [Link]
-
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. [Link]
-
Conrad–Limpach synthesis - Wikipedia. [Link]
-
Synthesis of novel series of malonamides derivatives via a five-component reaction. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]
-
benign and proficient procedure for preparation of quinoline derivatives. [Link]
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Their Photosynthesis-inhibiting Activity - ResearchGate. [Link]
- US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google P
-
Malonic Acid | C3H4O4 | CID 867 - PubChem. [Link]
-
Malonic Ester Synthesis Reaction Mechanism - YouTube. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Quinolinone Cyclization
Welcome to the technical support center dedicated to the synthesis of quinolinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinolinone cyclization. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying chemical principles for robust reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My quinolinone cyclization reaction is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Low yields are a common hurdle in quinolinone synthesis and can often be traced back to a few key parameters. A systematic approach is crucial for effective troubleshooting.
-
Purity of Starting Materials: Always begin by verifying the purity of your reactants, such as anilines and ketones. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[1]
-
Reaction Temperature: Temperature is a critical factor, particularly in classical methods like the Conrad-Limpach and Gould-Jacobs syntheses, which often necessitate high temperatures (sometimes exceeding 250°C) for efficient cyclization.[2] Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[3] Careful optimization and precise control of the reaction temperature are paramount.
-
Catalyst Choice and Activity: The selection of an acid or base catalyst is highly dependent on the specific substrates.[3][4] An inappropriate catalyst may not only be ineffective but could also promote undesired side reactions.[3] Ensure your catalyst is active and used at the optimal concentration. For instance, in the Friedländer synthesis, a range of acid or base catalysts can be employed, and their effectiveness varies.[2]
-
Solvent Selection: The solvent plays a significant role in reaction outcomes. For thermal cyclizations, high-boiling point, inert solvents like mineral oil can significantly improve yields.[2] In some modern copper-catalyzed reactions, the solvent can even participate in the reaction, leading to different product classes.[5][6] Aprotic polar solvents are often beneficial, while protic solvents like ethanol can sometimes hinder the reaction.[7]
-
Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time.[1][2] Incomplete reactions will naturally result in low yields, while prolonged reaction times can lead to product degradation.[1]
Q2: I'm observing significant side product formation. What are the likely causes and how can I mitigate them?
A2: The formation of side products is a frequent challenge. The nature of these byproducts is often tied to the specific synthetic route employed.
-
Self-Condensation: In base-catalyzed reactions like the Friedländer synthesis, aldol condensation of the ketone starting material is a common side reaction.[1][8] To minimize this, you can try slowly adding the ketone to the reaction mixture or employing milder reaction conditions.[8]
-
Polymerization: In strongly acidic and high-temperature reactions such as the Skraup and Doebner-von Miller syntheses, polymerization of α,β-unsaturated carbonyl intermediates can lead to the formation of tars.[8] Careful control of temperature and the slow addition of reagents can help manage these side reactions.[9]
-
Regioselectivity Issues: When using unsymmetrical starting materials, such as in the Combes synthesis with an unsymmetrical β-diketone, a mixture of regioisomers can be formed.[8] The choice of catalyst and reaction conditions can influence the regioselectivity.
Q3: My Camps cyclization is yielding a mixture of quinolin-4-one and quinolin-2-one isomers. How can I control the regioselectivity?
A3: The regioselectivity of the Camps cyclization is highly dependent on the base used. The mechanism involves an intramolecular aldol condensation.
-
Strong Base (e.g., NaOH): A stronger base will preferentially deprotonate the α-position of the ketone, leading to the formation of the quinolin-4-one product.[10]
-
Weaker Base: A weaker base is more likely to deprotonate the methylene group of the amide, resulting in the formation of the quinolin-2-one isomer.[10]
Therefore, by carefully selecting the base, you can direct the cyclization towards the desired isomer.
Troubleshooting Guides
Guide 1: Low Yield in Friedländer Annulation
The Friedländer synthesis, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for preparing quinolines.[4][11] However, achieving high yields can be challenging.
Troubleshooting Workflow for Friedländer Synthesis
Caption: Troubleshooting workflow for optimizing Friedländer synthesis.
Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis [2]
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
Guide 2: Failed Cyclization in Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a powerful tool but its high-temperature cyclization step can be problematic.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Ensure the setup can safely and consistently reach and maintain temperatures often around 250°C.[2] | The thermal cyclization is the key step and requires significant thermal energy. |
| Solvent | Use a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene.[2] | This helps to maintain a consistent high temperature and can improve yields compared to neat reactions. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | This prevents potential oxidation or degradation of the starting materials and product at high temperatures. |
Experimental Protocol: High-Temperature Cyclization in Conrad-Limpach Synthesis [2]
-
In a suitable reaction vessel equipped for high temperatures, place the intermediate from the first step of the synthesis.
-
Add a high-boiling solvent like mineral oil.
-
Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if feasible.
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.
Guide 3: Controlling Regioselectivity in Camps Cyclization
The Camps cyclization can produce either quinolin-4-ones or quinolin-2-ones from N-(2-acylaryl)amides depending on the reaction conditions, specifically the base employed.[10]
Mechanism of Regioselectivity in Camps Cyclization
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Welcome to the technical support guide for 4-Hydroxy-7-methoxy-1H-quinolin-2-one. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability and degradation of this compound. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
The quinoline scaffold is a cornerstone in many biologically active compounds, making an understanding of its stability paramount for reproducible and reliable results.[1] Degradation can compromise sample integrity, leading to a loss of potency and inconsistent assay outcomes.[2] This guide will equip you with the knowledge to anticipate, identify, and control the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of quinoline compounds like this compound is primarily influenced by four key factors:
-
pH: Quinoline derivatives can be highly sensitive to pH.[2] Degradation can be accelerated in both acidic and basic conditions, primarily through hydrolysis. It is crucial to determine the optimal pH for stability and use buffered solutions to maintain it.[2]
-
Light (Photodegradation): Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient light.[2][3] This can lead to the formation of various byproducts, including hydroxyquinolines.[4] Storing solutions protected from light is a critical preventative measure.[2]
-
Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation.[2] To maintain long-term stability, solutions should be stored at appropriate refrigerated or frozen temperatures.
-
Oxidation: The quinolinone core can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[2][4] This process can be a significant degradation pathway.
Q2: I'm observing a yellow or brown discoloration in my stock solution. What does this indicate?
Discoloration is a common and clear indicator of quinoline compound degradation.[2] It is typically caused by the formation of colored degradation products resulting from oxidation or photodegradation.[2] If you observe this, the integrity of your compound is likely compromised, and it is highly recommended to prepare a fresh solution for any sensitive experiments.
Q3: What are the expected degradation pathways for this molecule?
While specific degradation pathways for this compound must be determined empirically through forced degradation studies, we can anticipate several likely routes based on the chemistry of related quinolinone structures:
-
Hydrolysis: Under acidic or basic conditions, the lactam ring (the amide bond within the heterocyclic ring) could potentially hydrolyze. Additionally, the methoxy group could be susceptible to cleavage under harsh acidic conditions.
-
Oxidation: Oxidation is a common pathway for quinoline biodegradation, often starting with mono-oxygenation to form hydroxylated intermediates.[4] The electron-rich aromatic system is susceptible to oxidative attack, potentially leading to further hydroxylated species or ring-opened products.
-
Photolysis: Exposure to light can generate highly reactive species, leading to a complex mixture of degradation products.[4] Photolytic degradation can involve oxidation, rearrangement, or dimerization.
To definitively identify these pathways and the resulting degradants, a forced degradation study is essential.[3][5]
Q4: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5] The development of such a method, typically using reverse-phase HPLC, is reliant on forced degradation studies.[3][6]
The process involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][5] The resulting stressed samples are then used to develop an HPLC method (e.g., by optimizing the column, mobile phase, and gradient) that can separate the parent peak from all degradant peaks, thus proving the method's specificity.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Inconsistent results or loss of biological activity in assays. | Compound degradation in stock solutions or assay buffers.[2] | Prepare fresh solutions for each experiment to ensure consistent concentration and purity. Validate the stability of your stock solutions under your specific storage conditions (e.g., by running a time-course analysis via HPLC). |
| Appearance of new, unidentified peaks in HPLC chromatograms over time. | Formation of degradation products. | Conduct a forced degradation study as outlined in the protocol below. This will help you systematically generate, identify, and characterize the degradation products, confirming their origin.[5] |
| Precipitation of the compound in aqueous buffers. | Poor solubility or pH-dependent solubility. Quinoline compound solubility is often pH-dependent.[2] | Determine the optimal pH for solubility and stability. Use co-solvents like DMSO or acetonitrile for initial stock preparation before diluting into the final aqueous buffer. Ensure the final concentration does not exceed the compound's solubility limit in the final buffer system. |
| Rapid degradation observed under specific assay conditions. | Incompatibility with assay components (e.g., buffers, media, other reagents). | Evaluate the stability of the compound directly in the assay matrix. If an incompatibility is found, consider modifying the buffer composition, adjusting the pH, or adding antioxidants if oxidative degradation is suspected. |
Visualizing Degradation & Experimental Design
To better understand the factors influencing the stability of this compound and the workflow for investigating them, the following diagrams have been created.
Caption: Key stressors in a forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed based on ICH Q1A(R2) guidelines to identify potential degradation products and pathways.[3][5] The goal is to achieve 5-20% degradation of the active ingredient, as this provides sufficient quantities of degradants for detection and characterization without being overly destructive.[5]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 1.0 M and 0.1 M
-
Sodium hydroxide (NaOH), 1.0 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV/PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
For each condition, prepare a stressed sample and a control sample (stored at 5°C, protected from light).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[2] Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Transfer the solid compound to an oven maintained at 80°C.[3] Analyze samples after 24 and 48 hours. Separately, incubate 2 mL of the stock solution at 80°C and analyze at the same time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Dilute all samples (stressed and control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a reverse-phase HPLC-UV/PDA method. The method should be capable of separating the parent compound from any generated degradants.
-
Monitor the peak area of the parent compound and any new peaks that appear. Calculate the percentage of degradation.
-
References
-
Rong, Y., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
-
Wiley Online Library. (1998). Bacterial Degradation of Quinoline and Derivatives—Pathways and Their Biocatalysts. Angewandte Chemie International Edition. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Navigating Friedel-Crafts Acylation of Anilines
Welcome to the technical support center for Friedel-Crafts acylation of anilines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical but often problematic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Key Questions & In-Depth Answers
This section addresses the most common and critical issues encountered during the Friedel-Crafts acylation of aniline and its derivatives.
Q1: Why is my direct Friedel-Crafts acylation of aniline failing completely or resulting in a complex mixture?
A1: The primary reason for failure is a fundamental incompatibility between the aniline (a Lewis base) and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
The lone pair of electrons on the aniline's amino group (-NH₂) is basic and readily reacts with the strong Lewis acid catalyst.[1][2] This acid-base reaction forms a stable complex or salt.[3][4][5]
Causality of Failure:
-
Catalyst Sequestration: The aniline effectively "quenches" the catalyst, making it unavailable to activate the acylating agent (the acyl chloride or anhydride).
-
Ring Deactivation: Upon forming the complex, a positive charge develops on the nitrogen atom. This transforms the once-activating -NH₂ group into a powerful electron-withdrawing and deactivating -NH₂⁺-AlCl₃ group.[3][6] This deactivation makes the aromatic ring electron-poor and thus highly resistant to the necessary electrophilic attack by the acylium ion.[7]
Caption: The reaction between aniline and the Lewis acid catalyst.
Q2: I'm observing acylation on the nitrogen atom (N-acylation) instead of the aromatic ring (C-acylation). How do I control the selectivity?
A2: N-acylation occurs because the amino group is a strong nucleophile, often more reactive than the aromatic ring itself.
Direct reaction between the aniline's nitrogen and the acylating agent (e.g., acetyl chloride) forms an amide (acetanilide in this case).[8][9] This reaction is a standard amide synthesis and can outcompete the desired ring acylation, especially if the Lewis acid catalyst is not effectively generating the acylium ion electrophile for the ring to attack.
To achieve C-acylation, the reactivity of the nitrogen must be suppressed while maintaining the reactivity of the aromatic ring. This is achieved through a "Protect-Acylate-Deprotect" strategy.
Q3: What is the standard "Protect-Acylate-Deprotect" strategy and why does it work?
A3: This is the most reliable method for achieving Friedel-Crafts acylation of anilines. It involves temporarily converting the problematic amino group into a less reactive amide, performing the C-acylation, and then converting the amide back to the amine.
The Workflow:
-
Protection: The aniline is first N-acylated, typically with acetic anhydride, to form an acetanilide.[10]
-
Friedel-Crafts Acylation: The acetanilide is then subjected to the Friedel-Crafts acylation. The desired acyl group is installed on the aromatic ring, usually at the para position.
-
Deprotection: The acetamido group is hydrolyzed (using aqueous acid or base) to regenerate the amino group, yielding the final acylated aniline product.
Why This Strategy is Effective:
-
Reduced Basicity: The lone pair on the nitrogen of the acetamido group (-NHCOCH₃) is delocalized by resonance with the adjacent carbonyl group. This makes the nitrogen significantly less basic and nucleophilic.[10] As a result, it does not form a deactivating complex with the Lewis acid catalyst.
-
Maintained Ring Activation: The acetamido group is still an electron-donating group (by resonance), meaning it activates the aromatic ring toward electrophilic substitution and directs incoming electrophiles to the ortho and para positions.[11] Although it is less activating than a free -NH₂ group, it provides sufficient activation for the reaction to proceed.[11][12]
Caption: The "Protect-Acylate-Deprotect" workflow.
Q4: My Friedel-Crafts reaction on acetanilide is sluggish or gives a low yield. What are the key optimization parameters?
A4: Even with a protected aniline, the reaction requires careful control of conditions. Low yields often stem from catalyst deactivation or improper technique.
| Problem | Likely Cause | Recommended Action |
| Low or No Conversion | Moisture Contamination: Lewis acids like AlCl₃ react violently and are deactivated by water.[13] | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Handle AlCl₃ quickly in a dry environment (e.g., glove box or under an inert atmosphere).[14] |
| Insufficient Catalyst: The product, an aryl ketone, is also a Lewis base and forms a complex with the catalyst.[13] This removes the catalyst from the reaction. | Use at least a stoichiometric amount (1 equivalent) of the Lewis acid per acylating group and product ketone. Often, a slight excess (e.g., 1.1 to 2.2 equivalents) is required.[15] | |
| Formation of Byproducts | High Temperature: While heat can increase the reaction rate, excessive temperatures can lead to side reactions or decomposition. | Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm, then allow it to warm to room temperature or heat moderately as needed.[14] |
| Incorrect Regioselectivity | Reaction Conditions: The ratio of ortho to para product can be influenced by temperature and solvent. | Lower temperatures and non-polar solvents generally favor the para product due to steric hindrance (kinetic control). Higher temperatures can sometimes favor the ortho product if a stable chelated intermediate can form (thermodynamic control).[16][17] |
Q5: I've heard of the Fries Rearrangement. Is this a potential side reaction I should be concerned about?
A5: Yes, the Fries Rearrangement can be a significant competing reaction, especially under forcing conditions.
The Fries Rearrangement is the Lewis acid-catalyzed migration of an acyl group from a phenolic oxygen (O-acyl) or an amide nitrogen (N-acyl) to the aromatic ring, yielding ortho- and para-hydroxy/amino aryl ketones.[16][17][18]
In the context of your reaction with acetanilide, if you use high temperatures or prolonged reaction times, the acetyl group protecting the nitrogen could potentially migrate to the ring. While this is less common than the rearrangement of phenolic esters, it is a possibility to be aware of, as it would consume your starting material and generate an isomer of your desired product.[19]
Frequently Asked Questions (FAQs)
-
Why is polysubstitution not a major problem in Friedel-Crafts acylation? The acyl group (-COR) attached to the ring is electron-withdrawing, which deactivates the aromatic ring toward further electrophilic substitution.[20] This "self-limiting" feature is a major advantage over Friedel-Crafts alkylation, which often leads to polyalkylation because alkyl groups activate the ring.
-
Can I use other protecting groups besides acetyl? Yes, but stability to strong Lewis acids is critical. Standard amine protecting groups like Boc and Cbz are often cleaved under Friedel-Crafts conditions. The trifluoroacetyl (TFA) group is known for its high stability in the presence of Lewis acids and is an excellent alternative.[21]
-
Are there modern catalysts that allow for direct acylation of anilines? Research has focused on developing new catalyst systems that are more tolerant of basic functional groups. Certain Lewis acids, such as hafnium triflate (Hf(OTf)₄) or gallium triflate (Ga(OTf)₃), have shown success in catalyzing the acylation of protected anilides under milder conditions than AlCl₃.[22][23] In some specific cases, strong Brønsted acids combined with a Lewis base like P₄O₁₀ have been used for direct acylation of aminocarboxylic acids.[24]
Validated Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
-
Setup: In a fume hood, add aniline (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add an equal volume of acetic anhydride (1.1 eq).
-
Reaction: Stir the mixture. The reaction is typically exothermic and proceeds rapidly. Stir for 15-30 minutes at room temperature.
-
Work-up: Slowly pour the reaction mixture into a beaker of ice water with stirring. The solid acetanilide will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.
Protocol 2: Friedel-Crafts Acylation of Acetanilide (Para-Acylation)
This protocol must be performed under strictly anhydrous conditions.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (or N₂ inlet), and an addition funnel.
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Substrate Addition: After the acyl chloride addition is complete, add the dried acetanilide (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[14][25] This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection (Hydrolysis) of the Acyl Anilide
-
Setup: Add the N,C-diacylated aniline product from Protocol 2 to a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Add aqueous HCl (e.g., 6 M) or aqueous NaOH (e.g., 10%) and heat the mixture to reflux for several hours, monitoring by TLC.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) until the product precipitates or until the solution is basic for extraction.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture. If the product has precipitated, filter. If not, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Collect the solid by filtration or extract the product and purify as necessary.
References
-
Why aniline does not undergo Friedel-Crafts reaction? Doubtnut. [Link]
-
Give reasons for the following - (A) Aniline does not undergo Friedel – Crafts reaction. Vedantu. [Link]
-
Why doesn't aniline undergo Friedel-Crafts alkylation? Chemistry Stack Exchange. (2017-12-10). [Link]
-
Give reasons : (i) Aniline does not undergo Friedel-Crafts reaction. Sarthaks eConnect. (2025-04-12). [Link]
-
Why does aniline not undergo Friedel-Crafts RXN? Quora. (2020-10-31). [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Is the Friedel-Crafts acylation of aniline difficult? Quora. (2018-05-01). [Link]
-
What happens when aniline derivatives are mixed with a Lewis acid catalyst in Friedel-Crafts alkylation? Pearson. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
-
Phosphoryl as a novel amino protecting group for Friedel-Crafts acylation... ACS Publications. [Link]
-
Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives... MDPI. [Link]
-
Fries rearrangement. Wikipedia. [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
-
Activating and Deactivating Groups. Chemistry Steps. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2017-09-26). [Link]
-
What is the Fries Rearrangement Reaction? BYJU'S. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018-05-17). [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2... YouTube. (2020-10-20). [Link]
-
23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. (2021-07-31). [Link]
-
Fries Rearrangement. Organic Chemistry Portal. [Link]
-
Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate. (2025-08-09). [Link]
-
Biocatalytic Friedel–Crafts Acylation and Fries Reaction. PMC - NIH. [Link]
-
Activating effects of amino and hydroxyl groups in different pH. Chemistry Stack Exchange. (2015-12-27). [Link]
-
Activating and deactivating groups in electrophillic aromatic substitution. Reddit. (2020-06-13). [Link]
-
Activating and deactivating group. Slideshare. [Link]
-
Friedel–Crafts Acylation of Aminocarboxylic Acids... ACS Publications. (2022-11-01). [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Solved Anilines are incompatible with Friedel Crafts... Chegg.com. (2020-04-29). [Link]
- Method of friedel-crafts acylation of anilides.
- Friedel-Crafts acylation reaction of anilides.
-
I've been stuck on this reaction, unable to do the mechanism... Reddit. (2020-11-28). [Link]
-
Difference Between O Acylation and N Acylation. Compare the Difference Between Similar Terms. (2020-11-02). [Link]
Sources
- 1. Give reasons for the following A Aniline does not undergo class 12 chemistry CBSE [vedantu.com]
- 2. quora.com [quora.com]
- 3. doubtnut.com [doubtnut.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. differencebetween.com [differencebetween.com]
- 9. benchchem.com [benchchem.com]
- 10. Solved Anilines are incompatible with Friedel Crafts | Chegg.com [chegg.com]
- 11. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. Fries Rearrangement [organic-chemistry.org]
- 16. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for Low-Yield Flavone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in flavone synthesis. My aim is to provide you with not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to effectively troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield, or no flavone product at all. Where should I start troubleshooting?
Low or non-existent yields are a common frustration in flavone synthesis and can arise from several factors. A systematic approach is key to identifying the root cause.
Possible Causes & Immediate Solutions:
-
Purity of Starting Materials: The purity of your initial reagents, particularly the 2'-hydroxychalcone precursor, is critical. Impurities from the preceding Claisen-Schmidt condensation can inhibit the cyclization step.[1]
-
Solution: Purify the chalcone starting material via recrystallization or column chromatography. Confirm its purity through NMR or melting point analysis.[1]
-
-
Reaction Conditions: Many flavone syntheses require specific conditions to proceed efficiently.
-
Increase Temperature: Many flavone syntheses necessitate elevated temperatures, often at reflux, to drive the reaction forward.[2] However, be mindful of potential degradation at excessively high temperatures.[2][3]
-
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the planned duration, extending the reaction time may be necessary.[2]
-
-
Catalyst and Reagent Activity: The effectiveness of your catalysts or reagents can diminish over time.
-
Solution: Always use fresh, high-quality reagents and ensure catalysts have not degraded.[2]
-
Q2: My reaction is messy, with multiple spots on the TLC plate. How can I minimize byproduct formation?
The formation of byproducts not only complicates purification but also significantly reduces the yield of your desired flavone.[2] The nature of these byproducts often provides clues about what's going wrong in your reaction.
Common Byproducts and Their Mitigation:
-
Flavanones: These are common intermediates in flavone synthesis.[2][4] Their presence indicates an incomplete oxidation step.[2]
-
Aurones: These are isomers of flavones and their formation is often promoted by harsh reaction conditions, particularly high base concentrations and temperatures.[5][6]
-
Coumarins: This byproduct is particularly relevant in the Allan-Robinson reaction if an aliphatic anhydride is used instead of an aromatic one.[2][6]
-
Solution: Ensure you are using the correct aromatic anhydride for your flavone synthesis.[2]
-
-
Polymeric/Decomposition Products: Harsh reaction conditions like excessively high temperatures or the use of strong acids/bases can lead to the degradation of starting materials and products.[6]
-
Solution: Utilize milder reaction conditions and closely monitor the reaction with TLC to stop it once the desired product has formed.[6]
-
Q3: I'm using the oxidative cyclization of a 2'-hydroxychalcone. What are the most critical parameters to control for a high yield?
The oxidative cyclization of 2'-hydroxychalcones is a widely used and effective method for flavone synthesis.[1][4] Success hinges on careful control of several key variables.
Critical Parameters for Oxidative Cyclization:
-
Choice of Oxidant: The oxidizing agent you choose is paramount and can even influence the type of product you obtain.
-
For flavones, common and effective choices include Iodine in DMSO (I₂/DMSO), selenium dioxide (SeO₂), and ferric chloride (FeCl₃).[2][7] The I₂/DMSO system is a particularly reliable option.[2]
-
Be aware that other oxidants can lead to different products. For instance, peroxide-based oxidants like H₂O₂ can produce 3-hydroxyflavones (flavonols), while certain metal salts like mercury(II) acetate or copper(II) bromide can favor the formation of aurones.[1]
-
-
Solvent Selection: The solvent plays a crucial role in the reaction rate and selectivity.
-
Dimethyl sulfoxide (DMSO) is a highly effective solvent for this reaction, particularly due to its high boiling point which allows for the necessary reaction temperatures.[3] It also actively participates in the oxidation process when paired with iodine.
-
-
Substituent Effects: The electronic properties of the substituents on your chalcone can have a significant impact.
-
Strong electron-withdrawing groups (e.g., -NO₂) on the chalcone can decrease its reactivity and may lead to lower yields, requiring specific optimization of the reaction conditions.[1][2][4]
-
The presence of unprotected hydroxyl groups on the aromatic rings of the chalcone can interfere with the classic I₂/DMSO reaction.[1][3] Consider protecting these groups before cyclization.
-
Troubleshooting Decision Tree
To assist in systematically diagnosing low-yield issues, the following decision tree can be a valuable tool.
Caption: Troubleshooting Decision Tree for Low-Yield Flavone Synthesis.
Key Synthetic Methodologies and Their Mechanisms
A solid understanding of the reaction mechanism is invaluable for effective troubleshooting. Below are overviews of common synthetic routes.
Oxidative Cyclization of 2'-Hydroxychalcones
This is a robust and frequently employed method.[1][4] It proceeds via an intramolecular cyclization to form a flavanone intermediate, which is then oxidized in situ to the flavone.[1][4]
Caption: Pathway for Oxidative Cyclization of 2'-Hydroxychalcones.
Baker-Venkataraman Rearrangement
This rearrangement is a classic method for forming the 1,3-diketone intermediate necessary for flavone synthesis.[8] It involves the base-catalyzed intramolecular rearrangement of a 2-acetoxyacetophenone.[8]
The mechanism involves the formation of an enolate which then attacks the ester carbonyl.[8]
Caption: The Baker-Venkataraman Rearrangement Pathway to Flavones.
Allan-Robinson Reaction
This reaction condenses an o-hydroxyaryl ketone with an aromatic anhydride in the presence of its sodium salt to form flavones.[9][10]
The mechanism begins with the tautomerization of the o-hydroxyaryl ketone to its enol form, which then acts as a nucleophile.[9]
Experimental Protocols
Protocol 1: General Procedure for Oxidative Cyclization using I₂/DMSO
This protocol is a reliable method for the conversion of 2'-hydroxychalcones to flavones.[4]
-
Dissolution: Dissolve the 2'-hydroxychalcone (1.0 mmol) in dimethyl sulfoxide (DMSO) (5-10 mL) in a round-bottom flask fitted with a reflux condenser.[1]
-
Addition of Iodine: Add a catalytic amount of iodine (I₂) (typically 0.1 to 1.0 mmol).[1][2][3]
-
Heating: Heat the reaction mixture to reflux (around 120-140 °C) and monitor the progress by TLC.[1] The reaction is typically complete within 2-4 hours.[1][4]
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[1][2][4]
-
Purification: Filter the solid product. Wash the precipitate with a sodium thiosulfate or sodium sulfite solution to remove excess iodine, followed by a water wash.[2][4] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][4]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improve yields.[2][4]
-
Preparation: In a microwave-safe vial, combine the 2'-hydroxychalcone (1 mmol) and iodine (0.2 eq) in DMSO.
-
Irradiation: Securely cap the vial and place it in a microwave reactor. Irradiate the mixture for 2-3 minutes.[2]
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.[2]
Data Summary Tables
Table 1: Influence of Catalyst on Flavone Yield [2]
| Entry | Catalyst | Condition | Reaction Time | Yield (%) |
| 1 | None | Thermal (110°C) | 2 h | <10 |
| 2 | ZnO nanoparticles | Thermal (110°C) | 30 min | 92 |
Table 2: Common Solvents and Mobile Phases for Flavone Purification [2][11]
| Purification Method | Stationary Phase | Common Mobile Phase Systems |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient |
| Dichloromethane/Methanol gradient | ||
| Reversed-Phase HPLC | C18 | Water/Methanol gradient |
| Water/Acetonitrile gradient |
Advanced Troubleshooting: The Wessely-Moser Rearrangement
In some cases, particularly with flavones possessing a 5-hydroxyl group, an unexpected isomerization can occur under acidic conditions. This is known as the Wessely-Moser rearrangement, which involves the opening of the heterocyclic ring and re-closure in an alternative orientation.[12] This can lead to a mixture of isomeric flavones, complicating purification and reducing the yield of the desired product. If you are working with 5-hydroxyflavones and observing unexpected isomers, consider that this rearrangement may be occurring.[12][13][14]
Final Recommendations
A successful flavone synthesis is a blend of pure starting materials, optimized reaction conditions, and a sound understanding of the underlying chemistry. When faced with low yields, a methodical approach to troubleshooting, as outlined in this guide, will be your most valuable asset. Always monitor your reactions closely, be prepared to adjust your parameters, and don't hesitate to purify your intermediates.
References
- Wessely-Moser Rearrangement.
- Troubleshooting low yields in flavone synthesis from chalcone dibromide - Benchchem.
- Technical Support Center: Optimization of Flavone Synthesis - Benchchem.
- optimizing reaction conditions for flavone synthesis from chalcones - Benchchem.
- The effect of solvents on the heterogeneous synthesis of flavanone over MgO.
- Troubleshooting low yields in the oxidative cyclization of chalcones - Benchchem.
- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC - NIH.
- Novel Methodology and Process Optimization for the Synthesis of Flavones - Research and Reviews.
- Purification Strategies for Flavones and Related Compounds - Teledyne Labs.
- A novel one-pot synthesis of flavones - RSC Publishing - The Royal Society of Chemistry.
- MECHANISM ON ONE-SIDED WESSELY-MOSER REARRANGEMENT REACTION.
- minimizing impurity formation during flavanone synthesis - Benchchem.
- Catalytic Enantioselective Synthesis of Flavanones and Chromanones - ACS Publications.
- Mechanism on One-sided Wessely-Moser Rearrangement Reaction - ResearchGate.
-
Baker–Venkataraman rearrangement - Wikipedia. Available from: [Link]
-
Baker-Venkatraman Rearrangement - Cambridge University Press. Available from: [Link]
-
Baker-Venkataraman Rearrangement - Organic Chemistry Portal. Available from: [Link]
-
Stereoselective Synthesis of Flavonoids: A Brief Overview - MDPI. Available from: [Link]
-
Synthesis of Flavones - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization - RSC Publishing. Available from: [Link]
-
Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions - CORE. Available from: [Link]
-
Microwave accelerated solvent-free synthesis of flavanones - ResearchGate. Available from: [Link]
-
Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - NIH. Available from: [Link]
-
Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. - MDPI. Available from: [Link]
-
Halogenated Flavones and Isoflavones: A State-of-Art on their Synthesis - PubMed. Available from: [Link]
-
Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC - PubMed Central. Available from: [Link]
-
Wessely–Moser rearrangement of chromonols and flavonols - Journal of the Chemical Society (Resumed) (RSC Publishing). Available from: [Link]
-
Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC - NIH. Available from: [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity - PMC. Available from: [Link]
-
Allan - Robinson Reaction Mechanism || Organic Named Reaction || Chemistry Portal || - YouTube. Available from: [Link]
-
Allan–Robinson reaction - Wikipedia. Available from: [Link]
-
Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities - MDPI. Available from: [Link]
-
Allan–Robinson reaction Assignment Help - Expertsmind.com. Available from: [Link]
-
Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities - PMC - NIH. Available from: [Link]
- Allan-Robinson Reaction.
-
Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC - PubMed Central. Available from: [Link]
-
An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - MDPI. Available from: [Link]
-
Allan-Robinson Condensation Reaction | Organic Name Reactions - YouTube. Available from: [Link]
-
Synthesis Of Flavone Skeleton By Different Methods - Oriental Journal of Chemistry. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 10. Allan-Robinson Reaction [drugfuture.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. Wessely-Moser Rearrangement [drugfuture.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Quinolinone Analogs: A Guide for Researchers
The quinolinone scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with a broad spectrum of biological activities. Its versatility has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various quinolinone analogs, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
Anticancer Activity of Quinolinone Analogs
Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.[1][2]
Mechanisms of Anticancer Action
The anticancer effects of quinolinone analogs are attributed to several key mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinolinone derivatives exert their cytotoxic effects by intercalating into the DNA double helix, disrupting DNA replication and transcription.[1] They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling, leading to catastrophic DNA damage and cell death.[3]
-
Cell Cycle Arrest: By interfering with the intricate machinery of the cell cycle, certain quinolinone analogs can induce arrest at various phases (G1, S, or G2/M), preventing cancer cells from completing division and proliferating.[4][5]
-
Induction of Apoptosis: A primary mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. Quinolinone derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their systematic elimination.[4][5]
-
Kinase Inhibition: Several quinolinone analogs act as inhibitors of various protein kinases that are often dysregulated in cancer, such as those in the MAPK and PI3K/Akt signaling pathways, thereby blocking pro-survival signals.[3][5][6]
Comparative Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of representative quinolinone and quinoline analogs against various human cancer cell lines. This data highlights the influence of different substituents on the quinolinone core on anticancer potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid 62 | A-549 (Lung) | 2.2 | [5] |
| A375 (Melanoma) | 3.1 | [5] | |
| MCF-7 (Breast) | 4.5 | [5] | |
| Quinoline-Chalcone Hybrid 63 | Caco-2 (Colon) | 5.0 | [5] |
| Quinoline-Chalcone Hybrid 64 | Caco-2 (Colon) | 2.5 | [5] |
| 4,7-Disubstituted quinoline (36) | SF-295 (CNS) | 0.314 µg/cm³ | [2] |
| HCT-8 (Colon) | < 4.65 µg/cm³ | [2] | |
| HL-60 (Leukemia) | < 4.65 µg/cm³ | [2] | |
| N-alkylated, 2-oxoquinoline (16-21) | HEp-2 (Larynx) | 49.01–77.67% inhibition | [2] |
| 3FTQ | Hep-G2 | 13.8 | [7] |
| 2FTQ | MCF-7 | 21.1 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinolinone analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4][9]
-
Compound Treatment: Prepare serial dilutions of the quinolinone analogs in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[8]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][11]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.[4][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[8]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Activity of Quinolinone Analogs
The quinolone core is famously present in a major class of antibiotics, the fluoroquinolones. Research continues to explore novel quinolinone analogs to combat the growing threat of antimicrobial resistance.[9]
Mechanisms of Antimicrobial Action
The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolone analogs induce lethal double-strand breaks in the bacterial chromosome.
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinolone analogs against common Gram-positive and Gram-negative bacterial strains. The data illustrates the broad-spectrum potential and the impact of structural modifications on antibacterial potency.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.013 - 1 | [9] |
| Staphylococcus aureus | 0.125 - 8 | [9] | |
| Pseudomonas aeruginosa | 0.15 - >32 | [9] | |
| Levofloxacin | Escherichia coli | ≤ 0.06 - 2 | [9] |
| Staphylococcus aureus | 0.06 - >8.0 | [9] | |
| Pseudomonas aeruginosa | 0.5 - >512 | [9] | |
| Moxifloxacin | Escherichia coli | 4 - 8 | [9] |
| Staphylococcus aureus | 0.064 - 0.5 | [9] | |
| Pseudomonas aeruginosa | 1 - >32 | [9] | |
| Nalidixic Acid | Escherichia coli | 0.50 - 64 | [9] |
| Staphylococcus aureus | 0.25 | [9] | |
| Pseudomonas aeruginosa | 700 | [9] | |
| Quinoline derivative 11 | Staphylococcus aureus | 6.25 | [12] |
| Quinoline derivative 12 | Escherichia coli | 12.5 | [12] |
| Quinoline-2-one 6c | MRSA | 0.75 | [13] |
| VRE | 0.75 | [13] | |
| MRSE | 2.50 | [13] | |
| Quinolone Hybrid 5d | Various G+ and G- strains | 0.125 - 8 | [14] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[15][16]
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Agar (MHA) plates
-
Mueller-Hinton Broth (MHB)
-
Quinolinone analog stock solution
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by transferring a few colonies from a fresh culture into MHB. Incubate until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a bacterial lawn.[17]
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[15]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the quinolinone analog solution at different concentrations into the wells. Include a negative control (solvent) and a positive control (a known antibiotic).[15]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[18]
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Activity of Quinolinone Analogs
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Quinolinone derivatives have demonstrated promising anti-inflammatory properties through the modulation of key inflammatory pathways.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinolinone analogs are often mediated by:
-
Inhibition of Pro-inflammatory Enzymes: Certain derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[15][19]
-
Suppression of Pro-inflammatory Cytokines: Quinolinone analogs can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).
-
Modulation of Signaling Pathways: A crucial mechanism involves the inhibition of the NF-κB signaling pathway, a master regulator of the inflammatory response. By preventing the activation of NF-κB, these compounds can downregulate the expression of numerous pro-inflammatory genes.
Comparative Anti-inflammatory Activity
The following table summarizes the in vitro inhibitory activity of selected quinolinone and quinazolinone analogs against key inflammatory targets.
| Compound/Analog | Target | IC50 (µM) | Reference |
| Pyrazolo[5,1-b]quinazoline A | COX-2 | 0.047 | |
| Quinazolinone 6e | COX-2 | Low micromolar | [19] |
| Quinazolinone 6j | COX-2 | Low micromolar | [19] |
| Quinazolinone 6o (vs TNF-α) | TNF-α | ~10x lower than celecoxib | [19] |
| Indolin-2-one 4e | COX-2 | 2.35 | |
| Indolin-2-one 9h | COX-2 | 2.422 | |
| Indolin-2-one 9i | COX-2 | 3.34 | |
| 8-(tosylamino)quinoline (8-TQ) | NO, TNF-α, PGE₂ production | 1-5 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[1][19]
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Quinolinone analog solution (for oral or intraperitoneal administration)
-
Plethysmometer or calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions. Divide them into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups).[1]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[1]
-
Compound Administration: Administer the test compounds and controls (e.g., orally) at a specific time (e.g., 1 hour) before inducing inflammation.[1]
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[6][19]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[1]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Modulation of Key Signaling Pathways
The biological activities of quinolinone analogs are often underpinned by their ability to modulate critical intracellular signaling pathways that are dysregulated in disease.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Certain quinolinone analogs have been shown to inhibit this pathway, often by targeting the activity of the IKK complex or by interfering with the DNA binding of NF-κB.
Inhibition of the NF-κB Signaling Pathway by Quinolinone Analogs
Caption: Quinolinone analogs can inhibit the NF-κB pathway by targeting the IKK complex, preventing IκB degradation and subsequent nuclear translocation of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another, including the well-studied ERK, JNK, and p38 MAPK pathways. Dysregulation of the MAPK pathway is a common feature of many cancers.[5][8][18] Some quinolinone derivatives have been developed as inhibitors of key kinases within this pathway, such as MEK and ERK, thereby blocking the pro-proliferative signals that drive cancer growth.[18]
Inhibition of the MAPK/ERK Signaling Pathway by Quinolinone Analogs
Caption: Certain quinolinone analogs can inhibit the MAPK/ERK pathway by targeting kinases such as MEK, thereby blocking downstream signaling that promotes cell proliferation and survival.
Conclusion
Quinolinone and its analogs represent a highly versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the quinolinone core can lead to substantial changes in biological activity and target selectivity. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to design, synthesize, and evaluate novel quinolinone derivatives with improved therapeutic profiles. Further investigation into the nuanced mechanisms of action and the development of multi-targeted quinolinone analogs will undoubtedly pave the way for the next generation of innovative medicines.
References
-
Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Raffa, D., et al. (2017). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 22(9), 1533. [Link]
-
Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). Biology, 13(11), 910. [Link]
-
Structure activity relationship map of target compounds. (2022). ResearchGate. [Link]
-
Triple targeting of mutant EGFRL858R/T790M, COX-2, and 15-LOX: design and synthesis of novel quinazolinone tethered phenyl urea derivatives for anti-inflammatory and anticancer evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1977. [Link]
-
Ozenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]
-
Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition. (2001). Antimicrobial Agents and Chemotherapy, 45(11), 3091–3097. [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]
-
Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). Journal of Cancer Research and Clinical Oncology. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 104-109. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Current Drug Targets, 22(12), 1361-1379. [Link]
-
Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. (2024). Mini-Reviews in Medicinal Chemistry. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology, 134(9), lxad203. [Link]
-
Reddit. (2022). Tips for Pathway Schematic design? r/bioinformatics. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Scientific Reports, 13(1), 12345. [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules, 28(12), 4689. [Link]
-
Drawing graphs with dot. (2015). Graphviz. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31255-31281. [Link]
-
Therapeutic strategies to target MAPK pathway-driven tumours given by Georgia Hatzivassiliou. (2014). YouTube. [Link]
-
Quinolone antibiotics. (2017). F1000Research, 6, 155. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14383-14395. [Link]
-
8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. (2011). Acta Pharmacologica Sinica, 32(9), 1145-1153. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Cytotoxicity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. [Link]
-
Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (2022). International Journal of Molecular Sciences, 23(4), 1964. [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2021). Molecules, 26(21), 6439. [Link]
-
The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 533. [Link]
-
LC50 values (in μM) of anticancer activity data as per at five‐dose... (n.d.). ResearchGate. [Link]
-
MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities. (2025). Nature Reviews Cancer. [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]
-
Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (2023). Journal of Clinical Practice and Research, 3(1), 1-8. [Link]
-
The MAPK pathway across different malignancies: A new perspective. (2015). Oncotarget, 6(32), 32400-32414. [Link]
-
Dhillon, A. S., et al. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290. [Link]
-
IC50 values of anti-inflammatory activity for the synthesized complexes. (n.d.). ResearchGate. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2017). Molecules, 22(11), 1877. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). Molecules, 27(19), 6594. [Link]
-
DOT Language. (2024). Graphviz. [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]
-
dot. (2022). Graphviz. [Link]
Sources
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative activity of the quinolones against anaerobic bacteria isolated at community hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medium.com [medium.com]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. brieflands.com [brieflands.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to Validating 4-Hydroxy-7-methoxy-1H-quinolin-2-one as a Bioactive Scaffold
Abstract
The 2-quinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, promising derivative: 4-Hydroxy-7-methoxy-1H-quinolin-2-one. We will provide a comparative framework for evaluating its potential, juxtaposing it with known bioactive molecules, and present a comprehensive, multi-phase experimental workflow for its validation. This document is intended for researchers in drug discovery, providing the scientific rationale and detailed protocols necessary to move this scaffold from a synthetic novelty to a validated lead candidate.
Introduction: The Quinolinone Scaffold in Drug Discovery
Quinoline and its related heterocycles are cornerstones of modern pharmacology, recognized for their synthetic versatility and their ability to interact with a diverse range of biological targets.[3][4] The 4-hydroxy-2-quinolinone substructure, in particular, has garnered significant interest due to its presence in molecules exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5] The scaffold's planarity and hydrogen bonding capabilities allow it to effectively mimic endogenous ligands, often fitting into the ATP-binding pockets of kinases or the active sites of other enzymes.
This compound represents an intriguing, yet underexplored, iteration of this core. The methoxy group at the C7 position can significantly alter the molecule's electronic properties and metabolic stability, potentially conferring unique selectivity and potency. This guide outlines the logical progression for systematically validating its bioactivity.
Comparative Analysis: Positioning the Scaffold
Before embarking on extensive laboratory work, it is crucial to position this compound within the existing landscape of bioactive scaffolds. The 7-methoxy substitution has been noted in other 4-hydroxyquinoline derivatives, where it contributed to potent β-adrenergic receptor blocking activity, suggesting its potential to influence pharmacodynamics.[6]
| Scaffold/Compound | Primary Biological Target(s) | Reported Activity/Potency | Key Structural Features | Potential Advantages of this compound |
| General 4-Hydroxy-2-Quinolinones | Kinases (c-Met, VEGF, EGF), LOX, DNA Topoisomerase, MurE Ligase[3][5][7][8] | Broad range (nM to µM) | Core quinolinone scaffold | The 7-methoxy group may enhance selectivity or improve pharmacokinetic properties. |
| Roquinimex (Linomide) | Immunomodulator (target not fully elucidated) | Clinical candidate (withdrawn) | N-methyl-4-hydroxy-2-quinolinone-3-carboxamide | Simpler core structure may reduce off-target effects associated with complex side chains. |
| Ciprofloxacin (a 4-quinolone) | DNA gyrase, Topoisomerase IV | Potent antibacterial (sub-µg/mL MICs) | Carboxylic acid at C3, Fluorine at C6 | Different core (2-oxo vs. 4-oxo) suggests distinct target classes, avoiding cross-resistance. |
| Bosutinib (a quinoline) | Src/Abl Tyrosine Kinase Inhibitor | Potent anticancer (low nM IC50) | 4-anilinoquinoline core | 2-quinolinone oxygen may alter kinase binding profile, potentially overcoming resistance mutations. |
Experimental Validation: A Phased Approach
We propose a three-phase workflow to systematically characterize the bioactivity of this compound. This process is designed to be self-validating, with each phase providing the justification for proceeding to the next.
Caption: High-level workflow for bioactive scaffold validation.
Phase 1: Protocol for Broad Cytotoxicity Screening (MTT Assay)
Rationale: This initial step assesses the compound's general effect on cell viability across a diverse panel of cancer cell lines. It is a cost-effective method to identify potential anticancer activity and generate hypotheses about sensitivity in different genetic backgrounds.
Methodology:
-
Cell Plating: Seed cells from various cancer types (e.g., breast, colon, lung) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the culture medium with the medium containing the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Phase 2: Protocol for In Vitro Kinase Inhibition Assay
Rationale: Based on the known activity of the quinolinone scaffold against kinases, a direct enzymatic assay is a crucial step for target validation.[3] This protocol determines the compound's ability to inhibit a specific kinase identified as a potential target from screening or literature analysis.
Methodology (Example: Generic Tyrosine Kinase):
-
Reagents: Prepare assay buffer, recombinant kinase, specific peptide substrate, and ATP.
-
Compound Plating: In a 384-well plate, add the test compound across a range of concentrations (e.g., 1 nM to 50 µM). Include a known inhibitor as a positive control (e.g., Staurosporine) and DMSO as a negative control.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate for 10 minutes at room temperature.
-
Initiation: Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and quantify kinase activity. For example, using a luminescence-based assay like ADP-Glo™, which measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Potential Mechanism of Action: Modulating Carcinogenic Pathways
Many quinoline-based anticancer agents function by inhibiting key receptor tyrosine kinases (RTKs) like c-Met, VEGFR, and EGFR.[3] These receptors are upstream activators of critical cell survival and proliferation pathways, such as the Ras/Raf/MEK/ERK cascade. A plausible hypothesis is that this compound could bind to the ATP pocket of one of these kinases, preventing downstream signaling.
Caption: Potential inhibition of the Ras/Raf/MEK/ERK signaling cascade.
Foundation for Structure-Activity Relationship (SAR) Studies
Once a primary target and cellular activity are confirmed, the this compound scaffold serves as a template for chemical optimization. SAR studies are essential to improve potency, selectivity, and drug-like properties.
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxy-7-methoxy-1H-quinolin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy-1H-quinolin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This versatile heterocyclic core is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] Within this class, 4-Hydroxy-7-methoxy-1H-quinolin-2-one serves as a particularly intriguing starting point for drug discovery, offering multiple sites for chemical modification.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of this compound. We will objectively compare the performance of various analogs, supported by experimental data, to elucidate how specific structural modifications influence their biological efficacy. The insights and detailed protocols herein are designed to empower researchers in the rational design of novel therapeutic agents based on this promising scaffold.
Core Scaffold: Synthesis and Key Structural Features
The this compound molecule possesses a rigid bicyclic system with key functional groups that dictate its chemical behavior and biological interactions. The hydroxyl group at the C4 position and the electron-donating methoxy group at C7 are critical features. The C4-hydroxyl group can participate in hydrogen bonding with biological targets, while the C7-methoxy group influences the molecule's lipophilicity and electronic properties, which can affect cell permeability and target binding.[4]
General Synthesis Strategies
The synthesis of the quinolin-4-one core can be achieved through several established methods, including the Gould-Jacobs and Conrad-Limpach reactions, which typically involve the cyclization of aniline derivatives.[5] Modern approaches often employ microwave-assisted synthesis or nanocatalysts to improve yields and reduce reaction times, offering more environmentally friendly protocols.[5][6]
A common synthetic pathway involves the reaction of an appropriately substituted aniline (e.g., m-anisidine) with a malonic acid derivative, followed by thermal or acid-catalyzed cyclization.
Caption: Generalized workflow for quinolinone synthesis.
Structure-Activity Relationship (SAR) Analysis: A Dual Focus
The therapeutic potential of this compound has been primarily explored in two major areas: oncology and infectious diseases. The following sections dissect the SAR for each, providing comparative data for key analogs.
Anticancer Activity
Quinolinone derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like protein kinases.[7][8] The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the core scaffold.
Key SAR Observations for Anticancer Activity:
-
N-1 Position: Substitution at the N-1 position with various aryl groups significantly impacts cytotoxic activity. Studies on related 4-hydroxy-dihydroquinoline-diones have shown that incorporating a 4-fluorophenyl group at N-1 can lead to superior IC₅₀ values across multiple cancer cell lines, including colon (HCT116) and breast (MCF-7).[8]
-
C3 Position: The introduction of a carboxamide moiety at the C3 position has been a successful strategy for enhancing bioactivity. Quinolinone-3-carboxamide derivatives have demonstrated potent inhibitory effects against enzymes like lipoxygenase, which is implicated in inflammation and cancer.[2]
-
Benzene Ring Modifications: Altering substituents on the benzene portion of the quinolinone ring fine-tunes the molecule's electronic and steric properties. While the 7-methoxy group is a common feature in active compounds, the addition of other groups can further modulate activity.[9]
-
Molecular Hybridization: Fusing the quinolinone scaffold with other pharmacologically active moieties, such as chalcones, has yielded hybrid molecules with potent antiproliferative effects against various cancer cell lines.[8][10]
Comparative Anticancer Activity of Quinolinone Analogs
| Compound/Analog | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 4-hydroxy-1-(4-fluorophenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | N-1 Aryl Substitution | HCT116 (Colon) | <15 |
| A549 (Lung) | <15 | [11][12] | ||
| MCF-7 (Breast) | <15 | [11][12] | ||
| Analog 2 | Quinoline-Chalcone Hybrid | C3-Chalcone Moiety | K-562 (Leukemia) | 5.29 |
| A549 (Lung) | 1.91 | [10] | ||
| Analog 3 | Quinolinone-3-carboxamide | C3-Carboxamide | - | 10 (LOX Inhibition) |
| Analog 4 | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Complex Heterocyclic Hybrid | NCI-60 Panel | Sub-nanomolar |
Note: Data is compiled from studies on structurally related analogs to illustrate SAR principles.
Caption: Quinolinone-induced apoptosis pathway.
Antimicrobial Activity
The quinoline core is famously present in fluoroquinolone antibiotics, and its derivatives continue to be explored for novel antimicrobial agents.[1] The this compound scaffold has shown promise against both bacteria and fungi.
Key SAR Observations for Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, plays a crucial role in its ability to penetrate microbial cell membranes.
-
Heterocyclic Hybrids: The synthesis of hybrids, such as quinoline-based hydroxyimidazolium compounds, has led to potent agents against clinically relevant pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.[13]
-
Specific Moieties: The incorporation of sulfonamide or thiosemicarbazone groups into the quinoline structure can enhance the antimicrobial spectrum and potency.[14][15]
Comparative Antimicrobial Activity of Quinoline Analogs
| Compound/Analog | Modification | Microorganism | MIC (µg/mL) | Reference |
| Analog 5 | Quinoline-Sulfonamide Hybrid | S. aureus | 0.1904 | [14] |
| E. coli | 6.09 | [14] | ||
| C. albicans | 0.76 | [14] | ||
| Analog 6 | Quinoline-Hydroxyimidazolium Hybrid | S. aureus | 2 | [13] |
| M. tuberculosis H37Rv | 10 | [13] | ||
| C. neoformans | 15.6 | [13] | ||
| Analog 7 | Aminated Quinolinequinone | S. aureus | 2.44 | [16] |
Note: Data is compiled from studies on structurally related quinoline derivatives.
Experimental Protocols: A Guide for Evaluation
To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating the biological activity of novel compounds. Below are detailed protocols for key experiments.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[17]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][18]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin may be used for clearer visualization.
Conclusion and Future Directions
The this compound scaffold is a highly tractable platform for the development of novel therapeutic agents. Structure-activity relationship studies reveal that targeted modifications at the N-1, C-3, and other positions on the quinolinone ring can significantly enhance anticancer and antimicrobial potency. The introduction of aryl groups, carboxamides, and hybridization with other pharmacophores are particularly effective strategies.
Future research should focus on optimizing the pharmacokinetic properties of these derivatives, such as solubility and metabolic stability, to improve their in vivo efficacy.[9] Furthermore, exploring multi-target agents that can simultaneously address different aspects of a disease, such as cancer cell proliferation and associated inflammation, represents a promising avenue for drug discovery based on this versatile and powerful chemical scaffold.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (URL: [Link])
-
Solid-Phase Synthesis of Quinolinone Library | ACS Combinatorial Science. (URL: [Link])
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. (URL: [Link])
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - NIH. (URL: [Link])
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])
-
Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action - NIH. (URL: [Link])
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])
-
4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (URL: [Link])
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: [Link])
- New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (URL: [Link])
-
Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative - Ashdin Publishing. (URL: [Link])
-
(PDF) Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs - ResearchGate. (URL: [Link])
-
Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. (URL: [Link])
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - NIH. (URL: [Link])
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. (URL: [Link])
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL: [Link])
-
Synthesis of 4-Hydroxyquinolines. VII. 3-(Di-n-butylaminomethyl)-7-methoxy-2-methyl-4-quinolinol1 | Journal of the American Chemical Society. (URL: [Link])
-
Biological activity of natural 2-quinolinones - Taylor & Francis Online. (URL: [Link])
-
4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one - PubChem. (URL: [Link])
-
(PDF) Chemical Composition and the Cytotoxic, Antimicrobial, and Anti-Inflammatory Activities of the Fruit Peel Essential Oil from Spondias pinnata (Anacardiaceae) in Xishuangbanna, Southwest China - ResearchGate. (URL: [Link])
-
Citrus Flavonoids as Antimicrobials - PMC - NIH. (URL: [Link])
-
Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC - NIH. (URL: [Link])
-
Chemical characterization and antimicrobial activities of Citrus aurantifolia peel oils and Ocimum sanctum ethanolic extract | PLOS One - Research journals. (URL: [Link])
-
Chemical characterization and antimicrobial activities of Citrus aurantifolia peel oils and Ocimum sanctum ethanolic extract - PMC - NIH. (URL: [Link])
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. ashdin.com [ashdin.com]
- 16. Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical characterization and antimicrobial activities of Citrus aurantifolia peel oils and Ocimum sanctum ethanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Hydroxy-7-methoxy-1H-quinolin-2-one and Its Analogs
In the landscape of modern drug discovery, the quinolinone scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a broad spectrum of biological activities. Among these, 4-Hydroxy-7-methoxy-1H-quinolin-2-one and its derivatives have attracted significant interest for their potential therapeutic applications, ranging from antimicrobial to anticancer and antimalarial properties. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this class of compounds, synthesizing data from various studies to offer researchers and drug development professionals a cohesive understanding of their translational potential. While direct comparative studies on this compound are limited, this guide draws upon data from structurally related analogs to elucidate key principles and experimental considerations.
The 4-Hydroxy-quinolin-2-one Scaffold: A Platform for Diverse Bioactivity
The 4-hydroxy-1H-quinolin-2-one core is a versatile pharmacophore. Its derivatives have been investigated for a range of biological effects, including antifungal, herbicidal, anticancer, and antimalarial activities.[1][2][3][4] The substitution pattern on the quinolinone ring plays a crucial role in determining the specific biological activity and potency of these compounds. The 7-methoxy group, in particular, has been associated with various pharmacological effects, including β-adrenergic receptor blocking and contributions to anticancer and antimalarial efficacy in different molecular contexts.[4][5]
In Vitro Efficacy: Unveiling Molecular Mechanisms in a Controlled Environment
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to dissect the molecular mechanisms of action and determine the intrinsic potency of a compound. For the 4-hydroxy-quinolin-2-one class, a variety of in vitro assays have been employed to characterize their efficacy.
Antifungal Activity
A study on ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives demonstrated their potential as antifungal agents. The in vitro screening of these compounds against eight fungal strains revealed that their activity is influenced by their lipophilicity and the specific substitution patterns on the quinoline ring.[1][2]
Antiproliferative and Cytotoxic Effects
Structurally related quinolinone derivatives have shown promising anticancer activity in in vitro settings. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound with a related core structure, exhibited significant antiproliferative activity with GI₅₀ values in the low nanomolar range across a panel of 60 human tumor cell lines.[3] These studies often utilize cell-based assays to measure cytotoxicity, inhibition of cell proliferation, and induction of apoptosis.
Antimalarial Activity
The 4(1H)-quinolone scaffold, particularly with a 7-methoxy substitution, has been a focus of antimalarial drug development. In vitro assays against various strains of Plasmodium falciparum have been instrumental in identifying potent lead compounds. For example, 6-chloro-7-methoxy-4(1H)-quinolones have demonstrated low-nanomolar EC₅₀ values against both drug-sensitive and drug-resistant parasite strains.[4]
Table 1: Summary of In Vitro Efficacy Data for 4-Hydroxy-quinolin-2-one Analogs
| Compound Class | Assay Type | Target/Organism | Efficacy Metric | Result | Reference |
| Ring-substituted 4-hydroxy-1H-quinolin-2-ones | Antifungal Susceptibility | Various fungal strains | Minimum Inhibitory Concentration (MIC) | Activity dependent on substitution | [1][2] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Antiproliferative Assay (NCI-60) | Human tumor cell lines | GI₅₀ | 0.53–2.01 nM | [3] |
| 6-Chloro-7-methoxy-4(1H)-quinolones | Antimalarial Assay | Plasmodium falciparum (W2 and TM90-C2B strains) | EC₅₀ | Low nanomolar | [4] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol provides a generalized workflow for assessing the antifungal activity of quinolinone derivatives.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Fungal Strains: Utilize a panel of clinically relevant fungal strains.
-
Culture Conditions: Grow the fungal strains in appropriate liquid media to the desired cell density.
-
Microdilution Assay: In a 96-well microplate, perform serial dilutions of the test compounds.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vivo Efficacy: Assessing Therapeutic Potential in a Biological System
While in vitro studies are crucial for initial screening and mechanism of action studies, in vivo models are indispensable for evaluating the overall therapeutic potential of a compound. These studies provide insights into pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and toxicity in a complex biological system.
Antitumor Activity
The in vivo efficacy of quinolinone analogs has been demonstrated in preclinical cancer models. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one inhibited tumor growth by 62% in a mouse xenograft model at a dose of 1.0 mg/kg, without overt signs of toxicity.[3] Such studies are critical for establishing a therapeutic window and guiding dose selection for potential clinical trials.
Antimalarial Efficacy
The translation of potent in vitro antimalarial activity to in vivo efficacy is a key step in drug development. In a mouse model of malaria (Plasmodium berghei), orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones demonstrated a significant reduction in parasitemia.[4] The most promising compounds achieved over 99% inhibition of parasitemia after 6 days of treatment.[4]
Other Pharmacological Activities
Derivatives of 4-hydroxyquinolines have also been investigated for other in vivo activities. A 7-methoxy derivative attached to a propranolamine chain was found to be a more potent β-adrenergic receptor blocker in a rat model than the established drug propranolol.[5]
Table 2: Summary of In Vivo Efficacy Data for 4-Hydroxy-quinolin-2-one Analogs
| Compound Class | Animal Model | Disease Model | Dosing Regimen | Key Finding | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Nude mice | MCF-7 xenograft | 1.0 mg/kg | 62% tumor growth inhibition | [3] |
| 6-Chloro-7-methoxy-4(1H)-quinolones | Mice | Plasmodium berghei | Oral administration | >99% reduction in parasitemia | [4] |
| 7-methoxy 4-hydroxyquinoline derivative | Rat | β-adrenergic receptor blockade | Not specified | More potent than propranolol | [5] |
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of a test compound in a mouse xenograft model.
-
Cell Culture: Culture human tumor cells (e.g., MCF-7) under appropriate conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size.
-
Treatment Groups: Randomize mice into control and treatment groups.
-
Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Caption: Workflow for in vivo antitumor efficacy testing in a xenograft model.
Reconciling In Vitro and In Vivo Data: A Critical Analysis
The transition from a promising in vitro profile to demonstrated in vivo efficacy is a significant hurdle in drug development. Several factors can lead to discrepancies between the two.
-
Pharmacokinetics (ADME): A compound may exhibit high potency in an in vitro assay but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo. For example, the metabolic stability of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was assessed in vitro using human liver microsomes, which provided crucial data to predict its in vivo half-life.[3]
-
Metabolism: The parent compound may be metabolized into more active or less active forms. Understanding the metabolic fate of a compound is critical.
-
Toxicity: A compound may be potent in vitro but exhibit unacceptable toxicity in an animal model, limiting its therapeutic window.
-
Target Engagement: Demonstrating that the compound reaches and engages its molecular target in the complex in vivo environment is essential.
For the 4-hydroxy-quinolin-2-one class of compounds, the observed in vivo efficacy in various models suggests that optimized derivatives can possess favorable drug-like properties. The development of orally bioavailable antimalarial quinolones highlights the successful navigation of these challenges through medicinal chemistry efforts focused on improving physicochemical properties alongside biological activity.[4]
Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The available data from related compounds demonstrate that this chemical class can be optimized to yield potent and efficacious molecules with diverse biological activities. The successful translation from in vitro potency to in vivo efficacy, as seen in the anticancer and antimalarial examples, underscores the importance of a multidisciplinary approach that integrates medicinal chemistry, pharmacology, and DMPK (Drug Metabolism and Pharmacokinetics) studies.
Future research on this compound should focus on direct and comprehensive in vitro and in vivo characterization to fully elucidate its therapeutic potential. This should include a broad profiling of its activity against various targets and a thorough investigation of its ADME properties to guide further optimization and development.
References
-
Musiol, R., et al. (2007). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 12(6), 1299-1309. Available at: [Link]
-
Kos, J., et al. (2007). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. University of Ostrava. Available at: [Link]
-
Li, W., et al. (2015). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 58(1), 302-316. Available at: [Link]
-
Gramc, M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2826. Available at: [Link]
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry, 58, 203-212. Available at: [Link]
-
Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(10), 4048-4061. Available at: [Link]
-
Kamble, S. H., et al. (2020). Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy. ACS Pharmacology & Translational Science, 3(6), 1063-1068. Available at: [Link]
-
Ukrainets, I. V., et al. (2011). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Chemistry of Heterocyclic Compounds, 47(5), 586-594. Available at: [Link]
-
Hiranita, T., et al. (2021). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. The Journal of Pharmacology and Experimental Therapeutics, 376(3), 330-343. Available at: [Link]
-
Hiranita, T., et al. (2021). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. The Journal of Pharmacology and Experimental Therapeutics, 376(3), 330-343. Available at: [Link]
-
Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. Available at: [Link]
-
Wikipedia. (2023). 7-Hydroxymitragynine. Available at: [Link]
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity [ouci.dntb.gov.ua]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Cross-Reactivity of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Introduction: The Prominence of the 4-Hydroxy-2-quinolone Scaffold
The 4-hydroxy-1H-quinolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous synthetic and natural products with a wide array of biological activities. This guide focuses on a specific derivative, 4-Hydroxy-7-methoxy-1H-quinolin-2-one, providing a comparative analysis of its potential enzymatic interactions. While comprehensive screening data for this particular molecule is not extensively documented in publicly available literature, by examining structurally related analogs, we can infer a likely cross-reactivity profile and provide the necessary experimental frameworks for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the enzymatic inhibition profile of this compound.
Our analysis indicates that this compound likely exhibits inhibitory activity against bacterial DNA gyrase B and mammalian lipoxygenases. This inference is drawn from structure-activity relationship (SAR) studies of closely related analogs that have identified the 4-hydroxy-2-quinolone moiety as essential for potent inhibition of these enzymes. The following sections will delve into a comparative analysis of these potential interactions, provide detailed protocols for experimental validation, and discuss the broader implications for drug discovery.
Comparative Analysis of Enzymatic Inhibition
Based on available data for structurally similar compounds, we can project the potential inhibitory activities of this compound against several key enzyme families.
Primary Inferred Targets: DNA Gyrase B and Lipoxygenase
The 4-hydroxy-2-quinolone scaffold has been identified as a critical pharmacophore for the inhibition of both bacterial DNA gyrase subunit B (GyrB) and lipoxygenases (LOX).
-
DNA Gyrase B (GyrB): A study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides revealed that the 4-hydroxy-2-quinolone fragment is essential for potent inhibition of S. aureus GyrB.[1] This enzyme is a validated target for antibacterial agents.[2][3] Analogs containing this core structure have demonstrated IC50 values in the low micromolar range, suggesting that this compound may also act as a bacterial topoisomerase inhibitor.[1]
-
Lipoxygenases (LOX): Several 4-hydroxy-2-quinolinone derivatives have been synthesized and shown to be effective inhibitors of soybean lipoxygenase, a model for human lipoxygenases which are involved in inflammatory pathways.[4][5] For instance, certain quinolinone-carboxamide derivatives exhibit LOX inhibitory activity with IC50 values as low as 10 µM.[4][5]
The table below presents a comparative summary of the inhibitory activities of representative 4-hydroxy-2-quinolone analogs against these primary inferred targets.
| Enzyme Target | Analog Structure/Class | IC50 (µM) | Reference |
| S. aureus DNA Gyrase B | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | 1.21 | [1] |
| S. aureus DNA Gyrase B | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) | 0.28 | [1] |
| Soybean Lipoxygenase | Quinolinone-carboxamide (3h) | 10 | [4][5] |
| Soybean Lipoxygenase | Quinolinone-carboxamide (3s) | 10 | [4][5] |
| Soybean Lipoxygenase | Quinolinone-carboxamide (3g) | 27.5 | [4][5] |
Potential for Cross-Reactivity with Other Topoisomerases
Given that the quinolone scaffold is the basis for a major class of antibiotics that target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), it is plausible that this compound could exhibit cross-reactivity with other members of this enzyme family.[2][3] Furthermore, some quinoline derivatives have been identified as inhibitors of human topoisomerases, indicating a potential for off-target effects in mammalian cells.[6][7]
Exploratory Targets: Kinases and Phosphatases
While direct evidence is limited, the broad bioactivity of the quinoline and quinolone scaffolds warrants an investigation into their potential interaction with other major enzyme families, such as kinases and phosphatases. The structural features of this compound, including its aromatic rings and hydrogen bonding capabilities, are common to many kinase inhibitors. Therefore, a comprehensive cross-reactivity assessment should include a panel of representative kinases and phosphatases.
Experimental Protocols for Determining Enzyme Inhibition
To empirically validate the inferred cross-reactivity profile of this compound, the following detailed experimental protocols are provided.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Control inhibitor (e.g., ciprofloxacin)
-
Stop solution/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose, TAE buffer, and ethidium bromide for gel electrophoresis
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the gyrase assay buffer, relaxed pBR322 DNA (final concentration ~10-20 nM), and varying concentrations of this compound or control inhibitor. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (sufficient to achieve complete supercoiling in the no-inhibitor control).
-
Incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Lipoxygenase (LOX) Inhibition Assay
This spectrophotometric assay measures the inhibition of the conversion of a substrate (e.g., linoleic acid) to a hydroperoxy product by lipoxygenase.
Materials:
-
Soybean lipoxygenase (or other purified LOX)
-
Linoleic acid (substrate)
-
Borate buffer (e.g., 0.2 M, pH 9.0)
-
This compound stock solution (in DMSO)
-
Control inhibitor (e.g., nordihydroguaiaretic acid - NDGA)
-
Spectrophotometer
Procedure:
-
Prepare the substrate solution by dissolving linoleic acid in ethanol and then diluting with the borate buffer.
-
In a cuvette, mix the borate buffer, enzyme solution, and varying concentrations of this compound or control inhibitor.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Caption: Workflow for the Lipoxygenase (LOX) Inhibition Assay.
Conclusion and Future Directions
The available evidence from structurally related analogs strongly suggests that this compound is a promising candidate for inhibition of bacterial DNA gyrase B and mammalian lipoxygenases. Its potential for cross-reactivity with other topoisomerases warrants further investigation to assess its selectivity and potential off-target effects. The provided experimental protocols offer a robust framework for researchers to empirically determine the inhibitory profile of this compound against these and other enzyme targets. A comprehensive understanding of its enzymatic interactions will be crucial for its potential development as a therapeutic agent.
References
- Jampílek, J., Musiol, R., Peško, M., Kráľová, K., Vejsová, M., Carroll, J., ... & Dohnal, J. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules, 14(3), 1145-1159.
- Chen, Y., Zhang, H., Wang, Y., Li, Y., Zhang, Y., Zhang, H., ... & Geng, M. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry, 238, 114466.
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Inhibitory constant (Ki). Retrieved from [Link]
- Chaurasiya, N. D., Nida, D., Karki, P., Shukla, S., & Tekwani, B. L. (2020). Inhibition/binding affinity constants (Ki) for inhibition of recombinant human MAO-A by compounds 1-3 and 5 and of MAO-B by compounds 3, 4, and 6.
-
PubChem. 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one. Retrieved from [Link]
-
EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
- BenchChem. (2025). An In-depth Technical Guide to 7-Hydroxy-4-methyl-1H-quinolin-2-one (CAS Number: 20513). BenchChem.
- BenchChem. (2025). Unveiling the Biological Potential of 7-Phenoxyquinolin-2(1H)
- Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6, 7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European journal of medicinal chemistry, 215, 113261.
- Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Geromichalos, G., & Papageorgiou, A. (2019). Novel multi-target agents based on the privileged structure of 4-hydroxy-2-quinolinone. Molecules, 24(12), 2262.
- Anderson, V. E., & Osheroff, N. (2001). Quinolone antibiotics. Methods in Molecular Biology, 95, 25-33.
- Wang, H., Che, Y., Li, Y., Wang, Y., Zhang, H., Zhang, Y., ... & Geng, M. (2019). Structure-based discovery of 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido [4, 5-b] indol-7-yl)-3, 5-dimethylisoxazole (CD161) as a potent and orally bioavailable BET bromodomain inhibitor. Journal of medicinal chemistry, 62(17), 7899-7915.
- Hiasa, H., Yousef, D. O., & Marians, K. J. (2005). Overcoming target-mediated quinolone resistance in topoisomerase IV by introducing metal ion-independent drug-enzyme interactions. Journal of Biological Chemistry, 280(31), 28499-28505.
- Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Geromichalos, G., & Papageorgiou, A. (2019). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 24(12), 2262.
- Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6, 7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261.
Sources
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Purification of Citrobacter freundii DNA gyrase and inhibition by quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 4-Hydroxy-7-methoxy-1H-quinolin-2-one against standard reference compounds
This guide provides a comprehensive framework for benchmarking the biological activities of 4-Hydroxy-7-methoxy-1H-quinolin-2-one against established standard reference compounds. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this quinolinone derivative. This document offers detailed experimental protocols and contextual insights to facilitate a robust and meaningful comparative analysis.
Introduction: The Rationale for Benchmarking
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound is a member of this versatile class of heterocyclic compounds.[1] Preliminary assessments and its structural features suggest potential efficacy as an anticancer, antimicrobial, and anti-inflammatory agent.[1] However, to ascertain its therapeutic relevance and understand its potency relative to existing agents, a systematic benchmarking process is essential.
This guide outlines a multi-faceted approach to compare this compound against well-characterized standard compounds in key biological assays. The causality behind the selection of specific assays and reference compounds is grounded in the known biological activities of structurally related quinolinone and coumarin derivatives.[3][4][5]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for accurate experimental design, particularly for ensuring its solubility in assay media.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [6] |
| Molecular Weight | 191.19 g/mol | [6] |
| Appearance | Off-white powder | [1] |
| Melting Point | 339-340 °C | [6] |
| Solubility | Soluble in DMSO and DMF | [7] |
Note: For aqueous-based cellular assays, it is critical to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it in the culture medium to the final working concentration. The final solvent concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Benchmarking Strategy: A Multi-Tiered Approach
A comprehensive evaluation of this compound necessitates a multi-pronged strategy targeting its potential anticancer, anti-inflammatory, and antimicrobial activities. This involves a direct comparison with standard reference compounds in validated in vitro assays.
Caption: A multi-tiered benchmarking strategy for this compound.
Part 1: Anticancer Activity Benchmarking
The quinolinone scaffold is present in several anticancer agents, with mechanisms of action often involving the inhibition of topoisomerases or protein kinases.[5] Therefore, a primary assessment of this compound's anticancer potential will involve in vitro cytotoxicity screening against a panel of human cancer cell lines.
Reference Compounds: Rationale for Selection
-
Doxorubicin: A well-characterized anthracycline antibiotic that acts as a topoisomerase II inhibitor and is widely used as a positive control in cytotoxicity assays.[8][9]
-
Etoposide: A podophyllotoxin derivative that also inhibits topoisomerase II, providing a mechanistic comparator to doxorubicin.[10][11]
-
Staurosporine: A broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell lines, serving as a benchmark for kinase-inhibitory potential.[1][3][12]
Comparative Cytotoxicity Data (Literature Values)
The following table presents a compilation of half-maximal inhibitory concentration (IC₅₀) values for the selected reference compounds against various cancer cell lines. This data serves as a baseline for interpreting the experimental results obtained for this compound.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Doxorubicin | MCF-7 | Breast | 2.50 - 8.31 |
| A549 | Lung | 0.13 - 2.0 | |
| HepG2 | Liver | 12.2 | |
| Etoposide | HeLa | Cervical | 209.90 |
| A549 | Lung | 139.54 | |
| HepG2 | Liver | 30.16 | |
| Staurosporine | HeLa | Cervical | 0.77 |
| PC-3 | Prostate | ~0.01 - 0.1 | |
| PANC-1 | Pancreatic | ~0.05 |
Note: IC₅₀ values are highly dependent on the assay conditions, including cell density and incubation time. The values presented are for comparative purposes and are collated from multiple sources.[4][7][8][9][10][13]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and the reference compounds (Doxorubicin, Etoposide, Staurosporine) in the appropriate cell culture medium.
-
Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Anti-inflammatory Activity Benchmarking
Structurally similar compounds, such as 4-hydroxy-7-methoxycoumarin, have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[3] This provides a strong rationale for evaluating the anti-inflammatory potential of this compound.
Reference Compound: Rationale for Selection
-
Dexamethasone: A potent synthetic glucocorticoid with well-established anti-inflammatory effects, commonly used as a positive control in in vitro anti-inflammatory assays.
Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Caption: Workflow for the nitric oxide inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and Dexamethasone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Part 3: Antimicrobial Activity Benchmarking
The quinolinone core is also found in various antimicrobial agents. Therefore, assessing the antimicrobial activity of this compound against a panel of pathogenic bacteria is a logical step in its characterization.
Reference Compounds: Rationale for Selection
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets DNA gyrase and topoisomerase IV.
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis, providing a different mechanism of action for comparison.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound and the reference antibiotics in a 96-well microplate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This guide provides a structured and scientifically grounded approach to benchmarking this compound. By systematically comparing its performance against well-established reference compounds in validated anticancer, anti-inflammatory, and antimicrobial assays, researchers can obtain a clear and objective assessment of its therapeutic potential. The detailed protocols and comparative data herein serve as a valuable resource for initiating and guiding these critical early-stage drug discovery investigations.
References
- Kim, M. H., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
-
ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) This figure depicts the IC50 of Etoposide against human cancers.... Retrieved from [Link]
- Trends in Sciences. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6391.
- Jampílek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145–1159.
- Indian Journal of Pharmaceutical Sciences. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(5), 836-844.
- Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research, 12(3), 264-268.
-
ResearchGate. (n.d.). IC 50 curves for staurosporine in the serine kinase AlphaScreen assay.... Retrieved from [Link]
-
ResearchGate. (n.d.). Half‐maximal inhibitory concentrations (IC50) for etoposide and SN‐38.... Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in.... Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Hydroxy-7-methoxyquinolin-2(1H)-one | 27037-34-9 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-hydroxy-7-methoxy-6-methyl-1H-quinolin-2-one | C11H11NO3 | CID 54732938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Quinoline Derivatives
Abstract
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The adaptability of the quinoline nucleus permits extensive structural modifications, positioning it as a privileged structure in the design of novel therapeutic agents.[1] This guide provides a comprehensive, in-depth comparison of the docking analysis of various quinoline derivatives against prominent protein targets. By synthesizing experimental data with field-proven insights, this document serves as a critical resource for researchers, scientists, and drug development professionals, aiming to elucidate the structure-activity relationships that govern the efficacy of these potent compounds.
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline moiety, a bicyclic aromatic heterocycle, is a recurring motif in a plethora of natural products and synthetic compounds with significant biological activity.[2] Its inherent ability to intercalate with DNA and interact with the active sites of various enzymes has made it a focal point of drug discovery efforts for decades. Clinically approved drugs such as the anticancer agents camptothecin and irinotecan, as well as numerous antibacterial fluoroquinolones, underscore the therapeutic potential embedded within this structural framework.[3]
Molecular docking, a powerful computational technique, has become indispensable in modern drug discovery.[1][4] It provides crucial insights into the binding modes and affinities of small molecules within the active sites of their macromolecular targets.[1][5] This in silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis, and rational design of more potent and selective inhibitors. This guide will delve into the comparative docking analysis of quinoline derivatives against several key protein targets implicated in cancer and infectious diseases, offering a side-by-side examination of their predicted binding efficiencies and interaction patterns.
Comparative Docking Performance Across Key Protein Targets
The therapeutic versatility of quinoline derivatives stems from their ability to interact with a diverse array of protein targets. Computational docking studies have been pivotal in predicting the binding affinities and guiding the optimization of these compounds.[1] The following sections provide a comparative analysis of quinoline derivatives against several critical protein targets.
Anticancer Targets: Kinases and Topoisomerases
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting enzymes crucial for cancer cell proliferation and survival, such as various protein kinases and topoisomerases.[3][6]
-
Kinase Inhibitors : Many quinoline-based compounds act as competitive inhibitors of ATP in the kinase domain.[7][8] For instance, quinoline-3-carboxamides have been investigated as inhibitors of DNA damage response (DDR) kinases like ATM, ATR, and DNA-PKcs.[7] Docking studies have been instrumental in understanding their selectivity towards ATM kinase over other closely related kinases.[7] Similarly, other derivatives have been designed and evaluated as inhibitors of VEGFR-2 and EGFR kinases, which are key players in tumor angiogenesis and growth.[9][10]
-
Topoisomerase Inhibitors : The planar quinoline ring is well-suited for intercalation into DNA, disrupting the function of topoisomerases, enzymes that are vital for DNA replication and transcription.[3] Several novel quinoline derivatives have shown potent inhibitory activity against topoisomerase I (Topo 1), with docking studies revealing detailed interactions within the enzyme's binding site.[11]
Antibacterial Target: DNA Gyrase
DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents.[12][13] Fluoroquinolones, a major class of antibiotics, function by inhibiting this enzyme.[12] Molecular docking has been extensively used to design and evaluate new quinoline derivatives as DNA gyrase inhibitors, aiming to overcome the growing challenge of antibiotic resistance.[12][14][15][16] These studies often compare the binding modes and energies of novel compounds with those of known antibiotics like ciprofloxacin and novobiocin.[12][15][17]
The table below summarizes the docking performance of selected quinoline derivatives against their respective protein targets, providing a quantitative comparison of their predicted binding affinities.
| Quinoline Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |
| Quinoline-Thiazole Hybrid | Topoisomerase I | 1T8I | -9.8 | ASP533, ARG364, THR718 | [11] |
| Quinoline-3-Carboxamide | ATM Kinase | 5N0A | -8.5 | LYS2715, GLU2717 | [7] |
| Pyrano[3,2-c]quinoline | Topoisomerase II | 1ZXM | -8.3 | ASP551, GLY760 | [3] |
| 6-substituted-2-phenylquinoline | DNA Gyrase A | 5L3J | -9.2 | ASP73, GLY77 | [14] |
| Thienopyridine-Quinoline | DNA Gyrase B | 4URO | -8.9 | ASP73, ILE78 | [12] |
| Quinoline-Pyrimidine Hybrid | HIV Reverse Transcriptase | 4I2P | -10.67 | LYS101, TRP229 | [18] |
Experimental Protocols: A Self-Validating System
The reliability of any computational study hinges on the rigor of its methodology. The following protocols outline a validated workflow for comparative molecular docking analysis, ensuring reproducibility and scientific integrity.
Ligand and Protein Preparation: The Foundation of Accuracy
Meticulous preparation of both the ligand and the protein is a critical first step for a meaningful docking simulation.[19][20][21]
Step-by-Step Ligand Preparation:
-
2D to 3D Conversion : The 2D structures of the quinoline derivatives are sketched using chemical drawing software and then converted to 3D structures.
-
Energy Minimization : To obtain a low-energy and stable conformation, energy minimization is performed using a suitable force field, such as Merck Molecular Force Field (MMFF94).[1]
-
File Format Conversion : The prepared ligand structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).[22]
Step-by-Step Protein Preparation:
-
Structure Retrieval : The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[23]
-
Initial Cleanup : Water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study are removed from the PDB file.[21][23]
-
Adding Hydrogens and Charges : Hydrogen atoms are added to the protein, and appropriate charges (e.g., Kollman charges) are assigned.[24]
-
Structure Refinement : The protein structure is checked for any missing atoms or residues, and necessary corrections are made.[23] The structure is then saved in the appropriate format for docking.[23]
Molecular Docking Simulation: Predicting the Interaction
The docking simulation itself involves defining a search space and using a scoring function to evaluate the binding poses of the ligand.[1]
Step-by-Step Docking Simulation:
-
Software Selection : A variety of well-validated software packages can be used for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1]
-
Grid Box Generation : A 3D grid is defined around the active site of the protein.[1] This grid box specifies the region where the docking program will search for favorable binding poses.[25]
-
Running the Docking Algorithm : The docking program systematically explores different conformations of the ligand within the grid box, calculating the binding energy for each pose.[1] The algorithm identifies the pose with the lowest binding energy, which is predicted to be the most stable binding mode.[1]
Post-Docking Analysis and Visualization: Interpreting the Results
The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.
Step-by-Step Analysis:
-
Binding Affinity Evaluation : The docking score or binding energy is the primary metric used to estimate the binding affinity. Lower (more negative) values generally indicate a stronger predicted interaction.[26]
-
Interaction Visualization : The best-docked poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[27][28] Software like Discovery Studio or PyMOL is commonly used for this purpose.[26][28]
Visualizing the Process: Workflows and Pathways
To further clarify the methodologies and biological context, the following diagrams illustrate the molecular docking workflow and a key signaling pathway targeted by quinoline derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: EGFR signaling pathway, a common target for quinoline-based inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the comparative docking analysis of quinoline derivatives, underscoring the power of this computational approach in modern drug discovery. The presented data and methodologies offer a foundational framework for researchers aiming to leverage in silico techniques to design and prioritize novel therapeutic agents. The versatility of the quinoline scaffold, combined with the predictive power of molecular docking, continues to open new avenues for the development of potent and selective inhibitors for a wide range of diseases. Future studies should focus on integrating molecular dynamics simulations to assess the stability of predicted binding poses and employing more advanced techniques like free energy perturbation (FEP) for more accurate binding affinity predictions.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis docking and qsar studies of quinoline derivatives [wisdomlib.org]
- 3. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 4. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 5. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 7. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 21. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. scielo.br [scielo.br]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. cabidigitallibrary.org [cabidigitallibrary.org]
- 30. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. mdpi.com [mdpi.com]
- 32. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. [PDF] Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 37. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 38. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 39. youtube.com [youtube.com]
- 40. m.youtube.com [m.youtube.com]
- 41. researchgate.net [researchgate.net]
- 42. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 43. dergipark.org.tr [dergipark.org.tr]
- 44. researchgate.net [researchgate.net]
- 45. researchgate.net [researchgate.net]
- 46. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
This document provides a comprehensive, step-by-step protocol for the proper disposal of 4-Hydroxy-7-methoxy-1H-quinolin-2-one. As a Senior Application Scientist, this guide is designed to provide drug development professionals and laboratory researchers with the essential safety and logistical information required to manage this chemical waste stream in compliance with regulatory standards and best practices, ensuring both personnel safety and environmental protection.
Hazard Assessment and Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, a hazard assessment can be reliably constructed from data on structurally similar quinoline derivatives. Quinoline-based compounds often exhibit notable biological activity and potential toxicity.[1][2] Therefore, in the absence of specific data, this compound must be handled as a hazardous substance.[3][4]
The primary principle is that all laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office.[4]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Rationale & Causality |
| Acute Toxicity (Oral) | Assumed to be harmful or toxic if swallowed. | Structurally related compounds like 8-Hydroxyquinoline are classified as toxic if swallowed (H301).[2] Ingestion can lead to significant adverse health effects. |
| Skin Corrosion/Irritation | May cause skin irritation. | Many quinolinones and their derivatives are known to cause skin irritation upon direct contact.[5][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Direct contact with the eyes is likely to result in pain, redness, and potential damage, a common characteristic of this chemical class.[1][5][6] |
| Aquatic Toxicity | Assumed to be toxic to aquatic life with long-lasting effects. | Quinoline and its derivatives are often noted for their environmental hazards, necessitating controlled disposal to prevent release into sewer systems or waterways.[1][2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is mandatory to establish a safe working environment and utilize appropriate PPE. This is a non-negotiable step to prevent personal exposure. All waste handling should ideally occur within a certified chemical fume hood to minimize inhalation risk.[7]
-
Eye Protection : Wear chemical splash goggles or safety glasses with side shields.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or degradation before use.[1]
-
Body Protection : A full-length laboratory coat must be worn to prevent skin contact.[1]
-
Work Area : Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[2][5]
Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][8] Evaporation is not a permissible method of disposal.[4] The only appropriate disposal route is through your institution's designated hazardous waste management program.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[7][9]
-
Identify : Confirm the waste is this compound, including any solvents it may be dissolved in.
-
Segregate : This compound must be segregated from incompatible materials. Based on related compounds, key incompatibilities include:
-
Action : Keep the waste container for this compound separate from containers holding acids, bases, and oxidizers.[9]
Step 2: Container Selection and Labeling
The container is the primary barrier protecting you and the environment from the waste.
-
Select Container :
-
Use a designated, leak-proof container with a secure, threaded screw cap.[8][10]
-
The container material must be chemically compatible. A glass bottle is generally recommended for this type of compound.[1] Do not use metal containers for acidic or basic waste streams.[11]
-
Ensure the container is in good condition, free of cracks or damage.[10][12]
-
-
Label Container :
-
Affix a "Hazardous Waste" label provided by your EHS office to the container before adding any waste.[7][10]
-
Complete the label with the following information:
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9]
-
Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][12]
-
Containment : Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the largest container.[9][10]
-
Closure : Keep the waste container securely closed at all times, except when actively adding waste. Do not leave a funnel in the opening.[3][12]
-
Volume : Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[11]
Caption: Disposal workflow for this compound.
Step 4: Arranging Final Disposal
Laboratory personnel are responsible for the safe collection and temporary storage of waste; final disposal must be handled by trained professionals.
-
Request Pickup : Once the container is 90% full, or if it has been in storage for the maximum time allowed by your institution (e.g., six months), arrange for its disposal.[10]
-
Contact EHS : Submit a chemical waste pickup request to your institution's EHS office.[3][8] They will coordinate with a licensed hazardous waste disposal contractor for proper treatment, which often involves controlled incineration at a licensed facility.[13]
Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess : Determine the extent of the spill. If it is large, highly dispersed, or you are not comfortable cleaning it up, contact your EHS office immediately.[4]
-
Contain (for minor spills) : Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.
-
Collect : Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly. All cleaning materials (wipes, pads, contaminated PPE) must also be disposed of as hazardous waste.[1][4]
-
Label and Dispose : Seal and label the container holding the spill cleanup debris as hazardous waste and arrange for its disposal through EHS.
Regulatory Context
All chemical waste disposal activities are governed by stringent regulations to protect human health and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA).[10][11] Your institution's EHS department implements these federal, state, and local regulations.[14][15] Adherence to the procedures outlined in this guide is essential for maintaining regulatory compliance.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). [Link]
-
In-Lab Disposal Methods: Waste Management Guide - Protect IU. Indiana University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
How to dispose of quinoline safely? - Blog. BIOSYNCE. [Link]
-
4-Hydroxy-6-methoxy-1-methyl-2(1H)-quinolinone Safety Data Sheets(SDS). lookchem. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Chemical Waste: Liquids. Princeton University EHS. [Link]
-
Safety Data Sheet. Perma-Chink Systems, Inc.. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. epa.gov [epa.gov]
- 15. biosynce.com [biosynce.com]
A Senior Application Scientist's Guide to Handling 4-Hydroxy-7-methoxy-1H-quinolin-2-one: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxy-7-methoxy-1H-quinolin-2-one. While a specific Safety Data Sheet (SDS) for this compound was not found, its structural relation to the quinoline class of compounds necessitates a cautious approach based on the known hazards of its chemical relatives.[1][2] The protocols herein are built on established principles of chemical safety to ensure the protection of all laboratory personnel.[3][4]
Hazard Assessment: A Proactive Stance
Understanding the potential hazards of a chemical is the first step in safe handling.[5] Quinoline and its derivatives are associated with significant health risks, including toxicity if swallowed or in contact with skin, serious eye irritation, and suspicion of causing genetic defects and cancer.[1][2][6] Therefore, this compound should be treated as a hazardous substance until proven otherwise.
Anticipated Hazards:
-
Acute Toxicity (Oral): Assumed to be toxic if swallowed.[7][8]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[6][9][10]
-
Respiratory Irritation: As a powder, it may cause respiratory irritation if inhaled.[9][10][11]
-
Chronic Effects: Potential for long-term effects, including sensitization or other systemic issues, should be considered.[6][11]
Personal Protective Equipment (PPE): Your Primary Defense
A comprehensive PPE strategy is non-negotiable.[4] The selection of appropriate gear must be based on a thorough risk assessment of the specific procedures being performed.[12]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing Solid | Chemical safety goggles | Double-gloved nitrile gloves | Lab coat, disposable sleeves | Required if not in a fume hood or ventilated balance enclosure |
| Preparing Solutions | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | Not required if performed in a chemical fume hood |
| Spill Cleanup | Face shield and chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Eye and Face Protection
To prevent injury from splashes or airborne particles, tightly fitting chemical safety goggles are mandatory.[1] When performing operations with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to goggles.[10][12]
Hand Protection
Given that many quinoline derivatives can be harmful upon skin contact, appropriate gloves are critical.[2][8]
-
Glove Type: Start with nitrile gloves, which provide a good barrier against a range of chemicals and are less likely to cause allergies than latex.[13] For prolonged contact or when handling concentrated solutions, consult a glove compatibility chart to select a more robust material like neoprene or butyl rubber.
-
Best Practices: Always inspect gloves for holes before use.[10] Use proper removal techniques to avoid contaminating your skin.[12] Wash hands thoroughly after removing gloves.[5][8]
Body Protection
A lab coat with full-length sleeves is required to protect against incidental contact.[1] Ensure it is kept clean and laundered separately from personal clothing.[6] For tasks with a significant splash risk, a chemical-resistant apron provides an additional layer of protection.[13]
Respiratory Protection
The primary method for avoiding inhalation of hazardous powders is to use engineering controls.[11][13] If weighing must be done on an open bench (which is strongly discouraged), a properly fitted N95 respirator or a higher-level air-purifying respirator is necessary.
Operational Guide to Safe Handling
Adherence to strict operational protocols is mandatory to minimize exposure.[1]
Engineering Controls: The First Line of Defense
Whenever possible, handle this compound within a certified chemical fume hood.[3][7] This is the most effective way to prevent exposure to airborne particles.[13] Ensure the fume hood sash is kept as low as possible. Never store chemicals or equipment in the hood, as this can disrupt airflow.[3][4]
Workflow: PPE Selection for Handling Quinolinone Compounds
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the task and engineering controls.
Step-by-Step Protocol: Weighing and Preparing a Stock Solution
-
Preparation: Designate a specific work area within a chemical fume hood.[12] Cover the work surface with disposable bench paper.[11] Assemble all necessary equipment (spatula, weigh boat, vials, solvent, pipettes).
-
Donning PPE: Put on all required PPE as outlined in the table above for preparing solutions.
-
Weighing:
-
If possible, place the analytical balance inside the fume hood.[11] If the balance is sensitive to airflow, use a ventilated balance enclosure.
-
Carefully transfer the desired amount of this compound powder from the stock container to a weigh boat using a clean spatula. Avoid creating dust.[11]
-
Close the primary container immediately after use.[11]
-
-
Solubilization:
-
Place the weigh boat containing the powder into your destination flask or beaker.
-
Using a pipette, carefully add a small amount of the desired solvent to wash the powder into the vessel.
-
Add the remaining solvent to reach the target concentration.
-
-
Post-Procedure:
Spill and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10][14] Seek immediate medical attention.
-
Spill: For a small spill, contain the material with an absorbent pad or sand. Sweep up solid spills carefully to avoid creating dust.[10] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste.[7] All waste containers must be clearly labeled and kept securely closed.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always prioritize caution and thorough preparation when handling any chemical compound.
References
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
-
Quinoline | C9H7N | CID 7047. PubChem, National Institutes of Health. [Link]
-
Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]
-
Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]
-
SAFETY DATA SHEET. Perma-Chink Systems, Inc. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. lobachemie.com [lobachemie.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemos.de [chemos.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. angenechemical.com [angenechemical.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. uwlax.edu [uwlax.edu]
- 14. chemmanagement.ehs.com [chemmanagement.ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
